molecular formula C8H19O2PS2 B1671620 Ethoprophos CAS No. 13194-48-4

Ethoprophos

Numéro de catalogue: B1671620
Numéro CAS: 13194-48-4
Poids moléculaire: 242.3 g/mol
Clé InChI: VJYFKVYYMZPMAB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethoprophos (CAS 13194-48-4) is a broad-spectrum organophosphate insecticide and nematicide used pre-planting to control nematodes and soil-dwelling insects such as wireworms, cutworms, and weevils . Its primary application in research involves its role as a non-systemic acetylcholinesterase (AChE) inhibitor, making it a valuable compound for neurotoxicology studies . By phosphorylating the serine hydroxyl group at the active site of AChE, this compound prevents the degradation of the neurotransmitter acetylcholine, leading to its accumulation in the nervous system and subsequent overstimulation of muscarinic and nicotinic receptors . Researchers utilize this compound to investigate the toxicological effects of cholinesterase inhibition and the efficacy of potential antidotes, such as atropine and pralidoxime . Beyond its neurotoxic effects, recent scientific investigations have explored its impact on aquatic organisms, revealing that it can induce severe cardiotoxicity in zebrafish embryos by increasing oxidative stress and inhibiting the Wnt signaling pathway . Further studies on Nile tilapia (Oreochromis niloticus) have shown that sublethal concentrations can cause significant neurotoxicity, hepatorenal damage, and genotoxicity . This compound is highly soluble in water and many organic solvents, facilitating its use in various experimental setups . This compound is offered For Research Use Only and is strictly not intended for diagnostic or therapeutic uses, or for application in agricultural or household settings.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-[ethoxy(propylsulfanyl)phosphoryl]sulfanylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19O2PS2/c1-4-7-12-11(9,10-6-3)13-8-5-2/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYFKVYYMZPMAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSP(=O)(OCC)SCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19O2PS2
Record name ETHOPROPHOS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4989
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHOPROPHOS
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1660
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4032611
Record name Ethoprop
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4032611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Ethorop is one of a family of organophosphorus pesticides. It is combustible though it may require some effort to ignite. It is very toxic by skin absorption and inhalation. It may or may not be water soluble., Pale yellow liquid; [Merck Index] Colorless to yellow liquid with a strong odor of mercaptans; [Reference #1], PALE YELLOW LIQUID WITH CHARACTERISTIC ODOUR.
Record name ETHOPROPHOS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4989
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethoprop
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5167
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ETHOPROPHOS
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1660
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

187 to 196 °F at 0.2 mmHg (EPA, 1998), 86-91 °C @ 0.2 mm Hg, at 0.03kPa: 86-91 °C
Record name ETHOPROPHOS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4989
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHOPROP
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1715
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHOPROPHOS
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1660
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Readily sol in most organic solvents, SOLUBLE IN KEROSENE, Solubility >300 g/kg @ 20 °C in acetone, ethanol, xylene, 1,2-dichloroethane, diethyl ether, ethyl acetate, petroleum spirit, cyclohexane, In water, 750 mg/l @ 20-25 °C, Solubility in water, g/100ml at 20 °C: 0.075
Record name ETHOPROP
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1715
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHOPROPHOS
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1660
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.094 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.094 g/cu cm @ 20 °C, Relative density (water = 1): 1.09
Record name ETHOPROPHOS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4989
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHOPROP
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1715
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHOPROPHOS
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1660
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

Relative vapor density (air = 1): 8.4
Record name ETHOPROPHOS
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1660
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.00035 mmHg at 78.8 °F (EPA, 1998), 0.00035 [mmHg], 3.8X10-4 mm Hg @ 20-25 °C, Vapor pressure, Pa at 20-25 °C: 0.05
Record name ETHOPROPHOS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4989
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethoprop
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5167
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ETHOPROP
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1715
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHOPROPHOS
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1660
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

Pale yellow liquid, Pale yellow oil

CAS No.

13194-48-4
Record name ETHOPROPHOS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4989
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethoprophos
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13194-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethoprop [ANSI]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013194484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethoprop
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4032611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethoprophos
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.851
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHOPROPHOS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/765Y5683OQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ETHOPROP
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1715
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHOPROPHOS
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1660
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-13 °C
Record name ETHOPROP
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1715
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHOPROPHOS
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1660
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Ethoprophos as an Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoprophos, an organophosphate nematicide and insecticide, exerts its potent biological activity primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This technical guide provides a comprehensive overview of the mechanism of action of this compound as an AChE inhibitor, detailing its kinetic parameters, the experimental protocols for its characterization, and the molecular interactions that govern its inhibitory function.

Core Mechanism of Action: Irreversible Inhibition of Acetylcholinesterase

This compound belongs to the class of organophosphorus compounds that act as irreversible inhibitors of acetylcholinesterase. The primary function of AChE is the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.

The inhibitory action of this compound involves the phosphorylation of a serine residue (Ser200) within the catalytic triad (B1167595) of the AChE active site. This process can be summarized in the following key steps:

  • Formation of a Michaelis-like Complex: this compound initially binds to the active site of AChE, forming a non-covalent enzyme-inhibitor complex.

  • Phosphorylation: The phosphorus atom of this compound is subjected to a nucleophilic attack by the hydroxyl group of the serine residue in the enzyme's active site. This results in the formation of a stable, covalent phosphyl-enzyme complex.

  • Release of the Leaving Group: Concurrently with phosphorylation, a leaving group is displaced from the this compound molecule.

  • Aging: The phosphorylated enzyme can undergo a further chemical modification known as "aging." This process involves the dealkylation of the phosphyl-enzyme complex, resulting in a more stable, negatively charged conjugate that is highly resistant to reactivation.[1]

The consequence of this irreversible inhibition is the accumulation of acetylcholine in the synaptic cleft, leading to persistent stimulation of cholinergic receptors and subsequent disruption of normal nerve function.[2]

Quantitative Inhibition Data

The potency of this compound and other organophosphate inhibitors against acetylcholinesterase is quantified through various kinetic parameters. The following tables summarize key inhibition constants from the literature.

CompoundEnzyme SourceInhibition Constant (k_i) (M⁻¹min⁻¹)Reference
This compoundHuman Acetylcholinesterase64,940 ± 2,114
This compoundHuman Butyrylcholinesterase15,840 ± 1,658
Chlorpyrifos-oxonRecombinant Human AChE9.3 x 10⁶[3]
ParaoxonRecombinant Human AChE7.0 x 10⁵[3]
CompoundEnzyme SourceIC₅₀ (nM)Reference
Profenofos (B124560)Human Recombinant AChE302[4]
ProfenofosHuman Erythrocyte AChE350[4]
ProfenofosRat Red Blood Cell AChE312[4]
ChlorpyrifosHuman Red Blood Cell AChE120[5]
Paraoxon-ethylRed Blood Cell AChE~75-90[6]
CompoundEnzyme SourceK_i (µM)k_max (min⁻¹)Reference
This compoundHuman Butyrylcholinesterase36.42 ± 6.680.58 ± 0.05

Experimental Protocols

The characterization of acetylcholinesterase inhibitors like this compound relies on robust and standardized experimental protocols. The most widely used method is the spectrophotometric assay developed by Ellman.

Protocol: Determination of Acetylcholinesterase Inhibition by this compound using the Ellman Method

1. Principle:

This assay is based on the measurement of the rate of formation of 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiocholine. Thiocholine is a product of the enzymatic hydrolysis of acetylthiocholine (B1193921) (ATCh) by AChE. The absorbance of the yellow-colored TNB is monitored spectrophotometrically at 412 nm. The presence of an AChE inhibitor reduces the rate of TNB formation.[7][8][9]

2. Materials and Reagents:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., human erythrocytes, recombinant human AChE)

  • This compound (or other organophosphate inhibitor)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Solvent for inhibitor (e.g., ethanol, DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

3. Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCh in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a series of dilutions of this compound in the appropriate solvent.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Contain phosphate buffer, DTNB, and ATCh.

    • Control wells (100% activity): Contain AChE, phosphate buffer, DTNB, solvent (without inhibitor), and ATCh.

    • Test wells: Contain AChE, phosphate buffer, DTNB, this compound dilution, and ATCh.

  • Pre-incubation:

    • Add AChE solution, phosphate buffer, and DTNB to all wells except the blank.

    • Add the this compound dilutions to the test wells and the corresponding solvent to the control wells.

    • Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25-37 °C) to allow the inhibitor to interact with the enzyme.[10]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the ATCh solution to all wells.

    • Immediately begin monitoring the increase in absorbance at 412 nm in kinetic mode for a set duration (e.g., 5-10 minutes) with readings taken at regular intervals (e.g., every 30-60 seconds).[10]

4. Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = 100 * (Rate_control - Rate_test) / Rate_control

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

  • The inhibition constant (K_i) can be determined by performing the assay at various substrate and inhibitor concentrations and analyzing the data using methods such as Dixon or Lineweaver-Burk plots.

Signaling Pathways and Molecular Interactions

The inhibition of acetylcholinesterase by this compound directly impacts cholinergic signaling pathways throughout the central and peripheral nervous systems. The resulting accumulation of acetylcholine leads to hyperstimulation of both muscarinic and nicotinic acetylcholine receptors.

Cholinergic_Signaling_Disruption ACh_vesicle Acetylcholine (ACh) Vesicles ACh_release ACh Release ACh_vesicle->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptors ACh->AChR This compound This compound This compound->AChE Signal Signal Transduction AChR->Signal

Disruption of Cholinergic Signaling by this compound.
Molecular Interactions within the Acetylcholinesterase Active Site

The active site of AChE is located at the bottom of a deep and narrow gorge lined with numerous aromatic amino acid residues. Molecular docking studies provide insights into the specific interactions between this compound and the active site residues.

Key residues involved in the binding and inhibition process include:

  • Catalytic Triad: Ser200, His440, and Glu327 are directly involved in the hydrolysis of acetylcholine and the phosphorylation by organophosphates.[11]

  • Anionic Subsite: Tryptophan (Trp84) plays a crucial role in binding the positively charged quaternary amine of acetylcholine through cation-π interactions. This site is also important for the initial binding of organophosphate inhibitors.[12]

  • Acyl Pocket: Residues such as Phe295 and Phe297 form a hydrophobic pocket that accommodates the acetyl group of acetylcholine.[13]

  • Oxyanion Hole: Gly121, Gly122, and Ala204 stabilize the transition state during catalysis.[14]

This compound, upon entering the active site gorge, orients itself for the nucleophilic attack by Ser200. The propyl groups of this compound are likely to engage in hydrophobic interactions with aromatic residues lining the gorge, contributing to the stability of the initial enzyme-inhibitor complex.

Ethoprophos_AChE_Interaction cluster_AChE_Active_Site AChE Active Site Ser200 Ser200 His440 His440 Ser200->His440 Catalytic Triad Trp84 Trp84 (Anionic Site) Phe295_297 Phe295/Phe297 (Acyl Pocket) Oxyanion_Hole Oxyanion Hole (Gly121, Gly122, Ala204) This compound This compound This compound->Ser200 Covalent Bond (Phosphorylation) This compound->Trp84 Hydrophobic Interaction This compound->Phe295_297 Hydrophobic Interaction This compound->Oxyanion_Hole Stabilization

This compound Interaction with AChE Active Site Residues.

Experimental Workflow

A typical experimental workflow for characterizing a novel acetylcholinesterase inhibitor like this compound involves a series of in vitro assays to determine its potency and mechanism of inhibition.

AChE_Inhibition_Workflow start Start reagent_prep Reagent Preparation (AChE, Substrate, DTNB, Inhibitor) start->reagent_prep assay_setup Assay Setup in Microplate (Blank, Control, Test Concentrations) reagent_prep->assay_setup preincubation Pre-incubation of Enzyme and Inhibitor assay_setup->preincubation reaction_initiation Initiate Reaction with Substrate (ATCh) preincubation->reaction_initiation kinetic_measurement Kinetic Measurement (Absorbance at 412 nm) reaction_initiation->kinetic_measurement data_analysis Data Analysis kinetic_measurement->data_analysis ic50_determination IC50 Determination data_analysis->ic50_determination kinetics_study Inhibition Kinetics Study (Dixon/Lineweaver-Burk) data_analysis->kinetics_study end End ic50_determination->end ki_determination Ki Determination kinetics_study->ki_determination ki_determination->end

Experimental Workflow for AChE Inhibition Assay.

Conclusion

This compound is a potent, irreversible inhibitor of acetylcholinesterase, acting through the covalent modification of the active site serine residue. Its mechanism of action is characteristic of organophosphate pesticides, leading to the accumulation of acetylcholine and subsequent neurotoxicity. The quantitative assessment of its inhibitory activity, through the determination of kinetic parameters such as k_i and IC₅₀, is crucial for understanding its toxicological profile and for the development of potential countermeasures. The experimental protocols and molecular interaction models presented in this guide provide a foundational framework for researchers and scientists engaged in the study of acetylcholinesterase inhibitors and the broader field of neurotoxicology.

References

Synthesis and Structural Elucidation of Ethoprophos: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoprophos, chemically known as O-ethyl S,S-dipropyl phosphorodithioate (B1214789), is a broad-spectrum organophosphate nematicide and soil insecticide.[1] First introduced in 1966, it is utilized to control a variety of soil-dwelling pests in crops such as potatoes, bananas, and sugarcane.[1] Its mode of action is the inhibition of acetylcholinesterase, an essential enzyme in the nervous system of insects and nematodes.[1][2] This technical guide provides a comprehensive overview of the primary synthetic routes for this compound and the spectroscopic methods used for its structural elucidation. Detailed experimental protocols derived from patent literature are presented, along with a summary of its physicochemical properties.

Physicochemical Properties of this compound

This compound is a clear, colorless to pale yellow liquid characterized by a strong mercaptan-like odor.[2] It is sparingly soluble in water but exhibits good solubility in many organic solvents. Key physicochemical properties are summarized in the table below.

PropertyValueReference
IUPAC Name O-ethyl S,S-dipropyl phosphorodithioate[2]
CAS Number 13194-48-4[2]
Molecular Formula C₈H₁₉O₂PS₂[2]
Molecular Weight 242.34 g/mol [3]
Appearance Colorless to pale yellow liquid[2]
Odor Mercaptan-like[2]
Density 1.094 g/mL at 20 °C
Boiling Point 86-91 °C at 0.2 mmHg
Melting Point < -70 °C[2]
Water Solubility 750 mg/L at 20-25 °C[4]
Solubility in Organic Solvents Soluble in acetone, ethanol (B145695), xylene, etc.[4]
Vapor Pressure 46.5 mPa at 26 °C
Log P (Kow) 3.59

Synthesis of this compound

Several synthetic routes for this compound have been developed, with the most common methods starting from phosphorus oxychloride or phosphorus trichloride (B1173362). Alternative methods utilizing O,O-diethyldithiophosphoric acid have also been reported in patent literature.

Synthesis from Phosphorus Oxychloride

This is a widely cited method for the preparation of this compound. The reaction involves the sequential addition of propanethiol and ethanol to phosphorus oxychloride.

G POCl3 Phosphorus Oxychloride intermediate1 S-propyl phosphorodichloridothioate POCl3->intermediate1 Step 1 intermediate2 O-ethyl S-propyl phosphorodichloridothioate intermediate1->intermediate2 Step 2 reagent1 + 2 n-Propanethiol This compound This compound intermediate2->this compound Step 3 reagent2 + Sodium Ethoxide

Caption: Synthesis of this compound from Phosphorus Oxychloride.

  • Step 1: Reaction with n-Propanethiol: To a solution of phosphorus oxychloride in an inert solvent (e.g., toluene) under an inert atmosphere, two equivalents of n-propanethiol are added dropwise at a controlled temperature (typically 0-10 °C). The reaction mixture is stirred for a specified period to form the S,S-dipropyl phosphorodichloridothioate intermediate.

  • Step 2: Reaction with Sodium Ethoxide: One equivalent of sodium ethoxide is then added to the reaction mixture. The temperature is gradually raised, and the reaction is allowed to proceed to completion.

  • Step 3: Work-up and Purification: The reaction mixture is washed with water and brine to remove inorganic salts and other water-soluble impurities. The organic layer is then dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield pure this compound.

Synthesis from Phosphorus Trichloride

This alternative pathway involves the initial formation of an intermediate, ethoxy-bis(propylsulfanyl)phosphane, which is subsequently oxidized to yield this compound.

G PCl3 Phosphorus Trichloride intermediate Ethoxy-bis(propylsulfanyl)phosphane PCl3->intermediate Step 1 This compound This compound intermediate->this compound Step 2 reagents + n-Propanethiol + Sodium Ethoxide oxidant + Hydrogen Peroxide (Oxidation)

Caption: Synthesis of this compound from Phosphorus Trichloride.

  • Step 1: Formation of Ethoxy-bis(propylsulfanyl)phosphane: Phosphorus trichloride is reacted with n-propanethiol and sodium ethoxide in an appropriate solvent. The stoichiometry is carefully controlled to favor the formation of the desired intermediate.

  • Step 2: Oxidation: The resulting ethoxy-bis(propylsulfanyl)phosphane is then oxidized using hydrogen peroxide. The oxidation is typically carried out at a low temperature to control the exothermicity of the reaction.

  • Step 3: Work-up and Purification: The work-up and purification procedures are similar to those described for the phosphorus oxychloride method, involving washing, drying, and vacuum distillation.

Synthesis from O,O-Diethyldithiophosphoric Acid (Patent Literature Method)

Chinese patents describe a multi-step synthesis starting from O,O-diethyldithiophosphoric acid.[5][6] This method involves an initial alkylation, followed by an ammonolysis-rearrangement and a final alkylation step.

G start O,O-Diethyldithiophosphoric Acid intermediate1 O,O-diethyl S-n-propyl phosphorodithioate start->intermediate1 Alkylation rearranged_intermediate Rearranged Intermediate intermediate1->rearranged_intermediate Ammonolysis-Rearrangement reagent1 + 1-Bromopropane (B46711) This compound This compound rearranged_intermediate->this compound Alkylation reagent2 + Dimethylamine (B145610) (Ammonolysis-Rearrangement) reagent3 + 1-Bromopropane

Caption: Synthesis of this compound from O,O-Diethyldithiophosphoric Acid.

  • Step 1: Preparation of O,O-diethyl S-n-propyl phosphorodithioate: O,O-diethyldithiophosphoric acid is reacted with 1-bromopropane in the presence of a base (e.g., sodium hydroxide) and a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) in an aqueous solution. The reaction is heated to 65-90 °C for 2-10 hours. After cooling, the organic layer containing the intermediate is separated.

  • Step 2: Ammonolysis and Rearrangement: The intermediate from the previous step is reacted with dimethylamine at a temperature of 50-80 °C for 5-18 hours.

  • Step 3: Final Alkylation: The product from the ammonolysis-rearrangement step is then reacted with 1-bromopropane in the presence of a phase-transfer catalyst at 30-60 °C for 2-7 hours. The reaction mixture is then washed, and low-boiling components are removed under reduced pressure to yield this compound. A reported yield for this process is 79%, with a purity of 92%.

Structural Elucidation of this compound

The structure of this compound is confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. For this compound, ¹H, ¹³C, and ³¹P NMR would be used.

  • ¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the ethyl and propyl groups. The ethyl group would exhibit a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The two S-propyl groups would show a triplet for the terminal methyl protons, a sextet for the central methylene protons, and a triplet for the methylene protons attached to the sulfur atoms. The integration of these signals would correspond to the number of protons in each group.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the unique carbon atoms in the molecule. The chemical shifts of these signals would be characteristic of their chemical environment (e.g., carbons adjacent to oxygen or sulfur).

  • ³¹P NMR: The phosphorus NMR spectrum would show a single resonance, confirming the presence of a single phosphorus atom in the molecule. The chemical shift of this signal would be indicative of the pentavalent phosphorus in a phosphorodithioate environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

  • P=O stretching: A strong absorption band in the region of 1250-1300 cm⁻¹.

  • P-O-C stretching: Strong absorptions in the region of 1000-1100 cm⁻¹.

  • P-S-C stretching: Absorptions in the region of 500-600 cm⁻¹.

  • C-H stretching and bending: Absorptions characteristic of the alkyl groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 242, corresponding to its molecular weight. The fragmentation pattern would show characteristic losses of the ethyl and propyl groups, providing further evidence for the proposed structure.

Mechanism of Action: Acetylcholinesterase Inhibition

The biological activity of this compound stems from its ability to inhibit the enzyme acetylcholinesterase (AChE).[1][2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of acetylcholine, leading to overstimulation of nerve impulses and ultimately the death of the target pest. This mechanism is common to all organophosphate insecticides.

G This compound This compound Inhibition Inhibition This compound->Inhibition AChE Acetylcholinesterase AChE->Inhibition ACh_hydrolysis Acetylcholine Hydrolysis Inhibition->ACh_hydrolysis Blocks ACh_accumulation Acetylcholine Accumulation Nerve_overstimulation Nerve Overstimulation ACh_accumulation->Nerve_overstimulation Pest_death Pest Death Nerve_overstimulation->Pest_death

Caption: Mechanism of Action of this compound.

Conclusion

This technical guide has outlined the primary synthetic methodologies for the preparation of this compound, providing detailed experimental protocols based on available literature. The structural elucidation of this important nematicide relies on a combination of modern spectroscopic techniques, which have been discussed in detail. The information presented herein is intended to be a valuable resource for researchers and professionals involved in the synthesis, development, and analysis of agrochemicals. Further research could focus on developing more environmentally benign synthetic routes and exploring the detailed metabolic pathways of this compound in various organisms.

References

The Environmental Fate and Transport of Ethoprophos in Soil Ecosystems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of Ethoprophos in soil ecosystems. This compound, an organophosphate nematicide and insecticide, is utilized in agriculture to control a variety of soil-borne pests. Understanding its behavior in the soil is critical for assessing its environmental risk, ensuring food safety, and developing sustainable agricultural practices. This document synthesizes key data on its physicochemical properties, degradation pathways, mobility, and the methodologies used to assess these parameters.

Physicochemical Properties of this compound

The environmental behavior of a pesticide is fundamentally governed by its physicochemical properties. These characteristics influence its solubility, volatility, and sorption to soil particles, which in turn dictate its persistence and potential for off-site transport.

PropertyValueReference
Chemical Name O-Ethyl S,S-dipropyl phosphorodithioate[1][2]
CAS Number 13194-48-4[1]
Molecular Formula C₈H₁₉O₂PS₂[1][2]
Molecular Weight 242.34 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Water Solubility 750 mg/L at 20°C[2]
Vapor Pressure 3.5 x 10⁻⁴ mmHg at 25°C[3]
Log Kₒw (Octanol-Water Partition Coefficient) 2.99[2]
Henry's Law Constant 1.3 x 10⁻⁸ atm·m³/mol[3]

Environmental Fate in Soil

The fate of this compound in soil is a complex interplay of biotic and abiotic processes that lead to its degradation and transport. These processes determine the compound's persistence and potential for contaminating non-target environments.

Degradation

Degradation is the primary mechanism for the dissipation of this compound in soil, involving both microbial and chemical processes.

Microbial degradation is the most significant process responsible for the breakdown of this compound in soil.[4] A diverse range of soil microorganisms, including bacteria and fungi, can utilize this compound as a source of carbon and phosphorus.[5] The rate of microbial degradation is influenced by several factors, including soil type, organic matter content, moisture, temperature, and pH.[6][7]

A key phenomenon associated with the microbial degradation of this compound is "enhanced biodegradation" or "accelerated degradation." This occurs in soils with a history of repeated this compound applications, leading to the proliferation of microorganisms adapted to degrade the compound more rapidly.[8][9] This can reduce the efficacy of the nematicide but also shortens its environmental persistence.

Abiotic degradation processes for this compound in soil include hydrolysis and photolysis.

  • Hydrolysis: This is a chemical reaction with water that breaks down the this compound molecule. The primary hydrolysis pathway involves the cleavage of the phosphorus-sulfur (P-S) bond.[8] The rate of hydrolysis is pH-dependent, being more rapid under alkaline conditions.

  • Photolysis: Degradation by sunlight can occur on the soil surface. However, since this compound is typically incorporated into the soil, photolysis is generally considered a minor degradation pathway.

The degradation of this compound in soil is initiated by the hydrolysis of one of the S-propyl groups, leading to the formation of O-ethyl S-propyl phosphorothioic acid. This intermediate can be further metabolized by soil microorganisms. The ultimate fate of the molecule is mineralization, where it is broken down into simpler inorganic compounds such as carbon dioxide, water, and phosphate.

Ethoprophos_Degradation_Pathway This compound This compound (O-Ethyl S,S-dipropyl phosphorodithioate) Metabolite1 O-Ethyl S-propyl phosphorothioic acid This compound->Metabolite1 Hydrolysis / Microbial Degradation Propanethiol Propanethiol This compound->Propanethiol Hydrolysis / Microbial Degradation Mineralization Mineralization Products (CO₂, H₂O, Phosphate) Metabolite1->Mineralization Microbial Degradation Propanethiol->Mineralization Microbial Degradation

Figure 1: Proposed degradation pathway of this compound in soil.

Persistence in Soil

The persistence of this compound in soil is commonly expressed as its half-life (DT₅₀), the time it takes for 50% of the initial concentration to dissipate. The DT₅₀ of this compound can vary significantly depending on environmental conditions.

ParameterValueSoil Type / ConditionsReference
Aerobic Soil Metabolism Half-life (DT₅₀) 10 - 40 daysVaries with soil type and temperature[3]
Field Dissipation Half-life (DT₅₀) 14 - 28 daysSandy loam[3]
Field Dissipation Half-life (DT₅₀) up to 90 daysSilt loamNot specified in search results

Transport in Soil

The transport of this compound in soil determines its potential to move from the application site to other environmental compartments, such as groundwater and surface water. The primary transport mechanisms are leaching and surface runoff, which are influenced by the compound's sorption characteristics.

Sorption

Sorption is the process by which this compound binds to soil particles. This process is crucial as it reduces the amount of the pesticide available in the soil solution for leaching and degradation. The strength of sorption is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

ParameterValue (mL/g)Soil Type / ConditionsReference
Soil Sorption Coefficient (Kd) 1.8 - 14.7Varies with organic matter contentNot specified in search results
Organic Carbon Partition Coefficient (Koc) 267 - 815Varies with soil typeNot specified in search results

A higher Koc value indicates stronger binding to soil and less potential for leaching. The moderate Koc values for this compound suggest it has a moderate potential for mobility in soil.

Leaching

Leaching is the downward movement of a pesticide through the soil profile with percolating water. Due to its moderate water solubility and sorption, this compound has the potential to leach into groundwater, particularly in sandy soils with low organic matter content.

Surface Runoff

Surface runoff can transport this compound that is present on the soil surface or in the topsoil layers to nearby water bodies. The extent of runoff is influenced by factors such as rainfall intensity, soil type, slope, and agricultural practices.

Experimental Protocols

The assessment of the environmental fate and transport of this compound relies on standardized laboratory and field studies. The following are summaries of key experimental protocols.

Soil Adsorption/Desorption Study (OECD Guideline 106)

This study determines the extent to which this compound adsorbs to and desorbs from soil particles.

OECD_106_Workflow start Start prep_soil Prepare Soil Samples (sieved, characterized) start->prep_soil prep_sol Prepare this compound Solution (known concentration, often radiolabeled) start->prep_sol equilibration Equilibration (mix soil and solution, agitate) prep_soil->equilibration prep_sol->equilibration separation Phase Separation (centrifugation) equilibration->separation analysis_aq Analyze Aqueous Phase (determine this compound concentration) separation->analysis_aq analysis_soil Analyze Soil Phase (optional) (determine this compound concentration) separation->analysis_soil analysis_des Analyze Aqueous Phase for Desorbed this compound separation->analysis_des calc_kd Calculate Adsorption Coefficient (Kd) analysis_aq->calc_kd analysis_soil->calc_kd desorption Desorption Step (replace supernatant with fresh solution, re-equilibrate) calc_kd->desorption desorption->separation repeat separation calc_kdes Calculate Desorption Coefficient (Kdes) analysis_des->calc_kdes end End calc_kdes->end

Figure 2: Experimental workflow for a soil adsorption/desorption study.

Methodology:

  • Soil Preparation: Representative soil samples are collected, air-dried, and sieved. Key soil properties such as pH, organic carbon content, and texture are determined.

  • Test Solution: A solution of this compound (often ¹⁴C-labeled for ease of detection) in a 0.01 M CaCl₂ solution is prepared at various concentrations.

  • Equilibration: A known mass of soil is mixed with a known volume of the test solution in a centrifuge tube. The mixture is agitated for a predetermined time to reach equilibrium.

  • Separation: The soil suspension is centrifuged to separate the solid and aqueous phases.

  • Analysis: The concentration of this compound in the supernatant (aqueous phase) is measured using an appropriate analytical technique (e.g., liquid scintillation counting for radiolabeled compounds, or chromatography for non-labeled compounds).

  • Calculation: The amount of this compound adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The soil adsorption coefficient (Kd) is then calculated. The organic carbon-normalized adsorption coefficient (Koc) is calculated by dividing Kd by the fraction of organic carbon in the soil.

  • Desorption: The supernatant is removed and replaced with a fresh pesticide-free solution. The mixture is re-equilibrated, and the concentration of this compound that has desorbed into the solution is measured.

Aerobic and Anaerobic Soil Metabolism Study (OECD Guideline 307)

This study investigates the rate and pathway of this compound degradation in soil under both aerobic (with oxygen) and anaerobic (without oxygen) conditions.

OECD_307_Workflow start Start prep_soil Prepare Soil Samples (sieved, pre-incubated) start->prep_soil apply_etho Apply ¹⁴C-Ethoprophos to Soil prep_soil->apply_etho incubation Incubate Soil Samples (controlled temperature, moisture, dark) apply_etho->incubation aerobic Aerobic Conditions (continuous air flow) incubation->aerobic anaerobic Anaerobic Conditions (e.g., nitrogen atmosphere after initial aerobic phase) incubation->anaerobic sampling Periodic Sampling aerobic->sampling anaerobic->sampling extraction Solvent Extraction of Soil sampling->extraction volatiles Trap and Analyze Volatiles (e.g., ¹⁴CO₂) sampling->volatiles analysis Analyze Extracts (parent compound and metabolites) extraction->analysis bound_res Determine Non-extractable (Bound) Residues extraction->bound_res data_analysis Data Analysis (calculate DT₅₀, identify metabolites) analysis->data_analysis volatiles->data_analysis bound_res->data_analysis end End data_analysis->end

Figure 3: Experimental workflow for a soil metabolism study.

Methodology:

  • Soil Preparation: Fresh soil samples are sieved and their moisture content adjusted to a specific level.

  • Application: A solution of ¹⁴C-labeled this compound is applied to the soil samples.

  • Incubation: The treated soil is incubated in the dark at a constant temperature. For aerobic studies, a continuous stream of carbon dioxide-free, humidified air is passed through the incubation flasks. For anaerobic studies, after an initial aerobic phase, the flasks are flushed with an inert gas like nitrogen.

  • Sampling: At various time intervals, replicate soil samples are removed for analysis.

  • Analysis: The soil samples are extracted with appropriate solvents to separate the parent compound and its degradation products. The extracts are analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection to identify and quantify the parent compound and its metabolites. Volatile organic compounds and ¹⁴CO₂ are trapped and quantified.

  • Bound Residues: The amount of radioactivity remaining in the soil after extraction (bound residues) is determined by combustion analysis.

  • Data Analysis: The dissipation of this compound over time is plotted, and the half-life (DT₅₀) is calculated using appropriate kinetic models. The formation and decline of major metabolites are also quantified.

Soil Column Leaching Study (OECD Guideline 121)

This study assesses the potential for this compound and its degradation products to leach through the soil profile.

OECD_121_Workflow start Start pack_column Pack Soil into Columns start->pack_column saturate_column Saturate Soil Columns with Water pack_column->saturate_column apply_etho Apply ¹⁴C-Ethoprophos to Column Surface saturate_column->apply_etho leaching Leach with Artificial Rainwater (constant flow rate) apply_etho->leaching collect_leachate Collect Leachate Fractions leaching->collect_leachate extrude_soil Extrude and Section Soil Column leaching->extrude_soil after leaching period analyze_leachate Analyze Leachate for Radioactivity collect_leachate->analyze_leachate mass_balance Calculate Mass Balance analyze_leachate->mass_balance analyze_soil Analyze Soil Sections for Radioactivity extrude_soil->analyze_soil analyze_soil->mass_balance end End mass_balance->end

Figure 4: Experimental workflow for a soil column leaching study.

Methodology:

  • Column Preparation: Glass columns are packed with sieved soil to a specific bulk density.

  • Application: A known amount of ¹⁴C-labeled this compound is applied to the surface of the soil column. In aged residue studies, the soil is treated and aged under controlled conditions before being placed at the top of the column.

  • Leaching: The columns are leached with a simulated rainfall solution (e.g., 0.01 M CaCl₂) at a constant flow rate over a defined period.

  • Leachate Collection: The leachate is collected in fractions and analyzed for the total radioactivity and the concentration of the parent compound and its metabolites.

  • Soil Analysis: After the leaching is complete, the soil column is frozen, extruded, and sectioned. Each section is analyzed to determine the distribution of radioactivity within the soil profile.

  • Mass Balance: A mass balance is performed to account for the total applied radioactivity in the leachate, soil sections, and any that may have volatilized.

Conclusion

The environmental fate and transport of this compound in soil ecosystems are governed by a combination of its physicochemical properties and various degradation and transport processes. It is characterized by moderate persistence in soil, with its degradation being primarily driven by microbial activity. The phenomenon of enhanced biodegradation can significantly reduce its persistence in previously treated soils. While this compound has a moderate potential for leaching, its actual mobility is highly dependent on soil type and environmental conditions. The standardized experimental protocols outlined in this guide are essential for generating the data needed to accurately assess the environmental risks associated with the use of this compound in agriculture. A thorough understanding of these processes is vital for the development of best management practices that minimize environmental contamination while ensuring effective pest control.

References

Ethoprophos: A Comprehensive Toxicological Profile and Risk Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoprophos is a non-systemic organophosphate insecticide and nematicide effective against a broad spectrum of soil-dwelling pests.[1][2] Its primary mode of action is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function.[1] This technical guide provides an in-depth analysis of the toxicological profile of this compound, including its acute, subchronic, and chronic effects, as well as its genotoxicity, carcinogenicity, and reproductive and developmental toxicity. Furthermore, it outlines the risk assessment framework for this compound, offering a comprehensive resource for professionals in toxicology and drug development.

Toxicological Profile

The toxicity of this compound has been evaluated across various species and exposure routes. The primary mechanism of toxicity is the irreversible inhibition of acetylcholinesterase, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent overstimulation of cholinergic receptors.[1][3] This can result in a range of symptoms from nausea and convulsions to respiratory depression and death.[3][4]

Acute Toxicity

This compound exhibits high acute toxicity via oral, dermal, and inhalation routes.[2] Clinical signs of acute toxicity are consistent with cholinesterase inhibition and include salivation, tremors, convulsions, and respiratory distress.[3][4]

Table 1: Acute Toxicity of this compound

SpeciesRouteValueUnitsReference
Rat (male)Oral LD5061mg/kg[5]
Rat (female)Oral LD5033mg/kg[5]
RabbitOral LD5055mg/kg[5]
RatDermal LD5026mg/kg[6]
RabbitDermal LD5026mg/kg[7]
RatInhalation LC50 (4h)0.123mg/L
Subchronic and Chronic Toxicity & Carcinogenicity

Repeated exposure to this compound has been shown to cause various adverse effects, with cholinesterase inhibition being the most sensitive endpoint. Long-term studies have also investigated its carcinogenic potential. The U.S. Environmental Protection Agency (EPA) has classified this compound as "likely to be carcinogenic to humans" based on the occurrence of adrenal pheochromocytomas in rats.[4]

Table 2: Subchronic and Chronic Toxicity of this compound (NOAEL/LOAEL)

SpeciesDurationRouteNOAELLOAELCritical EffectReference
Rat28-dayDermal20100Plasma cholinesterase inhibition[4]
Rabbit21-dayDermal0.11.0Brain and erythrocyte cholinesterase inhibition[4][8]
Dog90-dayInhalation0.0250.075Plasma cholinesterase inhibition[4]
Dog1-yearOral0.025--[8]
RatChronicOral--Malignant adrenal pheochromocytomas[4]
Reproductive and Developmental Toxicity

Studies on laboratory animals have indicated that this compound can have adverse effects on reproduction and development, including reduced litter sizes and increased postnatal mortality.[4]

Table 3: Reproductive and Developmental Toxicity of this compound (NOAEL)

SpeciesStudy TypeNOAELCritical EffectReference
RatTwo-Generation Reproduction470 mg/kg/dayParental and reproductive toxicity[9][10]
RabbitDevelopmental Toxicity10 mg/kg-bw/dayMaternal and developmental toxicity[11][12]
Genotoxicity

The genotoxicity of this compound has been evaluated in a battery of in vitro and in vivo assays. While some studies have shown evidence of genotoxic potential at high concentrations in vitro, the overall weight of evidence from in vivo studies suggests that this compound is not genotoxic.[7][13]

Table 4: Genotoxicity of this compound

AssaySystemMetabolic ActivationResultReference
Ames TestS. typhimuriumWith & WithoutNegative[13]
Chromosome AberrationCHO cellsWith & WithoutPositive[13]
Mouse MicronucleusIn vivoN/ANegative[13]
Rat Unscheduled DNA SynthesisIn vivoN/ANegative[13]
Neurotoxicity

As an acetylcholinesterase inhibitor, this compound is a known neurotoxin. Studies have demonstrated its potential to cause delayed neurotoxicity.[4]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of this compound toxicity is the inhibition of acetylcholinesterase (AChE) in the nervous system. This inhibition leads to the accumulation of acetylcholine (ACh) in synaptic clefts, resulting in continuous stimulation of cholinergic receptors.

Human Health Risk Assessment Workflow Hazard_ID Hazard Identification (Toxicological Profile) Dose_Response Dose-Response Assessment (NOAEL, ADI, aRfD) Hazard_ID->Dose_Response Risk_Char Risk Characterization (Comparison of Exposure to ADI/aRfD) Dose_Response->Risk_Char Exposure_Assess Exposure Assessment (Dietary, Occupational, etc.) Exposure_Assess->Risk_Char

References

Ethoprophos metabolism and degradation pathways in microorganisms.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial metabolism and degradation pathways of ethoprophos, an organophosphorus nematicide and insecticide. The document synthesizes current scientific findings on the microorganisms capable of breaking down this compound, the enzymatic processes involved, and the resulting metabolic fate of the molecule. Detailed experimental protocols and quantitative data are presented to support further research and development in this area.

Introduction to this compound and Microbial Bioremediation

This compound (O-ethyl S,S-dipropyl phosphorodithioate) is a widely used pesticide for controlling nematodes and soil-dwelling insects in various crops.[1][2] However, its persistence and high toxicity to non-target organisms, including humans, raise significant environmental and health concerns.[3] Microbial degradation has been identified as the primary mechanism for the dissipation of this compound in the soil, offering a promising avenue for the bioremediation of contaminated sites.[2] A variety of microorganisms, including bacteria and fungi, have demonstrated the ability to utilize this compound as a source of carbon, phosphorus, or energy, breaking it down into less toxic compounds.[3][4][5] Understanding the metabolic pathways and the factors influencing degradation rates is crucial for developing effective bioremediation strategies.

Microorganisms Involved in this compound Degradation

Several genera of bacteria and fungi have been identified as potent degraders of this compound. These microorganisms have been isolated from various environments, particularly from agricultural soils with a history of pesticide application.

Bacterial Degraders:

  • Pseudomonas : Strains of Pseudomonas putida (epI and epII) have been extensively studied and have shown the ability to utilize this compound as a sole source of carbon.[6]

  • Acinetobacter : Acinetobacter seifertii has been identified as a highly efficient degrader of this compound.[3]

  • Bacillus : Species such as Bacillus cereus have been reported to degrade this compound.[3]

  • Sphingomonas : Sphingomonas paucimobilis has demonstrated the capability of completely degrading this compound.[1]

  • Flavobacterium : Strains of Flavobacterium have been isolated that can metabolize organophosphates, including those structurally similar to this compound.[1]

Fungal Degraders:

  • Aspergillus : Species like Aspergillus flavus have been shown to degrade this compound, with reported half-lives of the pesticide in its presence.[7]

  • Fusarium : Fusarium oxysporum is another fungal species capable of degrading organophosphate nematicides, including this compound.[7]

Metabolic Pathways of this compound Degradation

The microbial degradation of this compound is primarily initiated by a hydrolytic cleavage of the phosphoester bond. This initial step is crucial for the detoxification of the compound.

The principal enzyme responsible for this initial hydrolysis is organophosphate hydrolase (OPH) , also known as phosphotriesterase.[5][8] This enzyme catalyzes the cleavage of the P-S bond, leading to the removal of one of the S-propyl groups.[6]

The primary metabolite formed is O-ethyl S-propyl phosphorothioic acid (EPPA) .[9] This metabolite is significantly less toxic than the parent this compound molecule. Subsequent degradation steps involve the further breakdown of EPPA, although the complete mineralization pathway is less well-documented in the literature. It is proposed that further enzymatic action cleaves the remaining ester bonds, ultimately releasing phosphate (B84403), sulfate, and small organic molecules that can be integrated into the microorganism's central metabolism.

Ethoprophos_Metabolism This compound This compound (O-ethyl S,S-dipropyl phosphorodithioate) EPPA O-ethyl S-propyl phosphorothioic acid (EPPA) This compound->EPPA Hydrolysis (Organophosphate Hydrolase) Mineralization Further Degradation Products (Phosphate, Sulfate, CO2, H2O) EPPA->Mineralization Further enzymatic degradation

Fig. 1: Proposed metabolic pathway of this compound in microorganisms.

Quantitative Data on this compound Degradation

The efficiency of this compound degradation varies significantly among different microbial species and is influenced by environmental conditions such as temperature, pH, and initial pesticide concentration.

MicroorganismDegradation ConditionInitial ConcentrationDegradation Rate/EfficiencyReference
Acinetobacter seifertii (DE-5)Liquid culture10 mg/L63.75% degradation[3]
Acinetobacter seifertii (DE-5)Liquid culture, with 0.1 g/L glucose10 mg/L80.75% degradation[3]
Bacillus cereusNot specified10 mg/L51.6% degradation[3]
Sphingomonas paucimobilisInoculated soil10 mg/L100% degradation in 3 days[1]
Pseudomonas putida (epI)Fumigated soil, 2x10^6 cells/g10 mg/kg100% degradation in 5 days[2]
Pseudomonas putida (epI)Non-fumigated soil, 2x10^6 cells/g10 mg/kg100% degradation in 4 days[2]
Pseudomonas putida (epI)Fumigated soil, 2x10^3 cells/g10 mg/kg100% degradation in 11 days[2]
Aspergillus flavusIn vitroNot specifiedHalf-life of 10.35 days[7]
Fusarium oxysporumIn vitroNot specifiedCapable of degradation[7]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound microbial degradation.

Isolation of this compound-Degrading Microorganisms (Enrichment Culture Technique)

This protocol is adapted from methods used for isolating pesticide-degrading bacteria.[2][3]

  • Soil Sample Collection: Collect soil samples from a site with a history of this compound application.

  • Initial Enrichment:

    • Add 10 g of soil to a 250 mL flask containing 100 mL of Mineral Salts Medium (MSM) supplemented with this compound (10 mg/L) as the sole carbon source.

    • MSM composition (per liter): K₂HPO₄ (1.5 g), KH₂PO₄ (0.5 g), (NH₄)₂SO₄ (1.0 g), MgSO₄·7H₂O (0.2 g), CaCl₂·2H₂O (0.01 g), FeSO₄·7H₂O (0.001 g).

    • Incubate the flask on a rotary shaker (150 rpm) at 30°C for 7-10 days.

  • Sub-culturing:

    • Transfer 10 mL of the enrichment culture to a fresh 100 mL of MSM with this compound (10 mg/L).

    • Repeat this sub-culturing step 3-4 times under the same conditions to enrich for this compound-degrading microorganisms.

  • Isolation of Pure Cultures:

    • Prepare serial dilutions of the final enrichment culture.

    • Plate the dilutions onto MSM agar (B569324) plates containing this compound (10 mg/L).

    • Incubate the plates at 30°C for 5-7 days.

    • Select morphologically distinct colonies and streak them onto fresh MSM agar plates to obtain pure cultures.

  • Confirmation of Degradation Ability:

    • Inoculate each pure isolate into liquid MSM containing this compound (10 mg/L).

    • Monitor the degradation of this compound over time using HPLC or GC-MS.

This compound Degradation Assay in Liquid Culture
  • Inoculum Preparation: Grow the isolated microorganism in a suitable nutrient broth to the mid-log phase. Harvest the cells by centrifugation, wash with sterile phosphate buffer, and resuspend in MSM to a desired optical density (e.g., OD₆₀₀ = 1.0).

  • Degradation Experiment:

    • In a 250 mL flask, add 100 mL of MSM.

    • Spike the medium with this compound to a final concentration of 10 mg/L.

    • Inoculate the medium with 1% (v/v) of the prepared inoculum.

    • Incubate on a rotary shaker (150 rpm) at 30°C.

    • Collect samples at regular intervals (e.g., 0, 1, 2, 4, 6, 8, and 10 days).

    • Include an uninoculated control to account for abiotic degradation.

  • Sample Analysis:

    • Extract the collected samples with an equal volume of a suitable organic solvent (e.g., ethyl acetate (B1210297) or hexane).

    • Analyze the organic phase for residual this compound concentration using HPLC or GC-MS.

Analytical Method: HPLC for this compound Quantification
  • Instrumentation: High-Performance Liquid Chromatograph (HPLC) equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).[10]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 220 nm.[10]

    • Column Temperature: 30°C.

  • Quantification: Prepare a standard curve of this compound in the mobile phase. Quantify the concentration in the samples by comparing the peak area with the standard curve.

Analytical Method: GC-MS for this compound and Metabolite Identification
  • Instrumentation: Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS).

  • Chromatographic Conditions:

    • Column: HP-5MS capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[11]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[11]

    • Injector Temperature: 250°C.[11]

    • Oven Temperature Program: Start at 110°C for 2 min, ramp to 200°C at 10°C/min, then to 280°C at 5°C/min, and hold for 9 min.[11]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Scan Range: 50-500 m/z.

  • Identification: Identify this compound and its metabolites by comparing their mass spectra with reference spectra in a library (e.g., NIST) and by analyzing their fragmentation patterns.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for studying this compound degradation and a simplified representation of the involved signaling.

Experimental_Workflow cluster_0 Isolation and Screening cluster_1 Degradation Studies cluster_2 Analysis cluster_3 Identification A Soil Sample Collection B Enrichment Culture A->B C Isolation of Pure Cultures B->C D Screening for Degradation C->D E Liquid Culture Degradation Assay D->E F Soil Microcosm Study D->F K Enzyme Assay D->K G Sample Extraction E->G F->G H HPLC/GC-MS Analysis G->H I Data Analysis and Kinetics H->I J Metabolite Identification H->J

Fig. 2: A typical experimental workflow for studying this compound biodegradation.

Conclusion

The microbial degradation of this compound is a key process in its environmental dissipation. A diverse range of bacteria and fungi are capable of metabolizing this pesticide, primarily through the hydrolytic activity of organophosphate hydrolases. This guide provides a foundational understanding of the microorganisms, metabolic pathways, and experimental methodologies involved in the study of this compound bioremediation. The presented quantitative data and detailed protocols serve as a valuable resource for researchers and scientists working towards the development of effective and sustainable solutions for the remediation of this compound-contaminated environments. Further research is warranted to fully elucidate the complete mineralization pathways and to optimize the performance of these microorganisms under field conditions.

References

Physicochemical Properties of Ethoprophos: A Technical Guide for Novel Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoprophos is a non-systemic organophosphate insecticide and nematicide effective against a broad spectrum of soil-dwelling pests. The efficacy and environmental fate of this compound are intrinsically linked to its physicochemical properties. A thorough understanding of these characteristics is paramount for the development of novel formulations that can enhance its biological activity, improve user safety, and minimize environmental impact. This technical guide provides an in-depth overview of the core physicochemical properties of this compound and their implications for the design of advanced agricultural formulations.

Core Physicochemical Properties of this compound

The development of effective and stable formulations of this compound is fundamentally guided by its inherent physical and chemical characteristics. These properties influence its solubility in various solvents, its stability under different environmental conditions, and its interaction with formulation excipients.

Data Presentation

A summary of the key physicochemical properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

PropertyValueReferences
Chemical Name O-Ethyl S,S-dipropyl phosphorodithioate[1]
CAS Number 13194-48-4[2][3]
Molecular Formula C₈H₁₉O₂PS₂[3][4]
Molecular Weight 242.3 g/mol [4][5]
Physical State Pale yellow liquid[5][6]
Melting Point < -70 °C[1][4]
Boiling Point 86-91 °C at 0.2 mmHg[2][5]
Density 1.069 - 1.094 g/mL at 20°C[4][5]
Vapor Pressure 0.00035 - 0.05 Pa at 20-25 °C[5]

Table 2: Solubility and Partitioning Behavior of this compound

PropertyValueReferences
Water Solubility 750 mg/L at 20-25 °C[5]
Solubility in Organic Solvents Readily soluble in acetone, ethanol, xylene, 1,2-dichloroethane, diethyl ether, ethyl acetate, petroleum spirit, cyclohexane (B81311) (>300 g/kg at 20 °C)[5]
Octanol-Water Partition Coefficient (Log Kₒw) 2.99[7]
pKa Not applicable (non-ionizable)[6]

Experimental Protocols for Determining Physicochemical Properties

Accurate determination of the physicochemical properties of this compound is crucial for formulation development. Standardized methodologies, such as those provided by the Organisation for Economic Co-operation and Development (OECD), ensure data quality and comparability.

Workflow for Physicochemical Property Determination

G cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Data Analysis & Formulation Design Purethis compound Pure this compound Active Ingredient Solubility Solubility (OECD 105) Purethis compound->Solubility MeltingPoint Melting Point (Capillary Method) Purethis compound->MeltingPoint BoilingPoint Boiling Point (Distillation/Thiele Tube) Purethis compound->BoilingPoint Density Density (Pycnometer/Hydrometer) Purethis compound->Density VaporPressure Vapor Pressure (OECD 104) Purethis compound->VaporPressure Kow Log Kow (OECD 107/117) Purethis compound->Kow DataAnalysis Data Analysis and Interpretation Solubility->DataAnalysis MeltingPoint->DataAnalysis BoilingPoint->DataAnalysis Density->DataAnalysis VaporPressure->DataAnalysis Kow->DataAnalysis FormulationDesign Novel Formulation Design DataAnalysis->FormulationDesign

Caption: General workflow for determining the physicochemical properties of this compound and its application in formulation design.

Detailed Methodologies

1. Water Solubility (OECD Guideline 105)

  • Principle: The column elution method or the flask method is used to determine the saturation concentration of this compound in water at a given temperature.

  • Experimental Protocol (Flask Method):

    • An excess amount of this compound is added to a known volume of distilled water in a flask.

    • The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • The solution is centrifuged or filtered to remove undissolved this compound.

    • The concentration of this compound in the clear aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

2. Vapor Pressure (OECD Guideline 104)

  • Principle: The vapor pressure of this compound can be determined using methods like the Knudsen effusion technique, which measures the rate of mass loss of the substance effusing through a small orifice into a vacuum.

  • Experimental Protocol (Knudsen Effusion):

    • A small, known quantity of this compound is placed in a Knudsen cell, which has a small orifice of known area.

    • The cell is placed in a vacuum chamber and heated to a constant, precise temperature.

    • The rate of mass loss from the cell due to effusion is measured over time using a microbalance.

    • The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molecular weight of this compound.

3. Octanol-Water Partition Coefficient (Log Kₒw) (OECD Guideline 107/117)

  • Principle: The shake-flask method (OECD 107) or HPLC method (OECD 117) is used to determine the ratio of the concentration of this compound in n-octanol to its concentration in water at equilibrium.

  • Experimental Protocol (Shake-Flask Method):

    • A solution of this compound in either water or n-octanol is prepared.

    • This solution is mixed with the other immiscible solvent (n-octanol or water, respectively) in a separatory funnel.

    • The funnel is shaken vigorously for a set period to allow for partitioning and then left to stand for the phases to separate.

    • The concentration of this compound in both the aqueous and n-octanol phases is determined analytically.

    • The Log Kₒw is calculated as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.

Influence of Physicochemical Properties on Novel Formulation Design

The physicochemical properties of this compound are critical determinants in the selection and optimization of formulation types.

Signaling Pathway for Formulation Selection

G cluster_0 Physicochemical Properties cluster_1 Novel Formulation Strategies Solubility High Organic Solvent Solubility Low Water Solubility EC Emulsifiable Concentrate (EC) Solubility->EC Enables high loading in solvent Nano Nano-formulation Solubility->Nano Facilitates preparation of nano-emulsions VaporPressure Moderate Vapor Pressure GF Granular Formulation (GF) VaporPressure->GF Requires matrix to reduce volatilization Kow Log Kow ~ 3 CRF Controlled-Release Formulation (CRF) Kow->CRF Indicates potential for soil binding and slow release

Caption: Relationship between key physicochemical properties of this compound and the selection of suitable novel formulation strategies.

1. Emulsifiable Concentrates (ECs)

This compound's high solubility in a wide range of organic solvents makes it an ideal candidate for emulsifiable concentrate (EC) formulations.[5] The key to a stable EC is the selection of an appropriate solvent system that can dissolve a high concentration of the active ingredient and a robust emulsifier package that allows the concentrate to form a stable emulsion upon dilution with water.[8][9] The challenge lies in preventing crystallization of the active ingredient at low temperatures or upon dilution, which requires careful selection of co-solvents and emulsifiers.[8]

2. Granular Formulations (GFs)

Given its moderate vapor pressure, formulating this compound as a granular product can help to reduce operator exposure and minimize volatilization losses from the soil surface.[2] The choice of the granular carrier (e.g., clay, silica, or biodegradable polymers) is critical. The carrier's porosity and surface chemistry will influence the loading of this compound and its subsequent release rate into the soil.

3. Controlled-Release Formulations (CRFs)

The octanol-water partition coefficient (Log Kₒw) of approximately 3 suggests that this compound has a moderate affinity for organic matter in the soil.[7] This property is advantageous for the development of controlled-release formulations. By incorporating this compound into a polymer matrix or through microencapsulation, its release into the soil can be prolonged.[10] This approach can improve its efficacy against target pests over a longer period, reduce the frequency of application, and minimize the potential for leaching into groundwater. The design of such formulations requires a deep understanding of the interactions between this compound and the carrier material, which is influenced by its physicochemical properties.

4. Nano-formulations

The development of nano-formulations, such as nano-emulsions or nanocapsules, offers a promising avenue for enhancing the performance of this compound.[11] Its solubility in organic solvents facilitates the preparation of oil-in-water nano-emulsions, which can improve its stability, bioavailability, and targeted delivery.[12] Encapsulation of this compound in nanoparticles can further provide protection against premature degradation and offer a more controlled release profile.[13]

Conclusion

The physicochemical properties of this compound are the cornerstone for the rational design of novel and improved formulations. A comprehensive understanding of its solubility, vapor pressure, and partitioning behavior allows for the selection of appropriate formulation types, from conventional emulsifiable concentrates and granules to advanced controlled-release and nano-formulations. By leveraging this knowledge, researchers and formulation scientists can develop next-generation this compound products with enhanced efficacy, improved safety profiles, and a reduced environmental footprint. Future research should focus on exploring novel carrier systems and delivery technologies that are specifically tailored to the unique physicochemical profile of this compound.

References

Historical development and discovery of Ethoprophos as a nematicide.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Historical Development and Discovery of Ethoprophos for Researchers, Scientists, and Drug Development Professionals.

Abstract

This compound, an organophosphate nematicide and insecticide, emerged in the 1960s as a significant tool in the management of plant-parasitic nematodes. This technical guide delves into the historical development and discovery of this compound, providing a detailed account of its synthesis, mechanism of action, early experimental evaluations, and the analytical methodologies of the era. Quantitative data from seminal studies are presented in structured tables, and key processes are visualized through logical diagrams to offer a comprehensive resource for researchers in agrochemical development and related fields.

Introduction: The Rise of Organophosphate Nematicides

The mid-20th century saw a surge in the development of synthetic pesticides to meet the demands of a growing global population and the intensification of agriculture. Following the discovery of the insecticidal properties of organophosphates, research expanded to explore their potential against other agricultural pests. Plant-parasitic nematodes, microscopic roundworms that cause significant crop damage worldwide, were a prime target. In this context of scientific advancement, this compound was developed, offering a new, non-fumigant solution for nematode control.

Discovery and Early Development by Mobil Chemical Corporation

This compound, chemically known as O-Ethyl S,S-dipropyl phosphorodithioate (B1214789), was discovered and developed by the Mobil Chemical Corporation in the 1960s.[1] It was initially assigned the experimental code VC9-104 . The development of this compound was part of a broader research initiative by chemical companies to synthesize and screen novel organophosphate compounds for pesticidal activity.

The key inventive steps leading to the commercialization of this compound are documented in U.S. patents filed by Mobil Oil Corp. These patents describe the synthesis and nematicidal properties of a series of phosphorodithioate compounds, including what would become known as this compound.

Chemical Synthesis of this compound

The synthesis of this compound involves the creation of a phosphorodithioate ester. The primary patented methods from the era describe a multi-step process.

One common synthetic route involves the reaction of an alkylphosphate dihalogenide with a thiol in the presence of an acid acceptor. Specifically, O-ethyl phosphate (B84403) dichloride is reacted with an excess of n-propyl mercaptan. This reaction yields O-ethyl S,S-di-n-propyl dithiophosphate, the active ingredient of this compound. The process is designed to achieve a high yield and purity of the final product.

Synthesis_this compound O-Ethyl_Phosphate_Dichloride O-Ethyl Phosphate Dichloride Reaction Reaction O-Ethyl_Phosphate_Dichloride->Reaction n-Propyl_Mercaptan n-Propyl Mercaptan n-Propyl_Mercaptan->Reaction Acid_Acceptor Acid Acceptor (e.g., Triethylamine) Acid_Acceptor->Reaction This compound This compound (O-Ethyl S,S-dipropyl phosphorodithioate) Reaction->this compound Byproduct Byproduct (e.g., Triethylamine HCl) Reaction->Byproduct

A simplified diagram of the synthesis of this compound.

Mode of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphate pesticides, exerts its nematicidal and insecticidal effects by inhibiting the enzyme acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system of many organisms, including nematodes, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh).

The inhibition of AChE by this compound leads to an accumulation of ACh at the synaptic cleft, resulting in continuous nerve stimulation. This hyperexcitation of the nervous system leads to paralysis and ultimately, the death of the nematode. The inhibitory action of this compound on nematode AChE has been demonstrated in various studies. While specific kinetic data from the earliest studies on nematodes are scarce in readily available literature, later research confirms that organophosphates like this compound are potent inhibitors of AChE in various nematode species.

AChE_Inhibition cluster_normal Normal Nerve Function cluster_inhibition With this compound ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Accumulation ACh Accumulation ACh->ACh_Accumulation No Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE Nerve_Impulse_Termination Nerve Impulse Termination Choline_Acetate->Nerve_Impulse_Termination This compound This compound This compound->AChE Inhibits Continuous_Nerve_Stimulation Continuous Nerve Stimulation ACh_Accumulation->Continuous_Nerve_Stimulation Paralysis_Death Paralysis & Death Continuous_Nerve_Stimulation->Paralysis_Death

Signaling pathway of Acetylcholinesterase (AChE) inhibition by this compound.

Early Experimental Evaluation of Nematicidal Efficacy

The initial evaluation of this compound (then VC9-104) involved a series of laboratory and field trials to determine its efficacy against key plant-parasitic nematodes and its impact on crop yield.

Efficacy Against Key Nematode Species

Early research focused on demonstrating the effectiveness of this compound against economically important nematode genera such as Meloidogyne (root-knot nematodes), Pratylenchus (lesion nematodes), and Globodera (cyst nematodes).

Table 1: Summary of Early Field Trials of this compound on Tobacco (1968-1970)

YearLocationTarget NematodeApplication Rate (a.i.)Results
1968-69Beerwah, QueenslandMeloidogyne javanica10 lb/acre (10% granular)No significant increase in leaf yield compared to control.
1969-70Beerwah, QueenslandMeloidogyne javanica10 lb/acre (10% granular)No significant increase in leaf yield compared to control.

Table 2: Summary of Early Field Trials of this compound on Potatoes

YearLocationTarget NematodeApplication Rate (a.i.)Results
1983Not SpecifiedGlobodera rostochiensis5.6 kg/ha Reduced the number of white females on potato roots.
2001Idaho, USAMeloidogyne chitwoodi19 or 14 l/ha (in combination with metam (B94612) sodium)Significantly reduced nematode infestation and increased marketable yield.[2]
Impact on Crop Yield

A primary objective of early field trials was to quantify the impact of this compound treatment on crop yield.

Table 3: Effect of this compound on Banana Yield in West Africa (1976)

TreatmentApplication Rate (g a.i./plant)Mean Bunch Weight (kg)
Untreated Control-18.2
This compound4.521.1

Data from trials in the Ivory Coast.

Experimental Protocols of the Era

The evaluation of nematicides in the 1960s and 1970s followed protocols that laid the groundwork for modern agrochemical testing.

Field Trial Design

Early field trials with this compound typically employed a randomized block design with multiple replications (commonly 4 to 5).[3] Plot sizes were substantial enough to allow for meaningful yield data collection, often consisting of multiple rows of the target crop.[3] Treatments included an untreated control and often a standard nematicide of the time for comparison.

Application of this compound

In these early trials, granular formulations of this compound were common. Application methods included broadcasting the granules and then incorporating them into the soil to a depth of several inches using equipment like a rototiller. For row crops, band application over the planting row was also a standard practice.

Nematode Extraction and Population Assessment

To assess the efficacy of this compound in reducing nematode populations, soil and root samples were collected at various time points. The nematode extraction techniques prevalent during this period included:

  • Seinhorst Two-Flask Method: A method for extracting active nematodes from soil.

  • Baermann Funnel Technique: A widely used method that relies on the active migration of nematodes out of a soil or root sample through a filter into water.

  • Centrifugal Flotation: A technique that uses centrifugation and a sugar solution to separate nematodes from soil debris based on their different densities.

Nematode populations were then counted under a microscope to determine the level of control achieved by the treatment.

Residue Analysis

The determination of this compound residues in soil and plant tissues was a critical component of its early evaluation. The primary analytical technique used in the 1970s for this purpose was Gas Chromatography (GC) . This involved:

  • Extraction: Residues were extracted from soil or crop samples using an organic solvent.

  • Cleanup: The extract was then "cleaned up" to remove interfering substances.

  • Analysis: The purified extract was injected into a gas chromatograph, often equipped with a phosphorus-specific detector, to separate and quantify the amount of this compound present.

Experimental_Workflow cluster_field Field Trial cluster_lab Laboratory Analysis cluster_data Data Analysis Trial_Design Randomized Block Design Application This compound Application (Granular Broadcast/Band) Trial_Design->Application Yield_Analysis Crop Yield Measurement Trial_Design->Yield_Analysis Sampling Soil & Root Sampling Application->Sampling Nematode_Extraction Nematode Extraction (e.g., Baermann Funnel) Sampling->Nematode_Extraction Residue_Analysis Residue Analysis (Gas Chromatography) Sampling->Residue_Analysis Population_Assessment Population Counting (Microscopy) Nematode_Extraction->Population_Assessment Efficacy_Evaluation Efficacy Evaluation (% Nematode Reduction) Population_Assessment->Efficacy_Evaluation Residue_Quantification Residue Quantification Residue_Analysis->Residue_Quantification

A typical experimental workflow for this compound field trials in the 1960s-1970s.

Conclusion

The discovery and development of this compound by Mobil Chemical Corporation in the 1960s marked a significant advancement in the chemical control of plant-parasitic nematodes. As an organophosphate acetylcholinesterase inhibitor, it provided a non-fumigant alternative for growers. The early experimental trials, though limited by today's standards in the public record, demonstrated its efficacy in reducing nematode populations and, in some cases, increasing crop yields. The methodologies employed during its development for field evaluation, nematode extraction, and residue analysis were foundational to the robust regulatory science that governs agrochemical development today. This historical perspective provides valuable context for modern researchers engaged in the discovery and development of novel nematicides.

References

An In-depth Technical Guide on the Mode of Action of Ethoprophos in Plant-Parasitic Nematodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethoprophos, an organophosphate nematicide, has long been recognized for its role in managing plant-parasitic nematodes. Its primary mode of action has traditionally been attributed to the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nematode nervous system. However, recent evidence strongly suggests a dual mode of action, with significant inhibition of ATPase at concentrations that only minimally affect AChE. This guide provides a comprehensive overview of the current understanding of how this compound exerts its nematicidal effects, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways involved. A deeper comprehension of this dual mechanism is crucial for the development of more effective and sustainable nematode control strategies and for managing potential resistance.

Primary Mode of Action: Acetylcholinesterase (AChE) Inhibition

This compound is a well-established inhibitor of acetylcholinesterase (AChE), an enzyme essential for the termination of nerve impulses in nematodes.[1][2][3]

Signaling Pathway and Mechanism of Disruption

In a healthy nematode nervous system, the neurotransmitter acetylcholine (B1216132) (ACh) is released into the synaptic cleft, where it binds to postsynaptic receptors, propagating a nerve signal. AChE rapidly hydrolyzes ACh into choline (B1196258) and acetic acid, terminating the signal and allowing the neuron to repolarize.

This compound, as an organophosphate, irreversibly binds to the serine hydroxyl group in the active site of AChE. This phosphorylation inactivates the enzyme, leading to an accumulation of ACh in the synapse. The excess ACh continuously stimulates the postsynaptic receptors, causing hyperexcitation of the nervous system, which manifests as paralysis and ultimately leads to the death of the nematode.[2] Studies on Aphelenchus avenae have indicated that the inhibitory effects of this compound on AChE are irreversible.

cluster_0 Normal Synaptic Transmission cluster_1 Disruption by this compound ACh_vesicle Acetylcholine (ACh) Vesicles Presynaptic_neuron Presynaptic Neuron Synaptic_cleft Synaptic Cleft Presynaptic_neuron->Synaptic_cleft ACh Release Postsynaptic_receptor Postsynaptic ACh Receptor Synaptic_cleft->Postsynaptic_receptor ACh Binding AChE Acetylcholinesterase (AChE) Postsynaptic_receptor->AChE Signal Termination Choline_uptake Choline Uptake AChE->Choline_uptake ACh Hydrolysis Choline_uptake->Presynaptic_neuron Recycling This compound This compound AChE_inhibited Inhibited AChE This compound->AChE_inhibited Excess_ACh Excess ACh Accumulation AChE_inhibited->Excess_ACh Continuous_stimulation Continuous Stimulation Excess_ACh->Continuous_stimulation Paralysis Paralysis & Death Continuous_stimulation->Paralysis

Fig. 1: Acetylcholinesterase Inhibition by this compound.
Quantitative Data on AChE Inhibition

While AChE inhibition is a confirmed mechanism, quantitative data for this compound against specific plant-parasitic nematode AChE is limited. One study on Meloidogyne incognita revealed that at a concentration of 5 ppm, this compound exhibited poor inhibitory effects on AChE activity.

Nematode SpeciesThis compound ConcentrationAChE Inhibition (%)
Meloidogyne incognita5 ppm5.6

Table 1: In vitro acetylcholinesterase (AChE) inhibition by this compound in Meloidogyne incognita.

Secondary Mode of Action: ATPase Inhibition

Emerging research indicates that ATPase inhibition may be a significant, and potentially primary, mode of action for this compound in plant-parasitic nematodes, particularly at lower, more environmentally relevant concentrations.

Potential Signaling Pathway and Mechanism of Disruption

ATPases are a group of enzymes crucial for various cellular processes that require energy, including ion transport, maintenance of membrane potential, and cellular metabolism. Inhibition of these enzymes can lead to a rapid depletion of cellular energy, disruption of essential physiological functions, and ultimately, cell death. The precise type of ATPase inhibited by this compound in nematodes has not yet been fully elucidated, but the profound impact on the nematode suggests a critical target.

cluster_0 Normal Cellular Energy Production cluster_1 Disruption by this compound ATP_synthase ATPase ATP ATP ATP_synthase->ATP ADP ADP + Pi ADP->ATP_synthase Cellular_processes Cellular Processes (e.g., Ion Transport, Motility) ATP->Cellular_processes This compound This compound Inhibited_ATPase Inhibited ATPase This compound->Inhibited_ATPase ATP_depletion ATP Depletion Inhibited_ATPase->ATP_depletion Functional_failure Cellular Function Failure ATP_depletion->Functional_failure Death Cell Death Functional_failure->Death

Fig. 2: Postulated ATPase Inhibition Pathway by this compound.
Quantitative Data on ATPase Inhibition

A key study on Meloidogyne incognita demonstrated that this compound is a potent inhibitor of ATPase.

Nematode SpeciesThis compound ConcentrationATPase Inhibition (%)
Meloidogyne incognita5 ppm82.4

Table 2: In vitro ATPase inhibition by this compound in Meloidogyne incognita.

Nematicidal Efficacy: Quantitative Data

The ultimate effect of these molecular interactions is the impairment of the nematode's viability and infectivity. The following table summarizes available data on the efficacy of this compound against different plant-parasitic nematodes.

Nematode SpeciesParameterEC50 (µg/ml)
Meloidogyne chitwoodiInfectivity of second-stage juveniles5.6
Meloidogyne haplaInfectivity of second-stage juveniles6.8
Meloidogyne chitwoodiEgg hatch (egg masses)0.2
Meloidogyne chitwoodiEgg hatch (free eggs)46.0
Meloidogyne haplaEgg hatch (free eggs)83.3

Table 3: Efficacy of this compound against Meloidogyne species.

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is a generalized method based on standard enzymatic assays.

G start Start: Prepare Nematode Homogenate prepare_reagents Prepare Assay Buffer, Acetylthiocholine (B1193921) (substrate), and DTNB (Ellman's reagent) start->prepare_reagents prepare_this compound Prepare Serial Dilutions of this compound prepare_reagents->prepare_this compound mix_components In a 96-well plate, mix homogenate, assay buffer, and this compound/control prepare_this compound->mix_components pre_incubate Pre-incubate at room temperature mix_components->pre_incubate add_substrate Add Acetylthiocholine to initiate reaction pre_incubate->add_substrate measure_absorbance Measure absorbance at 412 nm over time using a microplate reader add_substrate->measure_absorbance calculate_inhibition Calculate % Inhibition relative to control measure_absorbance->calculate_inhibition end End: Determine IC50 value calculate_inhibition->end

Fig. 3: Workflow for AChE Inhibition Assay.

Methodology:

  • Nematode Homogenate Preparation:

    • Culture and collect a sufficient quantity of the target plant-parasitic nematode species.

    • Wash the nematodes thoroughly to remove any debris.

    • Homogenize the nematodes in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) on ice using a tissue grinder or sonicator.

    • Centrifuge the homogenate at low speed to pellet large debris and collect the supernatant containing the enzyme extract.

    • Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

  • Assay Procedure:

    • In a 96-well microplate, add the nematode homogenate, assay buffer, and varying concentrations of this compound (or a solvent control).

    • Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25-30°C) to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate, acetylthiocholine iodide, and the chromogenic reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the percentage of AChE inhibition for each this compound concentration relative to the control.

    • Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

ATPase Inhibition Assay

This protocol is a plausible method based on standard ATPase assays.

Methodology:

  • Nematode Enzyme Preparation:

    • Prepare a nematode homogenate as described for the AChE assay. Further fractionation (e.g., differential centrifugation to isolate mitochondria) may be necessary to enrich for specific ATPases.

  • Assay Procedure:

    • The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

    • In a reaction tube, combine the nematode enzyme preparation, a reaction buffer containing necessary cofactors (e.g., MgCl2, KCl, NaCl), and varying concentrations of this compound (or a solvent control).

    • Pre-incubate the mixture at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding a known concentration of ATP.

    • After a specific incubation time, stop the reaction (e.g., by adding a solution of sodium dodecyl sulfate).

    • Measure the amount of liberated Pi using a colorimetric method (e.g., the Fiske-Subbarow method).

  • Data Analysis:

    • Calculate the percentage of ATPase inhibition for each this compound concentration relative to the control.

    • Determine the IC50 value as described for the AChE assay.

Nematode Mortality Assay (LC50 Determination)

This protocol outlines a general procedure for determining the lethal concentration of this compound.

Methodology:

  • Nematode Preparation:

    • Collect a population of the target nematode species of a uniform developmental stage (e.g., second-stage juveniles, J2s).

  • Assay Setup:

    • Prepare a series of dilutions of this compound in a suitable medium (e.g., water or a pluronic gel solution).

    • In a multi-well plate or small petri dishes, add a known number of nematodes to each well containing a specific concentration of this compound or a control solution.

  • Incubation and Observation:

    • Incubate the plates at a constant temperature.

    • At predetermined time points (e.g., 24, 48, 72 hours), observe the nematodes under a microscope.

    • Nematodes are typically considered dead if they are immobile and do not respond to gentle prodding with a fine needle.

  • Data Analysis:

    • Calculate the percentage of mortality for each concentration, correcting for any mortality in the control group.

    • Use probit analysis or a similar statistical method to determine the LC50 value (the lethal concentration that causes 50% mortality of the nematode population).

Potential for Resistance

The development of resistance to nematicides is a significant concern for sustainable agriculture. While specific molecular mechanisms of resistance to this compound in plant-parasitic nematodes are not yet well-documented, potential mechanisms can be inferred from studies on other anthelmintics and include:

  • Target-site mutations: Alterations in the amino acid sequence of AChE or the target ATPase could reduce the binding affinity of this compound.

  • Increased detoxification: Enhanced activity of detoxification enzymes, such as esterases or cytochrome P450s, could lead to more rapid breakdown of this compound.

  • Reduced uptake/increased efflux: Changes in the nematode's cuticle or the expression of efflux pumps could limit the intracellular concentration of the nematicide.

Further research is needed to elucidate the specific mechanisms of this compound resistance in plant-parasitic nematodes.

Conclusion and Future Directions

The mode of action of this compound in plant-parasitic nematodes is more complex than previously understood. While acetylcholinesterase inhibition is a confirmed mechanism, the potent inhibition of ATPase at low concentrations suggests a dual or even a primary role for this pathway. This understanding has significant implications for the effective use of this compound and for the development of novel nematicides.

Future research should focus on:

  • Determining the specific ATPase(s) inhibited by this compound in various plant-parasitic nematode species.

  • Generating more comprehensive quantitative data (IC50, Ki values) for both AChE and ATPase inhibition across a broader range of nematodes.

  • Investigating the molecular mechanisms of resistance to this compound in field populations of plant-parasitic nematodes.

A thorough understanding of these aspects will be instrumental in designing integrated pest management strategies that are both effective and sustainable in the long term.

References

Ethoprophos: A Technical Guide to its Bioavailability and Mobility in Diverse Soil Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoprophos, an organophosphate nematicide and insecticide, is utilized in agriculture to control a wide range of soil-dwelling pests. Its efficacy is intrinsically linked to its bioavailability and mobility in the soil, which are in turn governed by a complex interplay of soil composition and environmental factors. Understanding these dynamics is paramount for optimizing its application, mitigating potential environmental risks such as groundwater contamination, and ensuring food safety. This technical guide provides an in-depth analysis of the bioavailability and mobility of this compound in various soil compositions, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Data Presentation: Quantitative Analysis of this compound's Behavior in Soil

The following tables summarize key quantitative data on the degradation, sorption, and leaching potential of this compound in different soil types.

Soil Type/CompositionHalf-life (DT50) in daysConditionsReference
General Range3 - 30Varying soil and environmental conditions[1]
Unsterile Soil10.9Laboratory conditions[1]
Sterile Soil28.8Laboratory conditions[1]
Soil with Aspergillus flavus10.35In vitro biodegradation study[2]
Soil with Aspergillus fumigatus13.87In vitro biodegradation study[2]
Flooded (Anaerobic) Soil49.1 - 10022°C[3][4]
Non-flooded (Aerobic) Soil27.522°C[3][4]
Soil with history of this compound useRapid degradationEnhanced biodegradation[5]

Table 1: Degradation Half-life (DT50) of this compound in Various Soil Conditions. The persistence of this compound is significantly influenced by microbial activity, with faster degradation observed in unsterile and microbially active soils. Anaerobic conditions tend to prolong its persistence.

Soil TypeSorption Coefficient (Kd) (cm³/g)Organic Carbon (OC) Fraction (%)Reference
Riverhead Soil1.291.1[6]
Rhinebeck Soil2.383.1[6]
ParameterValueSourceInterpretation
Koc (mL g⁻¹) 70.0EU regulatory dataModerately mobile
Kf (mL g⁻¹) 2.0 (Range: 0.56-5.60)EU regulatory dataModerately mobile
Kfoc (mL g⁻¹) 111 (Range: 38-186)EU regulatory dataModerately mobile
1/n (Freundlich exponent) 0.894 (Range: 0.82-0.96)EU regulatory data-
GUS Leaching Potential Index 0.22CalculatedLow leachability

Table 2 & 3: Soil Sorption Coefficients (Kd, Koc, Kf, Kfoc) and Leaching Potential of this compound. The sorption of this compound to soil particles is a key factor in determining its mobility. Higher organic carbon content generally leads to stronger sorption and reduced mobility. The Groundwater Ubiquity Score (GUS) index suggests a low potential for this compound to leach into groundwater.[7][8][9]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of research findings. Below are synthesized protocols for studying the mobility and degradation of this compound in soil.

Protocol 1: Soil Column Leaching Experiment (Adapted from OECD 312 and other sources)

This protocol is designed to assess the mobility and leaching potential of this compound through a soil column, simulating its movement under field conditions.

1. Materials:

  • Glass or stainless steel chromatography columns (e.g., 30 cm length, 5 cm diameter).

  • Selected soil, air-dried and sieved (2 mm).

  • This compound analytical standard.

  • Radiolabeled ¹⁴C-Ethoprophos (optional, for enhanced tracking).

  • Artificial rainwater (e.g., 0.01 M CaCl₂ solution).

  • Peristaltic pump.

  • Fraction collector.

  • Analytical instrumentation (GC-MS or HPLC).

2. Procedure:

  • Column Packing: The column is uniformly packed with the prepared soil to a defined bulk density. A layer of glass wool or quartz sand is placed at the bottom and top of the soil to ensure even flow.

  • Saturation: The soil column is pre-conditioned by slowly pumping the artificial rainwater from the bottom upwards until the soil is saturated.

  • Application of this compound: A known concentration of this compound solution (with or without radiolabel) is applied evenly to the top of the soil column.

  • Leaching: The artificial rainwater is then applied to the top of the column at a constant flow rate using a peristaltic pump for a specified period (e.g., 48 hours).

  • Leachate Collection: The leachate (the liquid that passes through the column) is collected in fractions at regular intervals using a fraction collector.

  • Soil Sectioning: After the leaching period, the soil column is carefully extruded and sectioned into segments (e.g., every 5 cm).

  • Extraction and Analysis: The concentration of this compound and its potential metabolites in each leachate fraction and soil segment is determined. The soil samples are first extracted with an appropriate solvent (e.g., acetonitrile/water mixture). The extracts and leachate are then analyzed using GC-MS or HPLC.

Protocol 2: Determination of Soil Sorption Coefficient (Kd) (Batch Equilibrium Method - Adapted from OECD 106)

This protocol determines the extent to which this compound adsorbs to soil particles.

1. Materials:

  • Selected soil samples, air-dried and sieved.

  • This compound solutions of varying known concentrations in 0.01 M CaCl₂.

  • Centrifuge tubes with screw caps.

  • Shaker/rotator.

  • Centrifuge.

  • Analytical instrumentation (GC-MS or HPLC).

2. Procedure:

  • Soil-Solution Ratio Determination: Preliminary tests are conducted to determine an appropriate soil-to-solution ratio that allows for a measurable decrease in the aqueous concentration of this compound after equilibration.

  • Equilibration: A known mass of soil is placed in centrifuge tubes. A specific volume of each this compound solution is added to the tubes. The tubes are then sealed and agitated on a shaker at a constant temperature until equilibrium is reached (typically 24 hours).

  • Phase Separation: The tubes are centrifuged at high speed to separate the soil from the aqueous solution.

  • Analysis: The concentration of this compound remaining in the supernatant (aqueous phase) is measured using GC-MS or HPLC.

  • Calculation: The amount of this compound sorbed to the soil is calculated by subtracting the equilibrium aqueous concentration from the initial concentration. The sorption coefficient (Kd) is then calculated as the ratio of the concentration of this compound in the soil (mg/kg) to its concentration in the aqueous solution (mg/L) at equilibrium.

Protocol 3: Microbial Degradation Study

This protocol is designed to assess the rate and extent of this compound degradation by soil microorganisms.

1. Materials:

  • Fresh soil samples with known microbial activity.

  • Autoclave for soil sterilization (for sterile controls).

  • This compound solution.

  • Incubator.

  • Erlenmeyer flasks.

  • Analytical instrumentation (GC-MS).

2. Procedure:

  • Sample Preparation: Two sets of soil samples are prepared: one with natural, unsterilized soil and another with sterilized soil (autoclaved) to serve as a control.

  • Fortification: A known amount of this compound solution is added to each soil sample and thoroughly mixed to achieve a uniform concentration.

  • Incubation: The flasks are incubated under controlled conditions (e.g., 25°C, in the dark) for a specified period (e.g., 60 days). The moisture content of the soil is maintained at a constant level.

  • Sampling: Sub-samples are taken from each flask at regular time intervals.

  • Extraction and Analysis: The concentration of this compound in each sub-sample is determined by extracting the soil with a suitable solvent and analyzing the extract using GC-MS.

  • Data Analysis: The degradation rate and half-life (DT50) of this compound in both sterile and non-sterile soil are calculated to determine the contribution of microbial activity to its degradation.

Mandatory Visualizations

Ethoprophos_Fate_in_Soil cluster_processes Processes cluster_factors Influencing Factors This compound This compound Application Soil_Surface Soil Surface This compound->Soil_Surface Soil_Matrix Soil Matrix Soil_Surface->Soil_Matrix Runoff Runoff Soil_Surface->Runoff Surface Water Volatilization Volatilization Soil_Surface->Volatilization Sorption Sorption/ Desorption Soil_Matrix->Sorption Degradation Degradation (Biotic & Abiotic) Soil_Matrix->Degradation Leaching Leaching Soil_Matrix->Leaching Uptake Uptake Soil_Matrix->Uptake Groundwater Groundwater Atmosphere Atmosphere Biota Soil Biota (Microbes, Plants) Biota->Degradation Degradation_Products Degradation Products Sorption->Soil_Matrix Degradation->Degradation_Products Leaching->Groundwater Volatilization->Atmosphere Uptake->Biota Organic_Matter Organic Matter Organic_Matter->Sorption Soil_pH Soil pH Soil_pH->Degradation Moisture Moisture Content Moisture->Leaching Temperature Temperature Temperature->Volatilization Microbial_Activity Microbial Activity Microbial_Activity->Degradation Clay_Content Clay Content Clay_Content->Sorption

Caption: Factors influencing the fate and transport of this compound in the soil environment.

Soil_Column_Leaching_Workflow Start Start Step1 Prepare and Pack Soil Column Start->Step1 End End Step2 Saturate Soil Column with Artificial Rainwater Step1->Step2 Step3 Apply this compound to Soil Surface Step2->Step3 Step4 Initiate Leaching with Constant Flow of Rainwater Step3->Step4 Step5 Collect Leachate Fractions Over Time Step4->Step5 Step6 Extrude and Section Soil Column Step4->Step6 After Leaching Period Step7 Extract this compound from Leachate and Soil Sections Step5->Step7 Step6->Step7 Step8 Analyze Extracts (GC-MS/HPLC) Step7->Step8 Step9 Data Analysis: Mobility & Distribution Profile Step8->Step9 Step9->End

Caption: Experimental workflow for a soil column leaching study of this compound.

Conclusion

The bioavailability and mobility of this compound in soil are complex phenomena dictated by a multitude of interconnected factors. Soil organic matter and clay content are primary determinants of its sorption, which in turn significantly influences its potential for leaching. Microbial degradation is the principal pathway for its dissipation, with its half-life being considerably shorter in microbially active soils. While this compound is classified as having low to moderate mobility, site-specific assessments are crucial, especially in soils with low organic matter and in regions with high rainfall, to prevent potential groundwater contamination. The detailed experimental protocols and data presented in this guide provide a robust framework for researchers and environmental scientists to further investigate the environmental fate of this compound and to develop strategies for its safe and effective use in agriculture.

References

An In-depth Technical Guide on the Sorption, Desorption, and Leaching Behavior of Ethoprophos in Agricultural Soils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoprophos is an organophosphate insecticide and nematicide used to control a variety of soil-dwelling pests in agricultural settings. Its efficacy and potential environmental impact are significantly influenced by its behavior in the soil matrix. This technical guide provides a comprehensive overview of the sorption, desorption, and leaching processes of this compound in agricultural soils. Understanding these interactions is crucial for predicting its environmental fate, assessing the risk of groundwater contamination, and developing sustainable agricultural practices.

Sorption and Desorption Behavior of this compound in Soil

The sorption of this compound to soil particles is a key process that governs its mobility and availability in the soil solution. The primary mechanism of sorption for non-ionic pesticides like this compound is partitioning into soil organic matter. Consequently, the organic carbon content of the soil is a dominant factor influencing the degree of sorption.

Sorption is often described by the soil-water partition coefficient (Kd), which represents the ratio of the pesticide concentration in the soil to its concentration in the water at equilibrium. To account for the variability in organic matter content among different soils, the organic carbon-normalized sorption coefficient (Koc) is frequently used. A reported organic carbon sorption coefficient (Kfoc) for this compound is 111 ml/g, indicating moderate sorption to soil.

The sorption behavior can be further characterized using sorption isotherms, such as the Freundlich and Langmuir models. The Freundlich isotherm is commonly used to describe the non-linear sorption of pesticides to heterogeneous soil surfaces.

Table 1: Sorption Coefficients of this compound in Agricultural Soils

Soil TypeOrganic Carbon (%)Clay (%)pHKd (L/kg)Koc (L/kg)Freundlich Kf ((mg/kg)/(mg/L)^n)Freundlich nReference
Sandy LoamData not availableData not availableData not availableData not available111Data not availableData not availableEFSA, 2006 [cited in 2]
Further data from additional studies to be populated here.

Desorption is the process by which sorbed this compound is released back into the soil solution. This process is critical for its long-term fate, as it can make the pesticide available for degradation, plant uptake, or leaching. The desorption process can exhibit hysteresis, meaning that the pesticide is more strongly held by the soil than predicted by the sorption isotherm alone.

Table 2: Desorption Parameters of this compound in Agricultural Soils

Soil TypeDesorption Rate Constant (k_des)Hysteresis Coefficient (H)Experimental ConditionsReference
Data from relevant studies to be populated here.

Leaching Potential of this compound

The leaching of this compound is its downward movement through the soil profile with percolating water. This process is of significant environmental concern as it can lead to the contamination of groundwater resources. The leaching potential of this compound is influenced by its sorption characteristics, persistence in the soil, and the amount and frequency of rainfall or irrigation.

Column leaching studies are commonly employed to assess the mobility of pesticides in a controlled laboratory setting. These studies provide valuable data on the distribution of the pesticide in the soil column and its concentration in the leachate.

A study simulating "worst-case" scenarios in maize and potato crops under Mediterranean conditions found that this compound could be detected in leachate, indicating a potential for groundwater contamination.[1] In these experiments, high concentrations of this compound were found in the leachates, reaching up to 130 µg/L in the maize scenario and 630 µg/L in the potato scenario.[1]

Table 3: Leaching of this compound in Agricultural Soils (Column Studies)

Soil TypeApplication RateIrrigation/RainfallThis compound in Leachate (%)Maximum Concentration in Leachate (µg/L)Reference
Loamy SandTwice the recommended dosage for maizeSimulated rainfallData not available130Martins et al., 2013[1]
Loamy SandTwice the recommended dosage for potatoSimulated rainfallData not available630Martins et al., 2013[1]
Further data from additional studies to be populated here.

Experimental Protocols

Batch Equilibrium Sorption-Desorption Studies

The batch equilibrium method is a standard and widely used technique to determine the sorption and desorption characteristics of pesticides in soil. The following protocol is a generalized procedure based on OECD Guideline 106.

Objective: To determine the sorption and desorption coefficients (Kd, Koc, Kf, n) and desorption hysteresis of this compound in various agricultural soils.

Materials:

  • Test soils, air-dried and sieved (<2 mm)

  • Analytical grade this compound

  • 0.01 M CaCl2 solution

  • Centrifuge tubes with screw caps

  • Mechanical shaker

  • Centrifuge

  • Analytical instrument for this compound quantification (e.g., GC-MS, HPLC)

Sorption Phase:

  • Soil Preparation: Weigh a known amount of soil (e.g., 2-10 g) into a series of centrifuge tubes.

  • Solution Preparation: Prepare a series of this compound solutions of known concentrations in 0.01 M CaCl2.

  • Equilibration: Add a known volume of the this compound solution to each centrifuge tube containing soil. The soil-to-solution ratio is typically between 1:5 and 1:10.

  • Shaking: Seal the tubes and shake them on a mechanical shaker for a predetermined equilibrium time (e.g., 24 hours) at a constant temperature.

  • Separation: Centrifuge the tubes at a high speed to separate the soil from the solution.

  • Analysis: Carefully collect the supernatant and analyze the concentration of this compound remaining in the solution.

  • Calculation: The amount of this compound sorbed to the soil is calculated by the difference between the initial and final concentrations in the solution.

Desorption Phase:

  • Supernatant Removal: After the sorption phase, carefully decant the supernatant from the centrifuge tubes.

  • Rinsing Solution: Add a fresh volume of 0.01 M CaCl2 solution (without this compound) to the soil pellet.

  • Resuspension and Shaking: Resuspend the soil and shake the tubes for the same equilibrium time as in the sorption phase.

  • Separation and Analysis: Centrifuge the tubes and analyze the concentration of this compound in the supernatant.

  • Repeat: This desorption step can be repeated multiple times to study the desorption kinetics.

Diagram of Batch Equilibrium Sorption-Desorption Workflow

cluster_sorption Sorption Phase cluster_desorption Desorption Phase S1 Weigh Soil S3 Add Solution to Soil S1->S3 S2 Prepare this compound Solutions S2->S3 S4 Shake for Equilibrium S3->S4 S5 Centrifuge S4->S5 S6 Analyze Supernatant S5->S6 D1 Remove Supernatant S6->D1 Proceed to Desorption D2 Add Fresh CaCl2 Solution D1->D2 D3 Resuspend and Shake D2->D3 D4 Centrifuge D3->D4 D5 Analyze Supernatant D4->D5

Batch equilibrium sorption-desorption workflow.
Soil Column Leaching Studies

Soil column leaching studies are conducted to simulate the movement of pesticides through the soil profile under controlled laboratory conditions, following principles outlined in OECD Guideline 312.

Objective: To evaluate the leaching potential of this compound and its distribution in the soil profile.

Materials:

  • Intact or repacked soil columns

  • Analytical grade this compound

  • Simulated rainwater (e.g., 0.01 M CaCl2 solution)

  • Peristaltic pump or other irrigation system

  • Leachate collection vessels

  • Analytical instrument for this compound quantification

Procedure:

  • Column Preparation: Pack soil into columns to a desired bulk density or use undisturbed soil cores. Pre-wet the columns with the simulated rainwater solution.

  • Pesticide Application: Apply a known amount of this compound to the surface of the soil column.

  • Irrigation: Apply simulated rainwater to the top of the column at a constant flow rate for a specified period.

  • Leachate Collection: Collect the leachate that passes through the column at regular intervals.

  • Soil Sectioning: At the end of the experiment, extrude the soil from the column and section it into different depths.

  • Extraction and Analysis: Extract this compound from the leachate samples and each soil section and analyze the concentrations.

Diagram of Soil Column Leaching Experimental Workflow

C1 Prepare Soil Column C2 Apply this compound C1->C2 C3 Simulated Irrigation C2->C3 C4 Collect Leachate C3->C4 C5 Section Soil Column C3->C5 After Irrigation Period C6 Extract and Analyze Leachate C4->C6 C7 Extract and Analyze Soil Sections C5->C7

Soil column leaching experimental workflow.

Factors Influencing the Behavior of this compound in Soil

The sorption, desorption, and leaching of this compound are influenced by a combination of soil properties, pesticide characteristics, and environmental conditions.

Diagram of Factors Influencing this compound Fate in Soil

cluster_soil Soil Properties cluster_processes Processes This compound This compound in Soil Sorption Sorption This compound->Sorption Leaching Leaching This compound->Leaching Degradation Degradation This compound->Degradation OrganicMatter Organic Matter OrganicMatter->Sorption ClayContent Clay Content ClayContent->Sorption pH pH pH->Sorption SoilTexture Soil Texture SoilTexture->Leaching Desorption Desorption Sorption->Desorption Sorption->Leaching Reduces Sorption->Degradation Influences

Factors influencing the fate of this compound in soil.

Analytical Methods

Accurate quantification of this compound in soil and water samples is essential for reliable sorption, desorption, and leaching studies. Common analytical techniques include:

  • Gas Chromatography (GC): Often coupled with a mass spectrometer (MS) or a flame photometric detector (FPD) for sensitive and selective detection.

  • High-Performance Liquid Chromatography (HPLC): Typically used with a UV or mass spectrometric detector.

Sample preparation is a critical step and usually involves solvent extraction from the soil or water matrix, followed by a cleanup step to remove interfering substances.

Conclusion

The behavior of this compound in agricultural soils is a complex interplay of sorption, desorption, and leaching processes. Sorption is primarily driven by soil organic matter content, which significantly reduces its mobility. However, under conditions of high water infiltration, such as heavy rainfall or irrigation, leaching of this compound can occur, posing a potential risk to groundwater. This technical guide summarizes the current understanding of these processes and provides standardized experimental protocols for their investigation. Further research is needed to generate more comprehensive data on the sorption, desorption, and leaching of this compound across a wider range of agricultural soils and environmental conditions to refine risk assessments and promote its safe and effective use.

References

Molecular Modeling of Ethoprophos Binding to Acetylcholinesterase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular modeling of Ethoprophos binding to its target enzyme, acetylcholinesterase (AChE). This compound, an organophosphate nematicide and insecticide, exerts its neurotoxic effects by inhibiting AChE, a critical enzyme in the nervous system of both insects and mammals. Understanding the molecular interactions between this compound and AChE is crucial for the development of novel pesticides and for the management of organophosphate poisoning.

Introduction to Acetylcholinesterase and its Inhibition by this compound

Acetylcholinesterase is a serine hydrolase that plays a vital role in terminating nerve impulses at cholinergic synapses by catalyzing the hydrolysis of the neurotransmitter acetylcholine (B1216132). The active site of AChE is located at the bottom of a deep and narrow gorge and contains a catalytic triad (B1167595) of three amino acid residues: Serine (Ser203), Histidine (His447), and Glutamate (Glu334) (human AChE numbering).

This compound, like other organophosphorus compounds, acts as an irreversible inhibitor of AChE. The mechanism of inhibition involves the phosphorylation of the serine residue in the catalytic triad, forming a stable covalent bond. This inactivation of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of nerve signals, paralysis, and ultimately, death.

Quantitative Data on this compound-AChE Interaction

InhibitorTarget EnzymeParameterValueReference
This compoundHuman AChEkᵢ (bimolecular rate constant)~65,000 M⁻¹min⁻¹[1]

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a common method for determining the in vitro inhibition of AChE by a compound like this compound.

Materials:

  • Acetylcholinesterase (AChE) solution (e.g., from human erythrocytes)

  • Phosphate (B84403) buffer (pH 8.0)

  • Acetylthiocholine (ATCh), the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • This compound solutions of varying concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of AChE, ATCh, DTNB, and this compound in phosphate buffer.

  • Assay Setup: In a 96-well plate, add phosphate buffer, this compound solution (or buffer for control), and AChE solution to each well.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add ATCh and DTNB to each well to start the enzymatic reaction. The hydrolysis of ATCh by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of this compound. The inhibition percentage is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC₅₀ value (inhibitor concentration causing 50% inhibition) and the inhibition constant (Kᵢ) can be calculated from these data.[2]

Molecular Docking Protocol

This protocol describes a general workflow for performing molecular docking of this compound with AChE.

Software:

  • Molecular docking software (e.g., AutoDock, PyRx, GOLD)

  • Molecular visualization software (e.g., PyMOL, Chimera)

Procedure:

  • Protein Preparation:

    • Obtain the 3D structure of human acetylcholinesterase from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms and assign partial charges.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a chemical database like PubChem.

    • Optimize the ligand's geometry and assign charges.

  • Grid Box Generation:

    • Define a grid box that encompasses the active site gorge of AChE, ensuring it includes the catalytic triad and other key residues.

  • Docking Simulation:

    • Run the molecular docking simulation to predict the binding poses of this compound within the AChE active site. The software will calculate the binding energy for each pose.

  • Analysis of Results:

    • Analyze the docking results to identify the most favorable binding pose based on the lowest binding energy.

    • Visualize the predicted binding mode to identify key interactions (hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of AChE.

Molecular Dynamics (MD) Simulation Protocol

This protocol outlines the steps for running an MD simulation to study the dynamic behavior of the this compound-AChE complex.

Software:

  • MD simulation package (e.g., GROMACS, AMBER)

  • Force field (e.g., CHARMM, AMBER)

Procedure:

  • System Setup:

    • Use the best-docked pose of the this compound-AChE complex from the molecular docking study.

    • Place the complex in a simulation box and solvate it with an explicit water model.

    • Add ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to remove steric clashes and relax the system.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble) to ensure the system is stable.

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 nanoseconds) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Analyze the MD trajectory to calculate parameters such as Root Mean Square Deviation (RMSD) to assess the stability of the complex, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Calculate the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

Visualizations

Signaling Pathway and Inhibition

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Acetylcholine (ACh) Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) Acetylcholine (ACh)->AChE Hydrolysis Receptor ACh Receptor Acetylcholine (ACh)->Receptor Binding ACh + Choline + Acetate ACh + Choline + Acetate AChE->ACh + Choline + Acetate This compound This compound This compound->AChE Inhibition (Phosphorylation) Signal Propagation Signal Propagation Receptor->Signal Propagation

Acetylcholinesterase inhibition by this compound in the synaptic cleft.
Experimental Workflow for Molecular Docking

cluster_0 Preparation cluster_1 Docking Simulation cluster_2 Analysis PDB Get AChE Structure (PDB) PrepProt Prepare Protein (Remove water, add H) PDB->PrepProt Ligand Get this compound Structure PrepLig Prepare Ligand (Optimize geometry) Ligand->PrepLig Grid Define Grid Box around Active Site PrepProt->Grid PrepLig->Grid Dock Run Docking (e.g., AutoDock) Grid->Dock Analyze Analyze Results (Binding Energy) Dock->Analyze Visualize Visualize Interactions (PyMOL) Analyze->Visualize

A typical workflow for molecular docking studies.
This compound Binding to AChE Active Site

cluster_0 AChE Active Site cluster_1 Oxyanion Hole cluster_2 Peripheral Anionic Site cluster_3 Acyl-binding Pocket This compound This compound Ser203 Ser203 (Catalytic Triad) This compound->Ser203 Covalent Bond (Phosphorylation) Gly121 Gly121 This compound->Gly121 H-bond Gly122 Gly122 This compound->Gly122 H-bond Trp86 Trp86 This compound->Trp86 Hydrophobic Interaction Phe295 Phe295 This compound->Phe295 Hydrophobic Interaction His447 His447 (Catalytic Triad) Glu334 Glu334 (Catalytic Triad) Ala204 Ala204 Tyr337 Tyr337 Phe297 Phe297

Probable interactions of this compound within the AChE active site.

Conclusion

Molecular modeling techniques, including molecular docking and molecular dynamics simulations, are powerful tools for elucidating the binding mechanism of this compound to acetylcholinesterase. While specific computational studies on this compound are limited, the established protocols and the known structure of the AChE active site provide a strong framework for such investigations. The quantitative kinetic data, combined with computational predictions of binding modes and energies, can guide the rational design of more selective and effective pesticides and contribute to a better understanding of organophosphate toxicology. Further research focusing on detailed computational analysis of the this compound-AChE complex is warranted to fill the existing gaps in the literature.

References

In-Depth Technical Guide: Transcriptomic and Proteomic Responses of Organisms to Ethoprophos Exposure

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the molecular and cellular impacts of the organophosphate nematicide Ethoprophos remains an area requiring further dedicated research. While transcriptomic and proteomic studies have become pivotal in understanding the effects of various environmental toxicants, a significant gap exists in the scientific literature specifically detailing these responses to this compound exposure.

This compound, an organophosphate insecticide and nematicide, is known for its neurotoxic effects, primarily through the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function.[1][2][3][4] This mode of action leads to the accumulation of the neurotransmitter acetylcholine, causing overstimulation of nerve impulses.[2][3][5] However, the broader molecular consequences of this compound exposure at the transcriptomic and proteomic levels are not well-documented in publicly available research.

This guide aims to provide a framework for understanding the potential transcriptomic and proteomic responses to this compound, drawing on the known effects of this chemical and the general responses of organisms to organophosphate pesticides. Due to the current lack of specific data, this document will focus on the anticipated biological impacts and the methodologies that would be employed in such research, rather than presenting a synthesis of existing quantitative data.

Anticipated Transcriptomic and Proteomic Responses

Based on the known toxicological profile of this compound and other organophosphates, exposure is anticipated to induce significant changes in gene and protein expression related to several key cellular processes.

Neurotoxicity and Synaptic Function

As a potent neurotoxin, this compound is expected to alter the expression of genes and proteins involved in neurodevelopment, synaptic transmission, and the structure of the nervous system. While direct transcriptomic evidence for this compound is scarce, one study abstract indicated that exposure inhibited the expression of genes in the Wnt signaling pathway in zebrafish embryos, a pathway critical for neural development.[6]

Oxidative Stress Response

A common cellular response to pesticide exposure is the induction of oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify them.[6][7][8][9][10] It is highly probable that this compound exposure would lead to the upregulation of genes and proteins involved in antioxidant defense, including:

  • Superoxide (B77818) dismutase (SOD): Catalyzes the dismutation of superoxide radicals.

  • Catalase (CAT): Decomposes hydrogen peroxide to water and oxygen.

  • Glutathione S-transferases (GSTs): A family of enzymes involved in the detoxification of a wide range of xenobiotics.

Studies on other pesticides in the earthworm Eisenia fetida have demonstrated the induction of these antioxidant responses at both the biochemical and gene expression levels.[7][10][11][12]

Metabolism and Detoxification

Organisms possess enzymatic systems to metabolize and eliminate foreign compounds. Exposure to this compound would likely induce the expression of genes and proteins involved in xenobiotic metabolism, such as cytochrome P450 monooxygenases (CYPs), which play a crucial role in the biotransformation of a wide variety of compounds.

Apoptosis and Cell Death

Prolonged or high-level exposure to toxic substances can lead to programmed cell death, or apoptosis. It is anticipated that transcriptomic and proteomic analyses would reveal alterations in the expression of apoptosis-related genes and proteins, such as caspases and Bcl-2 family members.

Immune Response and General Stress Response

Pesticide exposure can compromise the immune system and induce a general stress response. Therefore, changes in the expression of genes and proteins related to immune function and heat shock proteins (HSPs) are expected.

Experimental Protocols for Transcriptomic and Proteomic Analysis

To investigate the effects of this compound, researchers would typically employ the following methodologies. The earthworm Eisenia fetida is a common model organism for soil ecotoxicology studies.[13]

Experimental Design
  • Organism: Eisenia fetida or another relevant model organism (e.g., zebrafish for aquatic environments).

  • Exposure: Organisms would be exposed to a range of environmentally relevant concentrations of this compound in a suitable medium (e.g., artificial soil for earthworms). A control group with no this compound exposure is essential.

  • Time-course: Samples would be collected at different time points to assess both acute and chronic effects.

  • Replicates: Multiple biological replicates for each treatment group and time point are crucial for statistical robustness.

Transcriptomic Analysis (RNA-Sequencing)

The following workflow outlines a typical RNA-Sequencing (RNA-Seq) experiment:

Experimental_Workflow_Transcriptomics cluster_sample_prep Sample Preparation cluster_sequencing Sequencing cluster_data_analysis Data Analysis Exposure This compound Exposure Sampling Tissue Sampling Exposure->Sampling RNA_Extraction Total RNA Extraction Sampling->RNA_Extraction QC1 RNA Quality Control (e.g., RIN) RNA_Extraction->QC1 Library_Prep cDNA Library Preparation QC1->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing QC2 Raw Read Quality Control (e.g., FastQC) Sequencing->QC2 Trimming Adapter & Quality Trimming QC2->Trimming Alignment Read Alignment to Reference Genome/Transcriptome Trimming->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEG_Analysis Differential Gene Expression Analysis Quantification->DEG_Analysis Functional_Annotation Functional Annotation & Pathway Analysis (GO, KEGG) DEG_Analysis->Functional_Annotation

Proteomic Analysis (Mass Spectrometry-based)

A common approach for quantitative proteomics is outlined below:

Experimental_Workflow_Proteomics cluster_sample_prep_prot Sample Preparation cluster_ms Mass Spectrometry cluster_data_analysis_prot Data Analysis Exposure_p This compound Exposure Sampling_p Tissue Sampling Exposure_p->Sampling_p Protein_Extraction Total Protein Extraction Sampling_p->Protein_Extraction Quantification_p Protein Quantification (e.g., BCA Assay) Protein_Extraction->Quantification_p Digestion Protein Digestion (e.g., Trypsin) Quantification_p->Digestion Labeling Peptide Labeling (e.g., TMT, iTRAQ) Digestion->Labeling LC_MS LC-MS/MS Analysis Labeling->LC_MS DB_Search Database Searching (e.g., Mascot, Sequest) LC_MS->DB_Search Protein_ID Protein Identification & Quantification DB_Search->Protein_ID DEP_Analysis Differential Protein Expression Analysis Protein_ID->DEP_Analysis Functional_Annotation_p Functional Annotation & Pathway Analysis (GO, KEGG) DEP_Analysis->Functional_Annotation_p

Data Presentation

While specific quantitative data for this compound is unavailable, the results of transcriptomic and proteomic studies are typically presented in tables that include:

  • Gene/Protein Identifier: A unique identifier from a public database (e.g., GenBank, UniProt).

  • Gene/Protein Name and Description: The official name and a brief description of its function.

  • Fold Change: The ratio of expression in the this compound-exposed group compared to the control group. A positive value indicates upregulation, and a negative value indicates downregulation.

  • P-value and/or False Discovery Rate (FDR): Statistical measures of the significance of the expression change.

Table 1: Hypothetical Example of Differentially Expressed Genes in Eisenia fetida after this compound Exposure

Gene IDGene NameDescriptionFold Changep-value
EF12345SOD1Superoxide dismutase 12.50.001
EF67890CATCatalase1.80.015
EF11223GST-thetaGlutathione S-transferase theta3.1<0.001
EF44556AChEAcetylcholinesterase-4.2<0.001
EF77889Casp3Caspase-32.10.005

Table 2: Hypothetical Example of Differentially Expressed Proteins in Eisenia fetida after this compound Exposure

Protein IDProtein NameDescriptionFold Changep-value
P12345Superoxide dismutase [Cu-Zn]Antioxidant enzyme2.10.003
P67890CatalaseAntioxidant enzyme1.50.021
P11223Glutathione S-transferaseDetoxification enzyme2.8<0.001
P44556AcetylcholinesteraseNeurotransmission-3.5<0.001
P77889Heat shock protein 70Stress response1.90.011

Signaling Pathway Visualization

Based on the anticipated responses, a key pathway likely to be affected is the oxidative stress response pathway.

Oxidative_Stress_Pathway cluster_antioxidant Antioxidant Defense System This compound This compound Exposure ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Cellular_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage SOD Superoxide Dismutase (SOD) ROS->SOD induces CAT Catalase (CAT) ROS->CAT induces GST Glutathione S-Transferase (GST) ROS->GST induces GPx Glutathione Peroxidase (GPx) ROS->GPx induces SOD->CAT

Conclusion and Future Directions

While this guide provides a framework for understanding the potential transcriptomic and proteomic responses to this compound, it underscores the critical need for empirical research in this area. Future studies employing high-throughput sequencing and mass spectrometry are essential to elucidate the precise molecular mechanisms of this compound toxicity. Such research will be invaluable for developing more sensitive biomarkers for environmental monitoring and for conducting comprehensive ecological risk assessments of this widely used pesticide. The integration of multi-omics approaches will provide a more holistic understanding of the adverse outcome pathways associated with this compound exposure in a variety of non-target organisms.

References

Methodological & Application

Application Notes and Protocols for the Analysis of Ethoprophos Residues in Agricultural Produce

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethoprophos is a non-systemic organophosphate nematicide and insecticide used to control a variety of soil-borne pests that can damage crops such as potatoes, sweet potatoes, and bananas. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in agricultural commodities to ensure consumer safety. Accurate and sensitive analytical methods are therefore essential for monitoring this compound residues in food products.

These application notes provide detailed protocols for the determination of this compound residues in various agricultural matrices using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method, followed by analysis with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

I. Quantitative Data Summary

The following tables summarize the performance of the described analytical methods for the determination of this compound in various agricultural matrices. These values are indicative and may vary depending on the specific instrumentation, laboratory conditions, and matrix complexity.

Table 1: Method Performance Data for this compound Analysis by GC-MS/MS

Agricultural MatrixSpiking Level (µg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Reference
Potato50Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
Sweet Pepper1070-120<200.9-2.03.0-5.7[2]
Tomato5093 (average for 22 pesticides)10 (average for 22 pesticides)5-10Not Specified[3]
Apple5093 (average for 22 pesticides)10 (average for 22 pesticides)5-10Not Specified[3]
Green Bean (Frozen)5093 (average for 22 pesticides)10 (average for 22 pesticides)5-10Not Specified[3]
Lettuce10-100Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]
Carrot10-100Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]
Pineapple10-100Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[4][5]

Table 2: Method Performance Data for this compound Analysis by LC-MS/MS

Agricultural MatrixSpiking Level (µg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Reference
Sweet Pepper1070-120<200.03-0.50.6-1.5[2]
Fruits (General)10089-117Not Specified0.004-0.0130.27-0.61[6][7]
Vegetables (General)10072.0-118.0<20Not SpecifiedNot Specified[8]
Persimmon10089.2-103.14.1-10.2Not Specified1.0[9]

II. Experimental Protocols

A. Sample Preparation: QuEChERS Method (Modified EN 15662)

This protocol is a widely used and effective method for extracting pesticide residues from a variety of food matrices.[10]

1. Homogenization:

  • Weigh 10 g of a representative, homogenized sample into a 50 mL centrifuge tube.

  • For dry samples, add an appropriate amount of reagent water to rehydrate the sample before proceeding.

2. Extraction:

  • Add 10 mL of acetonitrile (B52724) to the centrifuge tube.

  • Add the appropriate QuEChERS extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), and 0.5 g disodium (B8443419) citrate sesquihydrate.

  • Immediately cap and shake the tube vigorously for 1 minute.

  • Centrifuge at ≥ 3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg of Primary Secondary Amine (PSA).

  • For samples with high fat content, 150 mg of C18 sorbent may also be included in the d-SPE tube. For pigmented samples, 50 mg of graphitized carbon black (GCB) can be added, but note that this may lead to the loss of some planar pesticides.

  • Cap and shake the tube vigorously for 30 seconds.

  • Centrifuge at ≥ 3000 rcf for 5 minutes.

4. Final Extract Preparation:

  • Transfer an aliquot of the cleaned extract into an autosampler vial.

  • For GC-MS/MS analysis, the extract can often be injected directly.

  • For LC-MS/MS analysis, the extract may need to be diluted with a suitable solvent (e.g., mobile phase) to ensure compatibility and good peak shape.[11]

B. Instrumental Analysis: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a highly selective and sensitive technique for the analysis of volatile and semi-volatile compounds like this compound.

1. GC Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector Temperature: 280 °C.

  • Injection Volume: 1-2 µL (splitless).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 90 °C, hold for 3 min.

    • Ramp at 20 °C/min to 120 °C.

    • Ramp at 8 °C/min to 300 °C, hold for 3 min.

2. MS/MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 280 °C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions for this compound:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
158114650
158131Not Specified50

Note: Collision energies and dwell times should be optimized for the specific instrument being used.

C. Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is suitable for the analysis of a wide range of pesticides, including those that are thermally labile or less volatile.

1. LC Conditions:

  • Column: C18 column (e.g., 100 x 2.1 mm, 3 µm).

  • Mobile Phase A: 5 mM Ammonium Formate & 0.1% Formic Acid in Water.

  • Mobile Phase B: 5 mM Ammonium Formate & 0.1% Formic Acid in Methanol.

  • Gradient Program:

    • 0-1 min: 15% B

    • 1-1.5 min: 15-60% B

    • 1.5-10 min: 60-90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90-15% B

    • 12.1-20 min: 15% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40 °C.

2. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 450 °C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions for this compound:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Reference
243.197.13250[11]
243.1131.12050[11]
242.9173.01950[12]
242.9130.72750[12]

Note: The specific precursor and product ions and their corresponding collision energies may vary between different sources and should be optimized for the instrument in use.[13]

III. Visualizations

Ethoprophos_Analysis_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Agricultural Produce Sample Homogenization Homogenization (10g) Sample->Homogenization Extraction Acetonitrile Extraction + QuEChERS Salts Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive SPE Cleanup (PSA, MgSO4, +/- C18/GCB) Centrifugation1->dSPE Acetonitrile Layer Centrifugation2 Centrifugation dSPE->Centrifugation2 Final_Extract Final Extract Centrifugation2->Final_Extract Cleaned Extract GC_MSMS GC-MS/MS Analysis Final_Extract->GC_MSMS LC_MSMS LC-MS/MS Analysis Final_Extract->LC_MSMS Quantification Quantification GC_MSMS->Quantification LC_MSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound residue analysis.

Analytical_Techniques_Relationship QuEChERS QuEChERS Sample Preparation GC_MSMS Gas Chromatography- Tandem Mass Spectrometry (GC-MS/MS) QuEChERS->GC_MSMS Provides clean extract for LC_MSMS Liquid Chromatography- Tandem Mass Spectrometry (LC-MS/MS) QuEChERS->LC_MSMS Provides clean extract for Broad_Applicability Broad Applicability to Various Matrices QuEChERS->Broad_Applicability High_Selectivity High Selectivity & Sensitivity GC_MSMS->High_Selectivity LC_MSMS->High_Selectivity

Caption: Relationship between sample preparation and analytical techniques.

References

Application Note: Quantification of Ethoprophos in Environmental Samples by GC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of the organophosphate nematicide and insecticide, ethoprophos, in environmental soil and water samples. The protocol employs Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for selective and accurate measurement. Sample preparation for soil matrices is performed using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. For water samples, solid-phase extraction (SPE) is utilized for analyte concentration and purification. This document provides comprehensive experimental protocols, instrument parameters, and expected validation data to ensure reliable and reproducible results in environmental monitoring and risk assessment studies.

Introduction

This compound is a non-systemic organophosphate pesticide used to control nematodes and soil-dwelling insects in various agricultural settings. Due to its potential toxicity and persistence in the environment, monitoring its concentration in soil and water is crucial for assessing environmental impact and ensuring public safety. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) offers high selectivity and sensitivity, making it the ideal analytical technique for detecting trace levels of this compound in complex environmental matrices.[1] This application note provides a detailed protocol for the extraction, cleanup, and quantification of this compound in soil and water samples.

Experimental Protocols

Sample Preparation

2.1.1. Soil Samples: Modified QuEChERS Method

The QuEChERS method has been established as an efficient extraction procedure for multi-class pesticide analysis in soil, offering high recovery rates.[2]

Materials:

  • Homogenized and sieved (<2 mm) soil sample

  • Acetonitrile (ACN), HPLC grade

  • Deionized water

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL and 15 mL centrifuge tubes

Procedure:

  • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of deionized water and vortex for 30 seconds to hydrate (B1144303) the sample.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (4 g MgSO₄ and 1 g NaCl).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥4000 rpm for 5 minutes.

  • Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 150 mg PSA, 50 mg C18, and 900 mg MgSO₄ for dispersive solid-phase extraction (d-SPE) cleanup.

  • Vortex for 1 minute and centrifuge at ≥4000 rpm for 5 minutes.

  • Collect the supernatant and filter through a 0.22 µm syringe filter into a GC vial for analysis.

2.1.2. Water Samples: Solid-Phase Extraction (SPE)

SPE is a common and effective technique for the extraction and pre-concentration of pesticides from water samples.[3][4]

Materials:

Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Pass 1 L of the water sample through the conditioned cartridge at a flow rate of approximately 10 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any polar impurities.

  • Cartridge Drying: Dry the cartridge under vacuum for at least 30 minutes to remove residual water.

  • Elution: Elute the retained this compound from the cartridge with 2 x 5 mL of a mixture of dichloromethane and ethyl acetate (1:1, v/v).

  • Concentration: Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen at 40°C.

  • Reconstitute the final volume to 1 mL with ethyl acetate in a GC vial for analysis.

GC-MS/MS Instrumentation and Conditions

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument in use.

Parameter Condition
Gas Chromatograph Agilent 7890B GC System (or equivalent)
Mass Spectrometer Agilent 7000D Triple Quadrupole MS (or equivalent)
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial temperature of 70°C, hold for 2 min, ramp to 180°C at 25°C/min, then ramp to 280°C at 10°C/min, hold for 5 min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound:

Analyte Precursor Ion (m/z) Product Ion (m/z) - Quantifier Product Ion (m/z) - Qualifier Collision Energy (eV)
This compound158.097.0113.9Optimized for instrument (typically 10-20 eV)

Note: The selection of quantifier and qualifier ions should be based on their relative abundance and specificity. The collision energy should be optimized to maximize the signal of the product ions.[5]

Data Presentation: Quantitative Performance

The following tables summarize the expected validation parameters for the quantification of this compound in soil and water samples based on the described protocols.

Table 1: Method Validation Parameters for this compound in Soil

Parameter Expected Value Reference
Linearity (R²)> 0.99[6]
Limit of Detection (LOD)0.01 - 1 µg/kg[6]
Limit of Quantification (LOQ)0.05 - 5 µg/kg[7]
Recovery (%)70 - 120%[2][7]
Precision (RSD %)< 20%[7]

Table 2: Method Validation Parameters for this compound in Water

Parameter Expected Value Reference
Linearity (R²)> 0.99[4]
Limit of Detection (LOD)0.001 - 0.01 µg/L[3]
Limit of Quantification (LOQ)0.003 - 0.05 µg/L[3]
Recovery (%)70 - 110%[3]
Precision (RSD %)< 20%[3]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the analytical protocol for both soil and water samples.

Ethoprophos_Quantification_Workflow Workflow for this compound Quantification in Environmental Samples cluster_soil Soil Sample Analysis cluster_water Water Sample Analysis cluster_analysis Instrumental Analysis soil_sample 1. Soil Sample Collection (Homogenize & Sieve) quechers_extraction 2. QuEChERS Extraction (Acetonitrile, MgSO4, NaCl) soil_sample->quechers_extraction centrifuge1 3. Centrifugation quechers_extraction->centrifuge1 dspe_cleanup 4. d-SPE Cleanup (PSA, C18, MgSO4) centrifuge1->dspe_cleanup centrifuge2 5. Centrifugation dspe_cleanup->centrifuge2 soil_extract 6. Final Extract for GC-MS/MS centrifuge2->soil_extract gcms_analysis GC-MS/MS Analysis (MRM Mode) soil_extract->gcms_analysis water_sample 1. Water Sample Collection (Filter if necessary) spe_conditioning 2. SPE Cartridge Conditioning (C18) water_sample->spe_conditioning sample_loading 3. Sample Loading spe_conditioning->sample_loading spe_elution 4. Elution of this compound sample_loading->spe_elution concentration 5. Concentration & Reconstitution spe_elution->concentration water_extract 6. Final Extract for GC-MS/MS concentration->water_extract water_extract->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing final_report Final Report (Concentration of this compound) data_processing->final_report

References

Application Notes and Protocols for High-Throughput Ethoprophos Screening via ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoprophos is an organophosphate nematicide and insecticide used to control a variety of soil-borne pests in agriculture. Due to its potential toxicity, there is a growing need for rapid, sensitive, and high-throughput screening methods to monitor its residues in environmental and food samples. The Enzyme-Linked Immunosorbent Assay (ELISA) offers a powerful platform for this purpose, providing high sensitivity and specificity in a format amenable to automation.

These application notes provide a comprehensive guide to the development and validation of a competitive ELISA for the high-throughput screening of this compound. The protocols outlined below cover hapten synthesis, antibody production, assay optimization, and validation, ensuring reliable and reproducible results.

Principle of the Competitive ELISA for this compound

The assay is based on the principle of competitive binding. A microtiter plate is coated with a protein conjugate of an this compound analog (coating antigen). In the assay wells, free this compound in the sample or standard competes with the immobilized coating antigen for binding to a limited amount of specific anti-Ethoprophos antibody. The amount of antibody bound to the plate is then detected using an enzyme-conjugated secondary antibody. The signal produced is inversely proportional to the concentration of this compound in the sample.

I. Development of the this compound ELISA

The development of a robust ELISA for this compound involves several critical stages, from the synthesis of reagents to the optimization of the assay protocol.

Hapten Synthesis and Immunogen Preparation

Since this compound is a small molecule, it is not immunogenic on its own. Therefore, it must be covalently linked to a carrier protein to elicit an immune response. This involves the synthesis of a hapten, a derivative of this compound containing a functional group for conjugation.

Experimental Protocol: Hapten Synthesis

A common strategy for synthesizing a hapten for an organophosphate like this compound is to introduce a spacer arm with a terminal carboxylic acid group. This can be achieved by reacting a precursor of this compound with a bifunctional reagent.

  • Synthesis of this compound Precursor: Synthesize or obtain a derivative of this compound with a reactive site, for example, by replacing one of the S-propyl groups with a functional group that can be modified.

  • Introduction of a Spacer Arm: React the this compound precursor with a compound containing a linker and a terminal carboxyl group, such as 6-aminohexanoic acid. The reaction is typically carried out in an organic solvent in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC).

  • Purification: Purify the synthesized hapten using column chromatography (e.g., silica (B1680970) gel) to remove unreacted reagents and byproducts.

  • Characterization: Confirm the structure of the hapten using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocol: Immunogen and Coating Antigen Preparation

  • Activation of Hapten: Activate the carboxyl group of the hapten using the active ester method. Dissolve the hapten in an anhydrous organic solvent (e.g., DMF) and add N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) coupling agent (e.g., EDC).

  • Conjugation to Carrier Proteins:

    • Immunogen: Add the activated hapten solution dropwise to a solution of a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), in a suitable buffer (e.g., borate (B1201080) buffer, pH 8.5). Stir the reaction mixture for several hours at room temperature or overnight at 4°C.

    • Coating Antigen: Prepare the coating antigen by conjugating the hapten to a different carrier protein, such as Ovalbumin (OVA), using the same procedure. Using a different carrier protein for the coating antigen (heterologous assay) can often improve assay sensitivity.

  • Purification: Remove unconjugated hapten and reagents by dialysis against phosphate-buffered saline (PBS).

  • Characterization: Confirm the successful conjugation by techniques such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry to determine the hapten-to-protein molar ratio.

Hapten_Synthesis_and_Conjugation cluster_hapten Hapten Synthesis cluster_conjugation Conjugation to Carrier Proteins Ethoprophos_precursor This compound Precursor Hapten This compound Hapten (with -COOH group) Ethoprophos_precursor->Hapten Coupling Reaction Spacer_arm Spacer Arm (e.g., 6-aminohexanoic acid) Spacer_arm->Hapten Immunogen Immunogen (this compound-KLH/BSA) Hapten->Immunogen EDC/NHS Coupling Coating_Antigen Coating Antigen (this compound-OVA) Hapten->Coating_Antigen EDC/NHS Coupling Carrier_Protein_KLH Carrier Protein (e.g., KLH/BSA) Carrier_Protein_KLH->Immunogen Carrier_Protein_OVA Carrier Protein (e.g., OVA) Carrier_Protein_OVA->Coating_Antigen Antibody_Production_Workflow Immunization Immunization of Mice with this compound Immunogen Spleen_Cells Isolation of Spleen Cells Immunization->Spleen_Cells Fusion Cell Fusion (Hybridoma Formation) Spleen_Cells->Fusion Myeloma_Cells Myeloma Cells Myeloma_Cells->Fusion HAT_Selection HAT Selection Fusion->HAT_Selection Screening Screening of Hybridomas (Indirect ELISA) HAT_Selection->Screening Cloning Cloning of Positive Hybridomas Screening->Cloning Expansion Expansion and Antibody Production Cloning->Expansion Purification Antibody Purification (Protein A/G Chromatography) Expansion->Purification Final_mAb Purified Monoclonal Antibody Purification->Final_mAb ELISA_Workflow Coating 1. Plate Coating (this compound-OVA) Wash1 2. Washing Coating->Wash1 Blocking 3. Blocking Wash1->Blocking Wash2 4. Washing Blocking->Wash2 Competition 5. Competitive Reaction (Sample/Standard + Primary Ab) Wash2->Competition Wash3 6. Washing Competition->Wash3 Secondary_Ab 7. Secondary Antibody Incubation (HRP-conjugate) Wash3->Secondary_Ab Wash4 8. Washing Secondary_Ab->Wash4 Substrate 9. Substrate Addition (TMB) Wash4->Substrate Stop 10. Stop Reaction Substrate->Stop Read 11. Read Absorbance (450 nm) Stop->Read

Application Notes and Protocols for Ethoprophos in Integrated Pest Management (IPM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethoprophos, an organophosphate nematicide and insecticide, within Integrated Pest Management (IPM) strategies. The following sections detail its mechanism of action, application protocols derived from scientific studies, efficacy data against key pests, and its impact on non-target organisms.

Mechanism of Action

This compound functions as a non-systemic insecticide and nematicide with contact action.[1] Its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of target organisms.[2] Acetylcholinesterase is crucial for the breakdown of the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, this compound causes an accumulation of acetylcholine at the synaptic cleft, leading to continuous nerve stimulation, paralysis, and eventual death of the pest.

Signaling Pathway of Acetylcholinesterase Inhibition by this compound

The following diagram illustrates the mechanism of acetylcholinesterase inhibition by this compound.

cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by this compound ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds to ACh_Buildup ACh Accumulation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE Signal Nerve Signal Propagation Receptor->Signal Continuous_Signal Continuous Nerve Stimulation & Paralysis Receptor->Continuous_Signal This compound This compound This compound->AChE Inhibits ACh_Buildup->Receptor Excessive binding

Acetylcholinesterase Inhibition by this compound.

Application in Integrated Pest Management (IPM)

This compound is utilized to control soil-borne nematodes and insects. In an IPM framework, it should be used judiciously, taking into account economic thresholds, potential impacts on non-target organisms, and the availability of alternative control measures.

Logical Relationships in IPM Decision-Making for this compound Use

The decision to use this compound in an IPM program involves several considerations, as outlined in the diagram below.

Scouting Pest Scouting & Monitoring Threshold Economic Threshold Exceeded? Scouting->Threshold Alternatives Consider Alternative Controls (e.g., Biologicals, Crop Rotation) Threshold->Alternatives No Ethoprophos_Use This compound Application Threshold->Ethoprophos_Use Yes Record Record Keeping & Future Planning Alternatives->Record Evaluation Efficacy & Non-Target Impact Assessment Ethoprophos_Use->Evaluation Evaluation->Record

IPM Decision-Making Flowchart for this compound.

Quantitative Data on Efficacy and Application Rates

The following tables summarize quantitative data on the efficacy and application rates of this compound for various crops and target pests.

CropTarget PestApplication RateEfficacyReference
Sweet PepperMeloidogyne spp.50 L/ha (Savanem 20 EC)More effective in suppressing nematode population and reducing root gall index compared to Furadan at 40 kg/ha .[3]
TomatoMeloidogyne incognitaNot specifiedGranular formulation showed 81.62-82.02% reduction in second-stage juveniles (J2s).
PineappleSymphylids and Nematodes8 L/ha (Mocap® 72EC)83% reduction in symphylid population; 86-93% prevention of Helicotylenchus spp. infection.[4]
PotatoBelonolaimus longicaudatusNot specifiedEconomic threshold for application is 2-3 nematodes/130 cm³ of soil.[5][6]
PotatoMeloidogyne chitwoodiNot specifiedEconomic threshold is very low at 1 nematode/250 cc of soil.[7]
ParameterValueOrganismReference
14-day LC50 (soil)39.6 mg/kgEarthworms[8]
8-week EC50 (reproduction)8.3 mg a.i. kg⁻¹ dw soilEisenia andrei[8]
Reproduction ImpactTotal loss of reproductionFolsomia candida (Springtail)[9]
Biomass Impact60% reductionFolsomia candida (Springtail)[9]

Experimental Protocols

Protocol for Assessing Nematicide Efficacy in a Field Trial

This protocol describes a typical experimental design for evaluating the efficacy of this compound against plant-parasitic nematodes.

Objective: To determine the efficacy of this compound in reducing nematode populations and improving crop yield.

Experimental Design: Randomized Complete Block Design (RCBD) with multiple replicates (e.g., 5) for each treatment.

Treatments:

  • Untreated Control

  • This compound at a specified application rate (e.g., 8 L/ha)

  • Other nematicides or IPM strategies for comparison

Procedure:

  • Site Selection: Choose a field with a known history of the target nematode infestation.

  • Plot Establishment: Divide the field into blocks and plots of a defined size (e.g., 20m²).

  • Pre-treatment Sampling: Collect composite soil samples from each plot to determine the initial nematode population density.

  • Treatment Application: Apply this compound and other treatments according to the manufacturer's instructions. This may involve soil incorporation or drenching.

  • Crop Management: Follow standard agronomic practices for the selected crop throughout the growing season.

  • Post-treatment Sampling: Collect soil and root samples at specified intervals (e.g., 75 and 135 days after planting) to assess nematode population dynamics.

  • Yield Assessment: At harvest, measure the crop yield for each plot.

  • Data Analysis: Statistically analyze the data on nematode populations and crop yield to determine the significance of treatment effects.

Protocol for Nematode Extraction and Counting from Soil Samples

Objective: To quantify the population of target nematodes in soil samples.

Materials:

  • Soil probe or auger

  • Sample bags

  • Buckets for compositing samples

  • Sieves of various mesh sizes

  • Beakers

  • Centrifuge and centrifuge tubes

  • Sugar solution (for centrifugation-flotation)

  • Microscope

Procedure:

  • Sampling: Collect at least 20 soil cores from each plot to a depth of 8-12 inches, focusing on the plant root zone.

  • Compositing: Thoroughly mix the soil cores for each plot in a bucket to create a composite sample.

  • Extraction:

    • Take a subsample of known volume (e.g., 100-250 cm³) from the composite sample.

    • Use a decanting and sieving method to separate nematodes from the soil.

    • Further purify the nematode suspension using a centrifugation-flotation technique with a sugar solution.

  • Counting:

    • Transfer the final nematode suspension to a counting dish.

    • Identify and count the target nematode species under a microscope.

    • Express the results as the number of nematodes per unit volume of soil.

Protocol for Soil Residue Analysis of this compound

Objective: To determine the concentration of this compound residues in soil.

Materials:

  • Soxhlet extraction apparatus

  • Organic solvents (e.g., methylene (B1212753) chloride, hexane, acetone)

  • Gas chromatograph (GC) or liquid chromatograph-mass spectrometer (LC-MS/MS)

  • Analytical standards of this compound

Procedure:

  • Sample Preparation: Air-dry the soil sample and sieve it to remove large debris.

  • Extraction:

    • Weigh a known amount of soil (e.g., 10 g).

    • Extract the soil with an appropriate organic solvent using a Soxhlet extractor.

  • Cleanup: Pass the extract through a chromatography column to remove interfering substances.

  • Concentration: Evaporate the solvent to concentrate the extract.

  • Analysis: Inject the concentrated extract into a GC or LC-MS/MS for separation and quantification of this compound.

  • Quantification: Compare the peak area of this compound in the sample to a calibration curve prepared from analytical standards.

Experimental Workflow Visualization

The following diagram outlines a general workflow for conducting research on the application of this compound in an IPM context.

cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Field Execution cluster_analysis Phase 3: Laboratory & Data Analysis cluster_conclusion Phase 4: Conclusion & Reporting Objective Define Research Objectives Design Experimental Design (e.g., RCBD) Objective->Design Site Site Selection & Plot Establishment Design->Site Pre_Sample Pre-treatment Sampling (Nematodes, Soil Microbes) Site->Pre_Sample Application This compound Application Pre_Sample->Application Agronomy Crop Management Application->Agronomy Post_Sample Post-treatment Sampling (Soil, Roots, Non-targets) Agronomy->Post_Sample Harvest Yield & Quality Assessment Post_Sample->Harvest Nema_Analysis Nematode Extraction & Counting Post_Sample->Nema_Analysis Residue_Analysis Soil Residue Analysis Post_Sample->Residue_Analysis Non_Target_Analysis Non-target Organism Assessment Post_Sample->Non_Target_Analysis Harvest->Nema_Analysis Stats Statistical Analysis Nema_Analysis->Stats Residue_Analysis->Stats Non_Target_Analysis->Stats Interpretation Data Interpretation Stats->Interpretation Reporting Reporting & Publication Interpretation->Reporting

General Experimental Workflow for this compound IPM Research.

References

Using Ethoprophos as a Chemical Probe in Neurotoxicology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoprophos is an organophosphate (OP) insecticide and nematicide that exerts its primary neurotoxic effect through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] This property makes this compound a valuable chemical probe for in vitro and in vivo studies aimed at understanding the mechanisms of organophosphate-induced neurotoxicity and for the screening of potential neuroprotective agents. Beyond its well-established role as an AChE inhibitor, investigating the effects of this compound can also provide insights into other potential mechanisms of neurotoxicity, including oxidative stress, neuroinflammation, and specific impacts on dopaminergic neurons.

These application notes provide a summary of the neurotoxic effects of this compound and detailed protocols for its use as a chemical probe in neurotoxicology research.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the neurotoxic effects of this compound based on available literature. It is important to note that specific IC50 values and concentration-dependent effects for this compound in various in vitro models are not extensively documented in publicly available research. The data presented here are derived from a limited number of studies and should be used as a reference for designing experiments.

Table 1: Acetylcholinesterase (AChE) Inhibition

Species/SystemTissue/Enzyme SourceThis compound Concentration% InhibitionReference
Astyanax aeneus (fish)BrainSublethal (unspecified)54%[2]

Table 2: Oxidative Stress Markers

Species/SystemTissueThis compound ConcentrationBiomarkerEffectReference
Astyanax aeneus (fish)LiverSublethal (unspecified)Catalase (CAT), Lipid Peroxidation (LPO)Not significantly affected[2]

Note: Further research is required to establish a comprehensive profile of this compound-induced oxidative stress, including concentration-response relationships for markers such as reactive oxygen species (ROS) production and antioxidant enzyme activity in various neuronal cell models.

Table 3: Neuroinflammation Markers

Cell TypeBiomarkerThis compound ConcentrationEffectReference
MicrogliaPro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6)Data not availableExpected to increaseGeneral OP effect

Table 4: Effects on Dopaminergic Neurons

Cell LineParameterThis compound ConcentrationEffectReference
SH-SY5Y (differentiated)Cell ViabilityData not availableExpected to decreaseGeneral OP effect

Note: The SH-SY5Y cell line is a common model for studying dopaminergic neuron toxicity. The provided protocols outline how to assess the impact of this compound on these cells.

Experimental Protocols

The following protocols are designed to guide researchers in using this compound as a chemical probe to investigate key aspects of neurotoxicity.

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol describes a colorimetric method based on the Ellman assay to determine the in vitro inhibitory effect of this compound on AChE activity.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • This compound

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of this compound by diluting the stock solution in phosphate buffer to achieve a range of final assay concentrations.

    • Prepare a 10 mM solution of DTNB in phosphate buffer.

    • Prepare a 14 mM solution of ATCI in phosphate buffer.

    • Prepare a working solution of AChE in phosphate buffer. The final concentration should be optimized to ensure a linear reaction rate.

  • Assay Setup (in a 96-well plate):

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for this compound.

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL this compound solution (at various concentrations).

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and this compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of the ATCI solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of AChE inhibition for each this compound concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 2: Assessment of Oxidative Stress in Neuronal Cells

This protocol outlines a method to measure the generation of reactive oxygen species (ROS) in a neuronal cell line (e.g., SH-SY5Y) exposed to this compound using a fluorescent probe.

Materials:

  • SH-SY5Y cells (or other suitable neuronal cell line)

  • Cell culture medium

  • This compound

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in the appropriate medium and conditions until they reach the desired confluency.

  • Cell Plating: Seed the cells into a 96-well black, clear-bottom microplate at an appropriate density and allow them to adhere overnight.

  • This compound Treatment:

    • Prepare various concentrations of this compound in the cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used for this compound).

    • Incubate the cells for a predetermined time (e.g., 24 hours).

  • ROS Detection:

    • After incubation, remove the treatment medium and wash the cells twice with warm PBS.

    • Load the cells with 10 µM DCFH-DA in PBS and incubate for 30 minutes at 37°C in the dark.

    • Wash the cells twice with PBS to remove the excess probe.

  • Measurement:

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Data Analysis:

    • Normalize the fluorescence intensity of the this compound-treated wells to the vehicle control.

    • Express the results as a fold change in ROS production compared to the control.

Protocol 3: Neuroinflammation Assay in Microglial Cells

This protocol describes how to assess the pro-inflammatory response of microglial cells to this compound by measuring the release of cytokines.

Materials:

  • Primary microglia or a microglial cell line (e.g., BV-2)

  • Cell culture medium

  • This compound

  • Lipopolysaccharide (LPS) as a positive control

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6)

Procedure:

  • Cell Culture: Culture microglial cells in the appropriate medium and conditions.

  • Cell Plating: Seed the cells into a 24-well plate at a suitable density and allow them to adhere.

  • This compound Treatment:

    • Prepare different concentrations of this compound in the cell culture medium.

    • Replace the existing medium with the medium containing various concentrations of this compound. Include a vehicle control and a positive control (e.g., 100 ng/mL LPS).

    • Incubate the cells for a specified duration (e.g., 24 hours).

  • Sample Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Cytokine Measurement:

    • Perform ELISA for the target cytokines (TNF-α, IL-1β, IL-6) on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Calculate the concentration of each cytokine in the samples based on the standard curve.

    • Compare the cytokine levels in the this compound-treated groups to the vehicle control.

Protocol 4: Assessment of this compound-Induced Toxicity in Differentiated SH-SY5Y Dopaminergic Neurons

This protocol details the differentiation of SH-SY5Y cells into a dopaminergic-like phenotype and the subsequent assessment of cell viability following this compound exposure.

Materials:

  • SH-SY5Y cells

  • Growth medium (e.g., DMEM/F12 with 10% FBS)

  • Differentiation medium (e.g., DMEM/F12 with 1% FBS and 10 µM retinoic acid)

  • This compound

  • Cell viability assay kit (e.g., MTT or LDH assay)

  • 96-well microplate

Procedure:

  • Cell Differentiation:

    • Seed SH-SY5Y cells in a 96-well plate in growth medium.

    • After 24 hours, replace the growth medium with differentiation medium.

    • Culture the cells for 5-7 days, changing the differentiation medium every 2-3 days, to induce a neuronal phenotype.

  • This compound Treatment:

    • Prepare a range of this compound concentrations in the differentiation medium.

    • Expose the differentiated cells to the this compound-containing medium for a defined period (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Viability Assessment:

    • Perform the chosen cell viability assay (e.g., MTT or LDH) according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot cell viability against the this compound concentration to determine the concentration-dependent toxicity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Ethoprophos_Neurotoxicity_Pathway cluster_this compound This compound Exposure cluster_downstream_effects Downstream Cellular Consequences This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition DopaminergicNeuron Dopaminergic Neuron This compound->DopaminergicNeuron Direct Toxicity? ACh_Accumulation Acetylcholine Accumulation OxidativeStress Oxidative Stress (ROS Production) DopaminergicNeuron->OxidativeStress NeuronalDamage Neuronal Damage & Cell Death DopaminergicNeuron->NeuronalDamage ACh_Accumulation->NeuronalDamage Neuroinflammation Neuroinflammation (Microglial Activation) OxidativeStress->Neuroinflammation OxidativeStress->NeuronalDamage Neuroinflammation->NeuronalDamage

Caption: Signaling pathways implicated in this compound-induced neurotoxicity.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Neurotoxicity Assessment cluster_analysis Data Analysis CellCulture Neuronal/Microglial Cell Culture EthoprophosExposure This compound Exposure (Concentration & Time-course) CellCulture->EthoprophosExposure AChE_Assay AChE Inhibition Assay EthoprophosExposure->AChE_Assay OxidativeStress_Assay Oxidative Stress Assays (e.g., ROS) EthoprophosExposure->OxidativeStress_Assay Neuroinflammation_Assay Neuroinflammation Assays (e.g., Cytokines) EthoprophosExposure->Neuroinflammation_Assay Viability_Assay Cell Viability/ Toxicity Assays EthoprophosExposure->Viability_Assay DataAnalysis Quantitative Data Analysis (IC50, % change, etc.) AChE_Assay->DataAnalysis OxidativeStress_Assay->DataAnalysis Neuroinflammation_Assay->DataAnalysis Viability_Assay->DataAnalysis

Caption: General experimental workflow for studying this compound neurotoxicity.

Logical_Relationships cluster_mechanisms Mechanisms of Neurotoxicity cluster_outcomes Neurotoxic Outcomes This compound This compound (Chemical Probe) AChE_Inhibition AChE Inhibition This compound->AChE_Inhibition Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress Neuroinflammation Neuroinflammation This compound->Neuroinflammation Dopaminergic_Toxicity Dopaminergic Toxicity This compound->Dopaminergic_Toxicity Cholinergic_Hyperactivity Cholinergic Hyperactivity AChE_Inhibition->Cholinergic_Hyperactivity Neuronal_Dysfunction Neuronal Dysfunction Oxidative_Stress->Neuronal_Dysfunction Neuroinflammation->Neuronal_Dysfunction Neuronal_Cell_Death Neuronal Cell Death Dopaminergic_Toxicity->Neuronal_Cell_Death Cholinergic_Hyperactivity->Neuronal_Dysfunction Neuronal_Dysfunction->Neuronal_Cell_Death

Caption: Logical relationships of this compound as a probe for neurotoxicity.

References

Standard operating procedure for assessing Ethoprophos efficacy against nematodes.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoprophos is an organophosphate nematicide and insecticide used to control a broad spectrum of soil-dwelling nematodes and insects.[1][2] Its primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nematode nervous system.[3][4] Recent studies also suggest that this compound can inhibit ATPase activity in nematodes, presenting a potential secondary mechanism of action.[4][5][6] Understanding the efficacy of this compound is critical for its effective use in agriculture and for the development of novel nematicidal compounds.

This document provides a detailed standard operating procedure (SOP) for assessing the efficacy of this compound against plant-parasitic nematodes, with a focus on Meloidogyne species (root-knot nematodes). It includes protocols for in vitro bioassays to determine mortality (LC50) and effects on egg hatching (EC50), as well as methods for assessing the impact on key nematode enzymes.

Data Presentation

The efficacy of this compound can be quantified through various parameters. The following tables summarize key data points from published studies.

Table 1: Nematicidal Activity of this compound Against Second-Stage Juveniles (J2) of Meloidogyne spp.

Nematode SpeciesAssay TypeEfficacy MetricValue (µg/mL)Reference
Meloidogyne chitwoodiInfectivityEC505.6[7]
Meloidogyne haplaInfectivityEC506.8[7]
Ditylenchus destructorMortalityLC50224.3[8]

Table 2: Effect of this compound on Meloidogyne spp. Egg Hatching

Nematode SpeciesEgg TypeEfficacy MetricValue (µg/mL)Reference
Meloidogyne chitwoodiEgg MassesEC500.2[7]
Meloidogyne chitwoodiFree EggsEC5046.0[7]
Meloidogyne haplaFree EggsEC5083.3[7]

Table 3: Inhibitory Effect of this compound on Nematode Enzymes

EnzymeNematode SpeciesConcentration (ppm)% InhibitionReference
Acetylcholinesterase (AChE)Meloidogyne incognita55.6[6]
ATPaseMeloidogyne incognita582.4[5][6]

Experimental Protocols

In Vitro Mortality Bioassay for Second-Stage Juveniles (J2)

This protocol details a 96-well plate-based assay to determine the median lethal concentration (LC50) of this compound against J2 nematodes.

Materials:

  • This compound stock solution (analytical grade)

  • Sterile distilled water

  • Pluronic F-127 solution (0.01%)

  • 96-well flat-bottom microtiter plates

  • Second-stage juveniles (J2) of the target nematode species (e.g., Meloidogyne incognita)

  • Inverted microscope

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of this compound dilutions: Prepare a serial dilution of this compound in sterile distilled water containing 0.01% Pluronic F-127 (to prevent nematode adhesion to plastic). A typical concentration range to test would be from 0.1 to 500 µg/mL. Include a negative control (water with Pluronic F-127 only).

  • Nematode suspension: Prepare a suspension of freshly hatched J2s in sterile distilled water. Adjust the concentration to approximately 100 J2s per 50 µL.

  • Assay setup:

    • Add 50 µL of the appropriate this compound dilution to each well of a 96-well plate. Each concentration should be replicated at least four times.

    • Add 50 µL of the J2 suspension to each well, bringing the total volume to 100 µL.

  • Incubation: Seal the plates with parafilm and incubate at 25-28°C in the dark for 24, 48, and 72 hours.

  • Mortality assessment:

    • After the incubation period, observe the nematodes in each well under an inverted microscope.

    • Nematodes are considered dead if they are immobile and do not respond to gentle probing with a fine needle or to a chemical stimulus like a dilute solution of sodium hydroxide.

    • Count the number of dead and live nematodes in each well.

  • Data analysis:

    • Calculate the percentage of mortality for each concentration, correcting for control mortality using Abbott's formula: Corrected % Mortality = [1 - (% alive in treatment / % alive in control)] x 100

    • Determine the LC50 value using probit analysis or other suitable statistical software.

Egg Hatching Bioassay

This protocol describes a 24-well plate assay to evaluate the effect of this compound on nematode egg hatching.

Materials:

  • This compound stock solution

  • Sterile distilled water

  • 24-well tissue culture plates

  • Nematode egg masses or free eggs

  • Inverted microscope

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of this compound dilutions: Prepare a range of this compound concentrations in sterile distilled water.

  • Egg preparation:

    • Egg masses: Collect egg masses of uniform size and age from infected plant roots.

    • Free eggs: Extract eggs from egg masses by dissolving the gelatinous matrix in a 0.5% sodium hypochlorite (B82951) solution for 2-4 minutes, followed by thorough rinsing with sterile water on a fine sieve (25 µm).

  • Assay setup:

    • Place a single egg mass or a suspension of approximately 100-200 free eggs into each well of a 24-well plate.

    • Add 1 mL of the respective this compound dilution to each well. Include a sterile water control. Each treatment should have at least four replicates.

  • Incubation: Incubate the plates at 25-28°C in the dark.

  • Hatching assessment:

    • After 7, 14, and 21 days, count the number of hatched J2s in each well under an inverted microscope.

  • Data analysis:

    • Calculate the percentage of egg hatch inhibition for each concentration compared to the control.

    • Determine the EC50 value (the concentration that inhibits 50% of egg hatching) using appropriate statistical methods.

Enzyme Inhibition Assays

a. Acetylcholinesterase (AChE) Inhibition Assay

This assay is based on the Ellman method, which measures the activity of AChE.

Materials:

  • Nematode homogenate (enzyme source)

  • Phosphate (B84403) buffer (pH 7.0)

  • Acetylthiocholine iodide (substrate)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • This compound solutions of varying concentrations

  • 96-well plate reader

Procedure:

  • Enzyme preparation: Homogenize a pellet of nematodes in an ice-cold phosphate buffer. Centrifuge the homogenate and use the supernatant as the enzyme source.

  • Assay: In a 96-well plate, combine the nematode enzyme extract with different concentrations of this compound and incubate for a defined period.

  • Reaction initiation: Add the substrate (acetylthiocholine iodide) and DTNB to the wells.

  • Measurement: Measure the change in absorbance at 412 nm over time using a plate reader. The rate of color change is proportional to the AChE activity.

  • Analysis: Calculate the percentage of AChE inhibition by this compound at each concentration relative to a control without the inhibitor.

b. ATPase Inhibition Assay

Materials:

  • Nematode homogenate (enzyme source)

  • Tris-HCl buffer (pH 7.4)

  • ATP (substrate)

  • Reagents for measuring inorganic phosphate (Pi) released

  • This compound solutions

Procedure:

  • Enzyme preparation: Prepare a microsomal fraction from nematode homogenate by differential centrifugation.[5]

  • Assay: Incubate the enzyme preparation with different concentrations of this compound.

  • Reaction: Add ATP to initiate the reaction.

  • Measurement: Stop the reaction and measure the amount of inorganic phosphate released.

  • Analysis: Determine the percentage of ATPase inhibition at each this compound concentration.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Bioassays cluster_analysis Data Collection & Analysis Nematode_Culture 1. Nematode Culture (e.g., Meloidogyne spp. on tomato) J2_Hatching 2. J2 Hatching & Collection Nematode_Culture->J2_Hatching Egg_Extraction 3. Egg Mass Collection or Free Egg Extraction Nematode_Culture->Egg_Extraction Mortality_Assay 5a. J2 Mortality Assay (96-well plate) J2_Hatching->Mortality_Assay Hatch_Assay 5b. Egg Hatching Assay (24-well plate) Egg_Extraction->Hatch_Assay Ethoprophos_Dilutions 4. Prepare this compound Serial Dilutions Ethoprophos_Dilutions->Mortality_Assay Ethoprophos_Dilutions->Hatch_Assay Count_Mortality 6a. Count Dead/Alive J2 (24, 48, 72h) Mortality_Assay->Count_Mortality Count_Hatched 6b. Count Hatched J2 (7, 14, 21d) Hatch_Assay->Count_Hatched LC50_Calc 7a. Calculate LC50 (Probit Analysis) Count_Mortality->LC50_Calc EC50_Calc 7b. Calculate EC50 Count_Hatched->EC50_Calc

Caption: Workflow for assessing this compound efficacy.

AChE_Signaling_Pathway cluster_synapse Cholinergic Synapse cluster_effect Postsynaptic Effect ACh_Release Acetylcholine (ACh) Released nAChR Nicotinic ACh Receptor (on muscle cell) ACh_Release->nAChR Binds to AChE Acetylcholinesterase (AChE) in synaptic cleft ACh_Release->AChE Acts upon Muscle_Contraction Muscle Contraction nAChR->Muscle_Contraction Initiates Continued_Stimulation Continuous Receptor Stimulation nAChR->Continued_Stimulation Hydrolysis ACh Hydrolysis (Choline + Acetate) AChE->Hydrolysis Catalyzes AChE->Continued_Stimulation Paralysis Spastic Paralysis & Death This compound This compound This compound->AChE Inhibits Signal_Termination Signal Termination Hydrolysis->Signal_Termination Continued_Stimulation->Paralysis

Caption: Acetylcholinesterase signaling pathway and this compound inhibition.

References

Application Note: Analysis of Ethoprophos in Aqueous Solutions using Solid-Phase Microextraction (SPME) Coupled with Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethoprophos is an organophosphorus (OPP) nematicide and insecticide used in agriculture. Due to its potential toxicity, monitoring its presence in environmental water sources is crucial.[1] Traditional methods for pesticide analysis, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), can be time-consuming and require significant amounts of organic solvents.[2][3] Solid-Phase Microextraction (SPME) offers a simple, solvent-free, and efficient alternative for the extraction and preconcentration of analytes from various matrices.[4][5][6] This technique integrates sampling, extraction, and concentration into a single step.[5]

This application note details a comprehensive protocol for the determination of this compound in aqueous samples using SPME followed by analysis with Gas Chromatography (GC) coupled with a Mass Spectrometer (MS) or a Nitrogen-Phosphorus Detector (NPD).

Experimental Protocols

This section outlines the materials, instrumentation, and a detailed step-by-step procedure for the analysis of this compound.

1. Materials and Reagents

  • SPME Fiber Assembly: Manual SPME holder and appropriate fibers. A 100 µm Polydimethylsiloxane (PDMS) fiber is commonly effective for organophosphorus pesticides.[1]

  • Sample Vials: 4 mL or 15 mL clear glass vials with PTFE-faced septa.[5][7]

  • Stirring: Magnetic stir plate and micro stir bars.

  • Heating: Heating block or water bath capable of maintaining the desired extraction temperature.

  • Chemicals:

    • This compound analytical standard

    • Methanol (B129727) or Acetone (HPLC grade, for stock solution)

    • Sodium chloride (NaCl), analytical grade

    • Deionized water

2. Instrumentation: Gas Chromatography

  • System: A Gas Chromatograph equipped with a split/splitless injector and a suitable detector (e.g., Mass Spectrometer, Nitrogen-Phosphorus Detector).

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.[8]

  • Injector: Set to splitless mode. Temperature: 250 °C.[9]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp 1: 20 °C/min to 180 °C, hold for 5 minutes.

    • Ramp 2: 10 °C/min to 280 °C, hold for 2 minutes.[10]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[11]

  • Detector (MS): If using a Mass Spectrometer, operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[10]

3. Standard and Sample Preparation

  • Stock Solution: Prepare a 1000 mg/L stock solution of this compound in methanol or acetone. Store at 4 °C.

  • Working Standards: Prepare a series of working standards by diluting the stock solution in deionized water to create a calibration curve (e.g., 0.5 - 100 µg/L).[1]

  • Sample Preparation:

    • Place a 3-12 mL aliquot of the aqueous sample into an appropriately sized glass vial.[5][7]

    • Add a micro stir bar.

    • For improved extraction efficiency, add NaCl to the sample (e.g., to a final concentration of 3-25% w/v) to create a "salting-out" effect, which reduces the solubility of organic analytes in water.[1][12]

    • Seal the vial with a PTFE-faced septum.

4. SPME Procedure: Direct Immersion (DI-SPME)

  • Fiber Conditioning: Before the first use, condition the SPME fiber according to the manufacturer's instructions (typically by inserting it into the GC injector at a high temperature).

  • Extraction:

    • Place the sample vial on the heating and stirring plate and allow it to reach thermal equilibrium (e.g., 40-65 °C).[1][8]

    • Set the stirring speed (e.g., 800-1800 rpm).[7][13]

    • Manually insert the SPME device through the vial's septum and expose the fiber to the aqueous sample.

    • Extract for a predetermined optimal time (e.g., 30-45 minutes).[1][5][13]

  • Desorption:

    • After extraction, retract the fiber into the needle, remove it from the sample vial, and immediately insert it into the hot GC injector.

    • Expose the fiber for thermal desorption for 5-10 minutes.[5][13] The analysis is initiated upon injection.

  • Fiber Reconditioning: After desorption, keep the fiber in the injector for a few minutes to ensure it is clean for the next analysis.

Experimental Workflow

The entire analytical process from sample preparation to data analysis is illustrated in the following workflow diagram.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction SPME Procedure cluster_analysis Analysis Sample Aqueous Sample (e.g., 10 mL) AddSalt Add NaCl & Stir Bar Sample->AddSalt Vial Seal Vial AddSalt->Vial Extract Direct Immersion SPME (e.g., 45 min, 65°C, stirring) Condition Condition SPME Fiber in GC Injector Condition->Extract Desorb Thermal Desorption in GC Injector (250°C) Extract->Desorb GC_Sep GC Separation Desorb->GC_Sep Detect MS or NPD Detection GC_Sep->Detect Data Data Analysis & Quantification Detect->Data

Caption: Workflow for this compound analysis using SPME-GC.

Quantitative Data Summary

The performance of SPME and other extraction methods for the analysis of this compound and related organophosphorus pesticides is summarized below.

AnalyteExtraction MethodFiber/SorbentAnalytical SystemLinearity Range (µg/L)LOD (µg/L)Recovery (%)Reference
This compoundSPE3D-Graphene AerogelGC/MS0.5 - 5000.1293.8 - 104.2
OPPsDI-SPMECarbon Aerogel (CA)GC-MS-0.11 - 0.83-[4]
OPPsHS-SPMEIonic Liquid-based SilicaGC-FID0.01 - 830.01 - 0.93-[7]
OPPsDI-SPME100 µm PDMSGC-FPD0.5 - 1000.049 - 0.30175.3 - 102.6[1]
OPPsHS-SPME85 µm Polyacrylate (PA)GC-FTD/MS50 - 100010 - 4080 - 120[8]
This compoundSPEDual-layer Carbon/PSAGC-MS--~32

LOD: Limit of Detection; SPE: Solid-Phase Extraction; HS: Headspace; DI: Direct Immersion.

Discussion

The selection of the SPME fiber is a critical parameter for efficient extraction.[14] While commercially available fibers like PDMS and Polyacrylate (PA) are widely used for organophosphorus pesticides, novel coatings such as carbon aerogel have shown higher extraction efficiencies for both polar and non-polar analytes.[1][4]

Optimization of extraction parameters is essential to achieve maximum sensitivity.[8] Key factors include:

  • Extraction Time and Temperature: Higher temperatures can increase the extraction rate, but equilibrium time must be determined to ensure reproducibility.[8]

  • Salt Addition: The addition of salt like NaCl increases the ionic strength of the sample, which decreases the solubility of non-polar analytes like this compound and promotes their partitioning onto the SPME fiber.[12]

  • Agitation: Stirring the sample during extraction facilitates the mass transfer of the analyte from the bulk solution to the fiber coating, reducing extraction time.[7]

The data indicates that SPME methods can achieve low limits of detection (LODs), often in the sub-µg/L range, making them suitable for environmental monitoring where regulatory limits are stringent.[1][4][15]

Conclusion

Solid-Phase Microextraction coupled with Gas Chromatography is a highly effective, sensitive, and environmentally friendly method for the determination of this compound in aqueous solutions. The technique eliminates the need for organic solvents, simplifies sample preparation, and can be easily automated, making it an attractive alternative to conventional extraction methods for routine analysis in environmental and food safety laboratories.[6][16]

References

Efficacy of Ethoprophos for Nematode Management in Commercial Turfgrass: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plant-parasitic nematodes pose a significant threat to the health and quality of commercial turfgrass, causing symptoms such as yellowing, thinning, and reduced stress tolerance.[1] Ethoprophos, an organophosphate nematicide and insecticide, has been utilized for the management of these microscopic pests.[2][3] This document provides detailed application notes and protocols for evaluating the efficacy of this compound in commercial turfgrass settings, based on available scientific literature. This compound is a non-systemic, contact nematicide that acts as an acetylcholinesterase (AChE) inhibitor.[2][4] It is crucial to note that this compound is highly toxic to humans and other non-target organisms, necessitating strict adherence to safety protocols.[2][4]

Quantitative Data Summary

The available quantitative data on the efficacy of this compound in turfgrass is limited. The following table summarizes the key findings from a comparative study. Further research is required to establish comprehensive dose-response relationships and efficacy against a wider range of nematode species in various turfgrass environments.

NematicideApplication RateTarget NematodesCorrected Nematode Population ReductionTurfgrass SpeciesReference
This compoundNot SpecifiedSpiral nematode (Helicotylenchus microlobus) and Ring nematode (Mesocriconema nebraskense)60%Not Specified[3]
FosthiazateNot SpecifiedSpiral nematode (Helicotylenchus microlobus) and Ring nematode (Mesocriconema nebraskense)86%Not Specified[3]

Experimental Protocols

Nematicide Efficacy Field Trial Protocol

This protocol outlines a standard methodology for conducting a field trial to evaluate the efficacy of this compound for nematode management in commercial turfgrass.

a. Experimental Design:

  • Plot Design: Establish a randomized complete block design with a minimum of four replications per treatment.[5]

  • Plot Size: Individual plots should be of a sufficient size to allow for representative turfgrass assessment and soil sampling, typically 3 ft x 6 ft.[5]

  • Treatments:

    • Untreated Control

    • This compound (at varying application rates)

    • Positive Control (a registered nematicide with known efficacy)

  • Buffer Zones: Maintain untreated buffer zones between plots to prevent cross-contamination.

b. Site Selection and Preparation:

  • Select a turfgrass area with a history of nematode damage and a confirmed presence of target nematode species through pre-trial soil analysis.

  • Ensure uniform turfgrass coverage and soil conditions across the experimental area.

  • Mow the area to a uniform height prior to treatment application.[5]

c. Treatment Application:

  • Timing: Apply treatments when the turf is actively growing and soil temperatures are between 50°F and 80°F.[6][7]

  • Soil Moisture: The soil should be moist but not saturated at the time of application.[6][7] Irrigate with 0.1 inches of water prior to application if necessary.[6]

  • Application Method: Apply granular or liquid formulations of this compound uniformly across the plot area using calibrated spreaders or sprayers.[5] For liquid formulations, use a CO2 pressurized sprayer with appropriate nozzles to ensure even coverage.[5]

  • Incorporation: Immediately following application, irrigate the treated areas with 0.1 to 0.25 inches of water to move the product into the root zone.[6]

d. Data Collection:

  • Nematode Population Assessment:

    • Collect soil cores (0.75 to 1 inch diameter) to a depth of 4-6 inches from each plot at pre-determined intervals (e.g., pre-treatment, 30, 60, and 90 days post-treatment).[1][8]

    • Take 12-15 soil cores from the edge of affected areas or in a zig-zag pattern across each plot.[1][9]

    • Combine the cores for each plot into a single composite sample and store in a labeled plastic bag.[9]

    • Nematodes should be extracted from soil samples using a centrifugation-flotation or Baermann funnel method and identified and counted under a microscope.[10]

  • Turfgrass Quality Assessment:

    • Visually assess turfgrass quality on a regular basis using the National Turfgrass Evaluation Program (NTEP) rating scale (1-9, where 9 is ideal turf).[11]

    • Assessments should consider color, density, and uniformity.[11]

  • Phytotoxicity Assessment:

    • Visually assess turfgrass for any signs of phytotoxicity (e.g., yellowing, stunting, necrosis) on a scale of 0 to 5, where 0 is no injury and 5 is complete plot injury.[5]

e. Data Analysis:

  • Analyze nematode count data and turfgrass quality ratings using appropriate statistical methods (e.g., ANOVA, mean separation tests) to determine significant differences between treatments.

Visualizations

Experimental_Workflow cluster_pre_trial Pre-Trial cluster_treatment Treatment Application cluster_post_trial Post-Trial Assessment SiteSelection Site Selection (History of Nematode Damage) PreTrialSampling Pre-Trial Soil Sampling (Confirm Nematode Presence) SiteSelection->PreTrialSampling PlotDesign Experimental Plot Design (Randomized Complete Block) PreTrialSampling->PlotDesign TreatmentApp This compound Application (Calibrated Equipment) PlotDesign->TreatmentApp Irrigation Post-Application Irrigation (Incorporate into Root Zone) TreatmentApp->Irrigation PostTrialSampling Post-Treatment Soil Sampling (30, 60, 90 days) Irrigation->PostTrialSampling TurfQuality Turfgrass Quality Rating (NTEP Scale) Irrigation->TurfQuality Phytotoxicity Phytotoxicity Assessment Irrigation->Phytotoxicity DataAnalysis Statistical Analysis PostTrialSampling->DataAnalysis TurfQuality->DataAnalysis Phytotoxicity->DataAnalysis

Caption: Experimental workflow for an this compound efficacy trial in turfgrass.

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse ACH_Release Acetylcholine (ACh) Released into Synaptic Cleft ACH_Receptor ACh Binds to Postsynaptic Receptors ACH_Release->ACH_Receptor ACHE Acetylcholinesterase (AChE) Breaks Down ACh ACH_Release->ACHE Nerve_Impulse Nerve Impulse Propagation ACH_Receptor->Nerve_Impulse Choline_Reuptake Choline Reuptake into Presynaptic Neuron ACHE->Choline_Reuptake Choline + Acetate ACH_Accumulation ACh Accumulation in Synaptic Cleft ACHE->ACH_Accumulation Blocked Breakdown This compound This compound (Organophosphate) Inhibition Inhibition This compound->Inhibition Inhibition->ACHE Overstimulation Continuous Stimulation of ACh Receptors ACH_Accumulation->Overstimulation Paralysis Nematode Paralysis and Death Overstimulation->Paralysis

Caption: Signaling pathway of acetylcholinesterase inhibition by this compound.

References

In vitro methodologies for determining Ethoprophos resistance in nematode populations.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoprophos is an organophosphate nematicide used to control a wide range of plant-parasitic nematodes. However, the emergence of resistance in nematode populations poses a significant threat to its efficacy. Monitoring for resistance is crucial for sustainable pest management strategies. This document provides detailed in vitro methodologies for determining this compound resistance in nematode populations, intended for use by researchers, scientists, and professionals in drug development. These protocols offer a framework for assessing the susceptibility of nematode populations to this compound and can be adapted for various nematode species.

Data Presentation: this compound Resistance in Meloidogyne incognita

The following table summarizes quantitative data from a study on a related organophosphate nematicide, fosthiazate (B52061), in the root-knot nematode Meloidogyne incognita. This data serves as a representative example of the level of resistance that can be observed for organophosphate nematicides. The resistant population (RP) was collected from a greenhouse with a history of nematicide application, while the susceptible population (SP) was maintained in a laboratory without nematicide exposure.

PopulationNematicideLC50 (µg/mL)95% Confidence IntervalResistance Ratio (RR)
Susceptible Population (SP)Fosthiazate55.5438.20–86.57-
Resistant Population (RP)Fosthiazate152.1898.12–217.562.74

Data adapted from a study on fosthiazate resistance in Meloidogyne incognita, which is used as a proxy for this compound resistance due to their similar mode of action as organophosphates. The Resistance Ratio (RR) is calculated as the LC50 of the resistant population divided by the LC50 of the susceptible population.[1]

Experimental Protocols

Two primary in vitro methods for assessing nematicide resistance are the Larval Motility (or Paralysis) Assay and the Egg Hatch Assay. These assays are relatively rapid and can be performed in a laboratory setting.[2]

Protocol 1: Larval Motility Assay

This assay assesses the effect of this compound on the motility of second-stage juveniles (J2).

Materials:

  • Second-stage juveniles (J2) of the nematode population to be tested

  • This compound (technical grade)

  • Solvent for this compound (e.g., acetone (B3395972) or ethanol, depending on solubility)

  • Pluronic F-127 solution (0.01% w/v in sterile water)

  • Sterile distilled water

  • 24-well or 96-well microtiter plates

  • Micropipettes and sterile tips

  • Inverted microscope or a plate reader capable of measuring movement

  • Incubator

Procedure:

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Perform serial dilutions of the stock solution in sterile distilled water containing 0.01% Pluronic F-127 to achieve a range of test concentrations. Include a solvent-only control. Pluronic F-127 is a surfactant that helps to prevent the nematodes from sticking to the plastic wells.

  • Nematode Preparation:

    • Hatch J2 from egg masses and collect them. Ensure the J2 are of a similar age for consistency.

    • Wash the J2 several times in sterile distilled water to remove any debris.

    • Adjust the concentration of the J2 suspension to approximately 100-200 J2 per 50 µL.

  • Assay Setup:

    • Add 50 µL of the appropriate this compound dilution to each well of the microtiter plate. Each concentration should be tested in triplicate or quadruplicate.

    • Add 50 µL of the J2 suspension to each well, bringing the final volume to 100 µL.

    • The final concentrations of this compound should bracket the expected LC50 values for both susceptible and resistant populations.

  • Incubation:

    • Incubate the plates at a constant temperature (e.g., 25°C) in the dark for 24 to 72 hours. The optimal incubation time may vary depending on the nematode species.

  • Assessment of Motility:

    • After incubation, assess the motility of the nematodes in each well. This can be done visually using an inverted microscope or with an automated plate reader.

    • For visual assessment, a nematode is considered immobile or paralyzed if it does not move when gently prodded with a fine needle or after a gentle agitation of the plate.

    • Calculate the percentage of immobile nematodes for each concentration.

  • Data Analysis:

    • Correct the mortality data using Abbott's formula if mortality is observed in the control group.

    • Determine the LC50 (lethal concentration to kill 50% of the population) for each nematode population using probit analysis or other suitable statistical software.

    • Calculate the resistance ratio (RR) by dividing the LC50 of the test population by the LC50 of a known susceptible population.

Protocol 2: Egg Hatch Assay

This assay evaluates the effect of this compound on the hatching of nematode eggs.

Materials:

  • Nematode eggs

  • This compound (technical grade)

  • Solvent for this compound

  • Sterile distilled water

  • Streptomycin (B1217042) sulfate (B86663) or other antibiotic (to prevent bacterial growth)

  • 24-well or 96-well microtiter plates

  • Micropipettes and sterile tips

  • Inverted microscope

  • Incubator

Procedure:

  • Preparation of this compound Solutions:

    • Prepare a stock solution and serial dilutions of this compound in sterile distilled water as described in the Larval Motility Assay. Include an antibiotic such as streptomycin sulfate (e.g., 100 µg/mL) in the final dilutions to inhibit bacterial growth.

  • Egg Preparation:

    • Extract eggs from infected plant roots or from adult female nematodes.

    • Surface sterilize the eggs (e.g., with a short wash in a dilute bleach solution followed by several rinses in sterile water) to reduce microbial contamination.

    • Adjust the concentration of the egg suspension to approximately 100-200 eggs per 50 µL.

  • Assay Setup:

    • Add 50 µL of the appropriate this compound dilution to each well of the microtiter plate.

    • Add 50 µL of the egg suspension to each well.

    • Each concentration should be replicated.

  • Incubation:

    • Incubate the plates at an appropriate temperature for hatching (e.g., 25-28°C) in the dark for a period sufficient for hatching to occur in the control wells (typically 7-14 days).

  • Assessment of Hatching:

    • After the incubation period, count the number of hatched J2 and the number of unhatched eggs in each well using an inverted microscope.

    • Calculate the percentage of egg hatch for each concentration.

  • Data Analysis:

    • Calculate the percentage inhibition of egg hatch for each concentration relative to the control.

    • Determine the EC50 (effective concentration to inhibit 50% of egg hatch) for each population using appropriate statistical methods.

    • Calculate the resistance ratio by comparing the EC50 of the test population to that of a susceptible population.

Visualization of Key Processes

Experimental Workflow: In Vitro Resistance Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Nematode_Collection Nematode Collection (Eggs or J2s) Assay_Setup Assay Setup in Microtiter Plates Nematode_Collection->Assay_Setup Ethoprophos_Prep This compound Stock & Serial Dilutions Ethoprophos_Prep->Assay_Setup Incubation Incubation (Controlled Conditions) Assay_Setup->Incubation Data_Collection Data Collection (Motility/Hatch Rate) Incubation->Data_Collection Statistical_Analysis Statistical Analysis (LC50/EC50 Calculation) Data_Collection->Statistical_Analysis RR_Determination Resistance Ratio Determination Statistical_Analysis->RR_Determination

Caption: Workflow for in vitro determination of this compound resistance in nematodes.

Signaling Pathway: this compound Action and Resistance

This compound, like other organophosphates, acts by inhibiting the enzyme acetylcholinesterase (AChE) in the synaptic cleft of neurons. This leads to an accumulation of the neurotransmitter acetylcholine (B1216132) (ACh), causing continuous nerve stimulation, paralysis, and ultimately, death of the nematode. Resistance can arise from mutations in the gene encoding AChE (ace gene), which alter the enzyme's structure and reduce its sensitivity to this compound.[1][3]

G cluster_synapse Synaptic Cleft cluster_resistance Resistance Mechanism ACh Acetylcholine (ACh) AChE_S Acetylcholinesterase (AChE) (Susceptible) ACh->AChE_S Hydrolyzed by ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds to AChE_R Mutated AChE (Resistant) ACh->AChE_R Hydrolyzed by Choline_Acetate Choline + Acetate AChE_S->Choline_Acetate Produces Neurotoxicity Neurotoxicity & Paralysis ACh_Receptor->Neurotoxicity Leads to (if ACh accumulates) Survival Nematode Survival AChE_R->Survival Allows ace_gene ace gene mutation ace_gene->AChE_R Results in This compound This compound This compound->AChE_S Inhibits This compound->AChE_R Ineffective Inhibition

Caption: Mechanism of this compound action and resistance in nematodes.

References

Application Note: Chiral Separation of Ethoprophos Enantiomers by Supercritical Fluid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a theoretical methodology for the chiral separation of ethoprophos enantiomers utilizing Supercritical Fluid Chromatography (SFC). This compound, an organophosphate nematicide and insecticide, contains a chiral phosphorus center, leading to the existence of two enantiomers which may exhibit different biological activities and toxicological profiles. The described method provides a rapid and efficient approach for the enantioselective analysis of this compound, which is crucial for environmental monitoring, toxicology studies, and the development of enantiomerically enriched products. This document outlines the experimental protocol, instrumentation, and expected outcomes, offering a foundational method for researchers.

Introduction

This compound is a widely used soil pesticide for controlling nematodes and insects.[1] As a chiral organophosphate, the differential biological activity and environmental fate of its individual enantiomers are of significant interest.[2] Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages such as high speed, reduced organic solvent consumption, and unique selectivity compared to traditional high-performance liquid chromatography (HPLC).[3][4] This note presents a hypothetical but scientifically grounded SFC method for the chiral resolution of this compound enantiomers, based on established principles for the separation of other organophosphate pesticides.[5][6][7]

Experimental Protocols

Instrumentation
  • SFC System: A Waters ACQUITY UPC² System or similar, equipped with a binary solvent manager, sample manager, column manager, and a back pressure regulator.

  • Detector: Photodiode Array (PDA) detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column, such as a Chiralpak series column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm), is recommended based on successful separations of other organophosphorus pesticides.[6]

  • Data Acquisition and Processing: Empower 3 software or equivalent.

Sample Preparation
  • Standard Solution: Prepare a racemic standard of this compound at a concentration of 1 mg/mL in methanol.

  • Sample Dilution: Dilute the stock solution with the mobile phase co-solvent (e.g., methanol) to a final concentration of 100 µg/mL before injection.

SFC Method Parameters

The following parameters are proposed as a starting point for method development and optimization.

ParameterRecommended Condition
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase A Supercritical CO₂
Mobile Phase B (Co-solvent) Methanol
Gradient Isocratic at 15% Methanol
Flow Rate 2.0 mL/min
Back Pressure 150 bar
Column Temperature 35 °C
Injection Volume 2 µL
Detection Wavelength 220 nm
Run Time 10 minutes

Data Presentation

The following table summarizes hypothetical quantitative data for the chiral separation of this compound enantiomers based on the proposed SFC method. This data is for illustrative purposes to demonstrate the expected performance of the method.

EnantiomerRetention Time (min)Peak AreaResolution (Rs)
Enantiomer 15.852000\multirow{2}{*}{2.1}
Enantiomer 26.551500

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_sfc SFC Analysis cluster_data Data Analysis stock Prepare 1 mg/mL This compound Stock dilution Dilute to 100 µg/mL in Methanol stock->dilution injection Inject 2 µL of Sample dilution->injection separation Chromatographic Separation (Chiralpak AD-H) injection->separation detection PDA Detection (220 nm) separation->detection data_acq Data Acquisition detection->data_acq integration Peak Integration and Analysis data_acq->integration report Generate Report integration->report

Caption: Workflow for the chiral separation of this compound enantiomers by SFC.

Discussion

The proposed SFC method provides a robust starting point for the chiral separation of this compound enantiomers. Polysaccharide-based chiral stationary phases, particularly those with carbamate (B1207046) derivatives on an amylose (B160209) or cellulose (B213188) backbone, have demonstrated broad applicability for the enantioseparation of organophosphate pesticides.[5][6][7] The use of supercritical CO₂ as the primary mobile phase component, modified with a polar organic solvent like methanol, offers excellent solvating power and allows for rapid separations with high efficiency.[3]

Method optimization may be necessary to achieve baseline resolution and improve peak shape. Key parameters to consider for optimization include the type and percentage of the co-solvent, the column temperature, and the back pressure. For instance, evaluating other alcohol co-solvents (e.g., ethanol, isopropanol) or adjusting their concentration can significantly impact selectivity and retention times. Temperature adjustments can also influence the thermodynamics of the chiral recognition process.

Conclusion

This application note outlines a detailed protocol and theoretical framework for the chiral separation of this compound enantiomers using Supercritical Fluid Chromatography. The proposed method leverages the advantages of SFC to provide a fast, efficient, and environmentally friendly approach for the enantioselective analysis of this important pesticide. Researchers and scientists can utilize this information as a comprehensive guide for developing and validating their own SFC methods for this compound and other chiral organophosphates.

References

Application Notes and Protocols for Real-Time Ethoprophos Monitoring Using Electrochemical Biosensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoprophos is an organophosphate pesticide and nematicide known for its high toxicity and potential for environmental contamination. Real-time monitoring of this compound residues in agricultural products, soil, and water is crucial for ensuring food safety and environmental protection. Electrochemical biosensors offer a promising solution for rapid, sensitive, and on-site detection of this compound, providing a valuable alternative to traditional analytical methods that are often time-consuming and require sophisticated laboratory equipment.[1][2][3][4]

These application notes provide an overview of the development of electrochemical biosensors for this compound monitoring, focusing on two primary biorecognition elements: acetylcholinesterase (AChE) and nucleic acid aptamers. Detailed protocols for the fabrication and application of these biosensors are provided to guide researchers in this field. The integration of nanomaterials to enhance sensor performance is also highlighted.[5][6][7]

Data Presentation: Performance of Electrochemical Biosensors for Organophosphate Pesticides

The following table summarizes the quantitative performance of various electrochemical biosensors for this compound and other organophosphate pesticides. This data is intended to provide a comparative overview of the capabilities of different biosensor designs.

Biosensor TypeBioreceptorTransduction MethodTarget AnalyteLimit of Detection (LOD)Linear RangeReference
Multienzyme Electrochemical BiosensorNot SpecifiedAmperometryThis compound2.01 nMNot SpecifiedThis data is synthesized from a study on a multienzyme reaction-mediated electrochemical biosensor.
AChE-based BiosensorAcetylcholinesterase (AChE)AmperometryParaoxon-ethyl0.5 nM1.0 nM - 5 µM[3]
AChE-based BiosensorAcetylcholinesterase (AChE)AmperometryIsocarbophos0.012 µg L⁻¹0.1 - 2000 µg L⁻¹[2]
Aptamer-based BiosensorDNA AptamerVoltammetryProfenofos0.01 nMNot SpecifiedThis data is from a study on an aptasensor for profenofos, a structurally similar organophosphate.
AChE-based BiosensorAcetylcholinesterase (AChE)AmperometryChlorpyrifos0.14 ppbNot Specified[8]

Experimental Protocols

Protocol 1: Fabrication and Application of an Acetylcholinesterase (AChE)-Based Electrochemical Biosensor for this compound Detection

This protocol describes the fabrication of an AChE-based biosensor on a glassy carbon electrode (GCE) modified with nanomaterials for enhanced sensitivity. The detection principle is based on the inhibition of AChE activity by this compound.

Materials:

  • Glassy Carbon Electrode (GCE)

  • Acetylcholinesterase (AChE) from Electrophorus electricus

  • Chitosan (B1678972)

  • Gold nanoparticles (AuNPs)

  • Multi-walled carbon nanotubes (MWCNTs)

  • Glutaraldehyde (B144438) solution (2.5%)

  • Phosphate buffer saline (PBS, pH 7.4)

  • Acetylthiocholine chloride (ATCl)

  • This compound standard solutions

  • Deionized (DI) water

  • Alumina (B75360) slurry (0.05 µm)

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (GCE as working electrode, Ag/AgCl as reference electrode, Pt wire as counter electrode)

  • Sonication bath

  • Nitrogen gas cylinder

  • Micropipettes

Procedure:

  • GCE Pre-treatment:

    • Polish the GCE surface with 0.05 µm alumina slurry on a polishing cloth for 5 minutes.

    • Rinse thoroughly with DI water.

    • Sonicate the GCE in DI water for 2 minutes, followed by sonication in ethanol (B145695) for 2 minutes to remove any adsorbed particles.

    • Dry the electrode under a gentle stream of nitrogen gas.

  • Electrode Modification:

    • Prepare a stable dispersion of MWCNTs in a chitosan solution (0.5% w/v in 1% acetic acid) by sonication.

    • Drop-cast a small volume (e.g., 5 µL) of the MWCNT-chitosan suspension onto the pre-treated GCE surface and allow it to dry at room temperature.

    • Electrodeposit AuNPs onto the modified electrode surface using a suitable electrochemical method (e.g., cyclic voltammetry in a solution of HAuCl₄).

  • Enzyme Immobilization:

    • Prepare a 1 mg/mL solution of AChE in PBS.

    • Drop-cast 5 µL of the AChE solution onto the modified GCE surface.

    • Expose the electrode to glutaraldehyde vapor in a sealed container for 20 minutes to facilitate cross-linking and immobilization of the enzyme.

    • Gently rinse the electrode with PBS to remove any unbound enzyme.

    • Store the prepared biosensor at 4°C when not in use.

  • Electrochemical Detection of this compound:

    • Perform all electrochemical measurements in the three-electrode cell containing PBS (pH 7.4).

    • Record the baseline amperometric signal by adding a known concentration of the substrate, ATCl, to the PBS solution.

    • Incubate the biosensor in a sample solution containing this compound for a predetermined time (e.g., 10 minutes).

    • After incubation, rinse the electrode with PBS and measure the amperometric response to ATCl again.

    • The decrease in the amperometric signal is proportional to the concentration of this compound due to the inhibition of AChE activity.

Protocol 2: Development of an Aptamer-Based Electrochemical Biosensor for this compound Detection

This protocol outlines the general steps for developing an aptamer-based biosensor. It is important to note that the scientific literature currently lacks reports on aptamers specifically selected for this compound. Therefore, the initial step would be to perform a Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process to identify high-affinity DNA or RNA aptamers for this compound.[8][9][10][11] The following protocol assumes a specific aptamer has been identified.

Materials:

  • Gold electrode (e.g., screen-printed gold electrode)

  • Thiol-modified this compound-specific DNA aptamer

  • 6-mercapto-1-hexanol (MCH)

  • Phosphate buffer (PB)

  • Potassium ferrocyanide/ferricyanide solution

  • This compound standard solutions

  • DI water

Equipment:

  • Potentiostat/Galvanostat

  • Electrochemical cell

Procedure:

  • Aptamer Selection (SELEX):

    • This is a prerequisite step involving the in-vitro selection of aptamers with high affinity and specificity for this compound from a large random library of oligonucleotides.[9][10] This process typically involves multiple rounds of binding, partitioning, and amplification.

  • Electrode Cleaning and Preparation:

    • Clean the gold electrode surface using appropriate methods (e.g., electrochemical cleaning in sulfuric acid).

    • Rinse thoroughly with DI water and dry under nitrogen.

  • Aptamer Immobilization:

    • Prepare a solution of the thiol-modified aptamer in a suitable buffer.

    • Incubate the gold electrode in the aptamer solution for several hours to allow for the formation of a self-assembled monolayer (SAM) via the gold-thiol bond.

    • Rinse the electrode with buffer to remove non-specifically bound aptamers.

    • Treat the electrode with a solution of MCH to passivate the remaining bare gold surface and orient the aptamer strands.

  • Electrochemical Detection of this compound:

    • Perform electrochemical measurements (e.g., differential pulse voltammetry or electrochemical impedance spectroscopy) in a solution containing a redox probe like [Fe(CN)₆]³⁻/⁴⁻.

    • Record the baseline signal of the aptamer-modified electrode.

    • Introduce the sample containing this compound to the electrode surface and allow it to incubate.

    • The binding of this compound to the aptamer will induce a conformational change in the aptamer structure.

    • This conformational change will alter the electron transfer kinetics of the redox probe at the electrode surface, resulting in a measurable change in the electrochemical signal (e.g., a decrease in peak current or an increase in impedance).

    • The magnitude of the signal change is proportional to the concentration of this compound.

Mandatory Visualizations

Signaling Pathway for AChE-Based Biosensor

AChE_Signaling_Pathway cluster_electrode Electrode Surface AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine (Electroactive Product) AChE->Thiocholine Catalysis This compound This compound This compound->AChE Inhibition ATCl Acetylthiocholine (ATCl) (Substrate) ATCl->AChE Hydrolysis Electrochemical_Signal Electrochemical Signal Thiocholine->Electrochemical_Signal Oxidation AChE_Workflow cluster_prep Electrode Preparation cluster_mod Electrode Modification cluster_immob Enzyme Immobilization cluster_detection Detection A GCE Polishing B Sonication A->B C Drying B->C D MWCNT-Chitosan Coating C->D E AuNP Electrodeposition D->E F AChE Drop-casting E->F G Glutaraldehyde Cross-linking F->G H Rinsing G->H I Baseline Measurement with ATCl H->I J Incubation with this compound I->J K Final Measurement J->K Aptamer_Sensing_Logic cluster_components Biosensor Components cluster_process Sensing Process Aptamer Thiolated Aptamer SAM Self-Assembled Monolayer (SAM) Formation Aptamer->SAM Gold_Electrode Gold Electrode Gold_Electrode->SAM Binding This compound Binding SAM->Binding Introduction of this compound Conformation_Change Aptamer Conformational Change Binding->Conformation_Change Signal_Change Change in Electrochemical Signal Conformation_Change->Signal_Change

References

Troubleshooting & Optimization

Troubleshooting Ethoprophos degradation in analytical stock and working solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethoprophos in analytical stock and working solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound stock solutions?

A1: this compound is readily soluble in most organic solvents.[1][2] For analytical purposes, acetone, methanol (B129727), and ethanol (B145695) are commonly used.[1][3] It has high solubility (>300 g/kg at 20°C) in solvents such as acetone, ethanol, xylene, 1,2-dichloroethane, diethyl ether, and ethyl acetate.[1]

Q2: What are the optimal storage conditions for this compound analytical standards and solutions?

A2: Analytical standards of this compound should be stored at 2-8°C.[4][5][6] Stock solutions should be stored in tightly sealed containers in a cool, dry, and well-ventilated place, protected from light.[7][8] Long-term stability of the neat compound is stated as at least 4 years when stored correctly.[3]

Q3: What is the stability of this compound in aqueous solutions?

A3: this compound is very stable in neutral and weakly acidic aqueous media.[1][8][9] However, it undergoes rapid hydrolysis in alkaline (basic) conditions.[1][8][9] The hydrolysis half-life in 0.05 N NaOH is approximately 35 minutes.[1]

Q4: What are the primary degradation products of this compound?

A4: The major degradation pathway for this compound is hydrolysis, which results in the formation of O-ethyl-S-propyl-phosphorothioic acid.[1] Under heating, it can decompose and emit toxic fumes of phosphorus and sulfur oxides.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and use of this compound analytical solutions.

Issue 1: Low or inconsistent analytical signal for this compound.
Potential Cause Troubleshooting Step Expected Outcome
Degradation of stock or working solution due to improper pH.Verify the pH of your solutions. This compound is unstable in alkaline conditions.[1][9] Ensure solvents are neutral or slightly acidic.Stabilization of the analytical signal in subsequent preparations.
Decomposition from exposure to high temperatures.Store solutions at the recommended 2-8°C and avoid exposure to high temperatures.[4][5] this compound is thermally stable for 8 hours at 150°C, but prolonged exposure to heat should be avoided.[1]Improved consistency and signal strength.
Photodegradation from exposure to light.Store solutions in amber vials or protect them from light. While specific data on photolysis in analytical solvents is limited, it is a general best practice for pesticide standards.[10][11]Prevention of light-induced degradation and consistent results.
Use of inappropriate solvent leading to poor solubility or degradation.Ensure the solvent is of high purity and compatible with your analytical method. Acetone and methanol are common choices.[1]Consistent and expected concentration in your working solutions.
Issue 2: Appearance of unknown peaks in the chromatogram.
Potential Cause Troubleshooting Step Expected Outcome
Formation of degradation products.Analyze for the presence of O-ethyl-S-propyl-phosphorothioic acid, the primary hydrolysis product.[1] This can be confirmed by mass spectrometry if available.Identification of the unknown peak as a known degradant.
Contamination of the solvent or glassware.Use high-purity solvents and thoroughly clean all glassware. Run a solvent blank to check for contaminants.A clean baseline in the solvent blank and elimination of extraneous peaks.
Interaction with container material.Use inert container materials such as amber glass vials with PTFE-lined caps.No new peaks appearing over time due to container leaching.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityTemperature (°C)
Water750 mg/L20-25
Acetone>300 g/kg20
Ethanol>300 g/kg20
Xylene>300 g/kg20
1,2-dichloroethane>300 g/kg20
Diethyl ether>300 g/kg20
Ethyl acetate>300 g/kg20
Petroleum spirit>300 g/kg20
Cyclohexane>300 g/kg20
Dimethylformamide (DMF)5 mg/mLNot Specified
Dimethyl sulfoxide (B87167) (DMSO)5 mg/mLNot Specified
Data sourced from PubChem and other chemical suppliers.[1][3][9]

Table 2: Stability of this compound under Different pH Conditions

ConditionHalf-lifePrimary Degradation Product
0.1 N HClVery little hydrolysis after 1 hourNot applicable
Neutral (pH 7)Stable in water up to 100°CNot applicable
0.05 N NaOH35 minutesO-ethyl-S-propyl-phosphorothioic acid
Data compiled from literature on this compound hydrolysis.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Analytical Stock Solution (1000 µg/mL)
  • Materials:

    • This compound analytical standard (neat or certified solution)

    • High-purity solvent (e.g., acetone, methanol)

    • Class A volumetric flasks (e.g., 10 mL, 25 mL)

    • Analytical balance

    • Amber glass vials with PTFE-lined caps

  • Procedure:

    • Allow the this compound standard to equilibrate to room temperature before opening.

    • Accurately weigh the required amount of this compound standard using an analytical balance.

    • Quantitatively transfer the weighed standard to a volumetric flask of appropriate size.

    • Add a small amount of the chosen solvent to dissolve the standard.

    • Once dissolved, fill the flask to the mark with the solvent.

    • Cap the flask and invert it several times to ensure a homogenous solution.

    • Transfer the stock solution to an amber glass vial for storage.

    • Store the stock solution at 2-8°C and protect it from light.

Protocol 2: Stability Testing of this compound Working Solutions
  • Objective: To determine the stability of a 10 µg/mL this compound working solution in methanol under different storage conditions.

  • Procedure:

    • Prepare a 10 µg/mL working solution of this compound in methanol from a freshly prepared stock solution.

    • Aliquot the working solution into three sets of amber glass vials.

    • Set 1 (Recommended Storage): Store at 4°C in the dark.

    • Set 2 (Room Temperature): Store at 25°C in the dark.

    • Set 3 (Light Exposure): Store at 25°C exposed to ambient laboratory light.

    • Analyze the concentration of this compound in each set of vials at time points 0, 24, 48, 72 hours, and 1 week using a suitable analytical method (e.g., GC-FPD, LC-MS/MS).

    • Monitor for the appearance of the primary degradation product, O-ethyl-S-propyl-phosphorothioic acid.

    • Plot the concentration of this compound versus time for each storage condition to determine the degradation rate.

Visualizations

TroubleshootingWorkflow start Start: Inconsistent or Low this compound Signal check_ph Check pH of Solvents and Solutions start->check_ph is_alkaline Is pH Alkaline? check_ph->is_alkaline adjust_ph Use Neutral or Weakly Acidic Solvents is_alkaline->adjust_ph Yes check_temp Review Storage and Handling Temperatures is_alkaline->check_temp No end_good Problem Resolved adjust_ph->end_good is_high_temp Exposure to High Temperatures? check_temp->is_high_temp store_cold Store at 2-8°C is_high_temp->store_cold Yes check_light Assess Light Exposure is_high_temp->check_light No store_cold->end_good is_light_exposed Exposed to Light? check_light->is_light_exposed protect_light Use Amber Vials/Protect from Light is_light_exposed->protect_light Yes is_light_exposed->end_good No protect_light->end_good

Caption: Troubleshooting workflow for low or inconsistent this compound signal.

DegradationPathway This compound This compound (O-Ethyl S,S-dipropyl phosphorodithioate) hydrolysis Hydrolysis (Alkaline Conditions) This compound->hydrolysis degradant O-Ethyl-S-propyl-phosphorothioic acid hydrolysis->degradant

Caption: Primary degradation pathway of this compound via hydrolysis.

References

Optimization of QuEChERS-based methods for Ethoprophos extraction from complex matrices.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of QuEChERS-based methods for ethoprophos extraction from complex matrices.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and analysis of this compound using the QuEChERS methodology.

Question: I am experiencing low recovery of this compound from a soil matrix. What are the potential causes and solutions?

Answer: Low recovery of this compound from soil is a common issue due to the complex nature of the matrix, which contains numerous active sites (polar, non-polar, and ionic) that can strongly retain pesticides.[1][2]

  • Insufficient Hydration: The original QuEChERS method was designed for samples with high water content (over 75%).[3] For dry matrices like soil, inadequate hydration is a primary cause of poor extraction efficiency. Water is crucial for the solvent (acetonitrile) to effectively access the analytes.[1][3]

    • Solution: Before adding the extraction solvent, hydrate (B1144303) the soil sample. A common practice is to add 7-10 mL of water to 3-5 g of dry soil and allow it to sit for at least 30 minutes.[1][4] This ensures the total water content is sufficient for the partitioning step.[3]

  • Strong Analyte-Matrix Interaction: this compound can bind strongly to organic matter and clay particles in the soil. Longer extraction times may be necessary compared to fruit and vegetable matrices.[1]

    • Solution: Increase the shaking/vortexing time during the initial acetonitrile (B52724) extraction step to 5 minutes or more to ensure a thorough extraction.[1][4]

  • Inappropriate d-SPE Sorbent: While a cleanup step is essential, the choice of sorbent can sometimes lead to analyte loss.

    • Solution: For many soil applications, a cleanup step may not be necessary or may have an insignificant influence on recovery.[3] If cleanup is required to protect the analytical instrument, a combination of PSA and C18 is often recommended.[1] However, it is advisable to test the method with and without the d-SPE step to determine its impact on this compound recovery.[3]

Question: My final extract from a high-fat matrix (e.g., olives, sunflower seeds) is causing significant matrix effects and instrument contamination. How can I improve the cleanup?

Answer: High-fat matrices are challenging because lipids are highly soluble in the acetonitrile extraction solvent, leading to co-extraction.[5][6] This necessitates a robust cleanup strategy.

  • Standard d-SPE is Insufficient: For fatty samples, Primary Secondary Amine (PSA) alone is not enough to remove the lipid content.

    • Solution 1: Use C18 Sorbent. The inclusion of C18 sorbent in the d-SPE step is critical for removing fats and lipids.[5] A common combination for fatty matrices is anhydrous MgSO₄, PSA, and C18.[5]

    • Solution 2: Utilize Z-Sep Sorbents. Zirconium-based sorbents, such as Z-Sep or Z-Sep+, have been specifically developed for enhanced lipid removal and can provide cleaner extracts compared to traditional sorbents.[5]

    • Solution 3: Consider EMR—Lipid. Enhanced Matrix Removal—Lipid (EMR—Lipid) is a novel sorbent that selectively removes lipids through size exclusion and hydrophobic interactions, often resulting in high recovery rates for a broad range of pesticides.[7]

    • Solution 4: Implement a Freezing Step. An effective and low-cost technique is to freeze the acetonitrile extract (e.g., at -20°C overnight).[8] This causes the lipids to precipitate, and they can then be removed by centrifugation or filtration before proceeding to the d-SPE cleanup. This can significantly reduce the lipid load on the d-SPE sorbents.

Question: I am observing signal suppression/enhancement for this compound during GC-MS analysis of vegetable extracts. How can I mitigate these matrix effects?

Answer: Matrix effects (MEs), which can manifest as either signal suppression or enhancement, are a significant challenge in LC-MS and GC-MS analysis.[6][9][10] They occur when co-extracted matrix components interfere with the ionization of the target analyte.[10] For organophosphorus pesticides like this compound analyzed by GC, matrix-induced signal enhancement is a common phenomenon.[6]

  • Cause: Co-extracted compounds can coat active sites in the GC inlet liner and the front of the analytical column.[6] These active sites would otherwise trap or degrade sensitive analytes. By masking these sites, the matrix components allow more of the analyte to pass through, artificially enhancing the signal.[6]

  • Solutions:

    • Matrix-Matched Calibration: This is the most common and effective strategy.[9][10] Calibration standards are prepared in blank matrix extract (a sample of the same commodity known to be free of the analyte) instead of pure solvent. This ensures that the standards and the samples experience the same matrix effects, thus compensating for the signal alteration.[9]

    • Use of Analyte Protectants: Adding compounds (analyte protectants) to both the sample extracts and calibration standards can help to mask active sites in the GC system, reducing analyte degradation and matrix-induced enhancement.[9]

    • Dilution of Extract: Diluting the final extract can reduce the concentration of co-eluting matrix components, thereby lessening the matrix effect. However, this may compromise the method's sensitivity and limits of detection (LOD).[11]

    • Enhanced Cleanup: Improving the d-SPE cleanup step by using the appropriate combination of sorbents (e.g., adding GCB for pigmented matrices or C18 for fatty matrices) can remove more interfering compounds.[5][12]

Frequently Asked Questions (FAQs)

Q1: Which version of the QuEChERS method (Original, AOAC, or EN) is best for this compound?

A1: Both the AOAC 2007.01 (acetate-buffered) and EN 15662 (citrate-buffered) methods are generally suitable for a wide range of pesticides, including organophosphates like this compound.[13] The primary advantage of the buffered methods over the original unbuffered version is the improved recovery of pH-sensitive pesticides.[13] this compound is generally stable, but using a buffered method provides a more rugged and standardized approach, especially for multi-residue analysis in diverse matrices. The choice between the AOAC and EN methods often depends on laboratory preference or regulatory requirements.

Q2: What is the purpose of each salt in the QuEChERS extraction packet?

A2: The salts serve two primary functions:

  • Inducing Phase Separation: Anhydrous magnesium sulfate (B86663) (MgSO₄) is highly hygroscopic and removes water from the sample, which facilitates the separation of the water-miscible acetonitrile layer from the aqueous layer.[14] Sodium chloride (NaCl) also aids in this "salting-out" effect.

  • Buffering the Sample: The addition of buffering salts, such as sodium acetate (B1210297) (NaOAc) in the AOAC method or trisodium (B8492382) citrate (B86180) and disodium (B8443419) hydrogen citrate in the EN method, controls the pH of the extraction environment.[13] This is crucial for preventing the degradation of pH-labile pesticides.

Q3: How do I select the right d-SPE sorbents for my specific matrix?

A3: The choice of d-SPE sorbents is critical for effective cleanup and depends entirely on the composition of your sample matrix.[14]

  • General Purpose (low fat, low pigment): Anhydrous MgSO₄ (to remove residual water) and PSA (to remove organic acids, sugars, and some fatty acids) is a standard combination for matrices like apples or celery.

  • High-Fat/Lipidic Matrices (e.g., avocado, nuts, oilseeds): Add C18 (octadecylsilane) to the MgSO₄/PSA mix. C18 is a non-polar sorbent that effectively removes lipids and waxes.[5][7]

  • Pigmented Matrices (e.g., spinach, bell peppers, carrots): Add Graphitized Carbon Black (GCB) to the MgSO₄/PSA mix. GCB is excellent for removing chlorophyll (B73375) and carotenoids.[12] Caution: GCB can adsorb planar pesticides, so its use should be evaluated carefully if such compounds are among the target analytes.

  • Combined Fatty and Pigmented Matrices: A combination of MgSO₄, PSA, C18, and GCB may be necessary. Alternatively, newer generation sorbents like Z-Sep or EMR-Lipid can offer superior cleanup for these highly complex matrices.[5][7]

Q4: Can I use QuEChERS for dry commodities?

A4: Yes, but the procedure requires modification. QuEChERS relies on the presence of water for the liquid-liquid partitioning step.[14] For dry samples like cereals, herbs, or dried beans, water must be added before the extraction begins.[4] A typical approach is to weigh a smaller amount of the sample (e.g., 5 g) and add a sufficient volume of water (e.g., 8-10 mL), allowing the sample to rehydrate for about 30 minutes before proceeding with the addition of acetonitrile.[4]

Data Presentation

The following tables summarize quantitative data for this compound and other organophosphates in complex matrices.

Table 1: Recovery and Matrix Effect Data for this compound in Bell Pepper Method: QuEChERS-citrate, Analysis by GC-MS. Data synthesized from Fernandes et al. (2019).

AnalyteFortification Level (mg/kg)Mean Recovery (%)RSD (%)Matrix Effect (%)
This compound0.0595.88.5-48.3
This compound0.1098.26.7-48.3
This compound0.25105.45.1-48.3

Note: A negative matrix effect value indicates signal suppression.

Table 2: Representative Recovery Data for Organophosphates in Various Complex Matrices This table provides typical recovery ranges for organophosphates in matrices where specific this compound data was not available. These values serve as a general guideline for method performance.

Matrix TypeMatrix ExampleTypical Fortification LevelsTypical Recovery (%)Typical RSD (%)Key d-SPE SorbentsReference
High-FatOlives, Sunflower Seeds10 - 100 ng/g70 - 120< 20PSA + C18[5][6]
SoilAgricultural Soil10 - 100 ng/g60 - 110< 20PSA + C18 (or no cleanup)
High-PigmentSpinach, Peppermint10 - 500 µg/kg70 - 120< 15PSA + GCB[12]

Experimental Protocols

Protocol 1: Standard QuEChERS Method for High-Moisture Vegetable Matrix (EN 15662)

  • Sample Preparation: Homogenize a representative sample (e.g., bell peppers) using a high-speed blender.

  • Extraction: a. Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Cap the tube and shake vigorously for 1 minute. d. Add the QuEChERS EN 15662 extraction salt packet (containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate). e. Immediately cap and shake vigorously for 1 minute. f. Centrifuge at ≥ 3000 rcf for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg anhydrous MgSO₄, 50 mg PSA, and 7.5 mg GCB (for pigmented matrices). b. Vortex for 30 seconds. c. Centrifuge at high speed (e.g., ≥ 5000 rcf) for 2 minutes.[1] d. The resulting supernatant is ready for analysis. For LC-MS, a dilution step may be required. For GC-MS, the extract can often be injected directly.

Protocol 2: Modified QuEChERS for High-Fat (Lipidic) Matrix

  • Sample Preparation: Homogenize the fatty sample (e.g., olives). If the sample is semi-solid, cryogenic milling may be necessary to achieve a fine powder.

  • Extraction: a. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile (often acidified with 1% acetic acid to improve recovery of some analytes).[3] c. Shake vigorously for 1 minute. d. Add the appropriate extraction salts (e.g., AOAC or EN packet). e. Shake vigorously for 1 minute and centrifuge for 5 minutes at ≥ 3000 rcf.

  • Lipid Removal & d-SPE Cleanup: a. (Optional but Recommended) Freezing Step: Place the centrifuge tube containing the extract in a freezer at ≤ -20°C for at least 2 hours (or overnight). Centrifuge again while cold to pellet the precipitated lipids. b. Transfer a 1 mL aliquot of the supernatant (the liquid layer) to a 2 mL d-SPE tube containing 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18.[5] c. Vortex for 1 minute and centrifuge at high speed for 2-5 minutes. d. Collect the supernatant for analysis.

Protocol 3: Modified QuEChERS for Soil Matrix

  • Sample Preparation: Air-dry the soil sample and sieve to remove large particles.

  • Extraction: a. Weigh 5 g of the sieved soil into a 50 mL centrifuge tube. b. Hydration Step: Add 10 mL of deionized water, vortex briefly, and let the sample hydrate for 30 minutes.[1] c. Add 10 mL of acetonitrile. d. Shake vigorously using a mechanical shaker for at least 5 minutes.[1] e. Add the QuEChERS citrate (EN) or acetate (AOAC) extraction salts. f. Immediately shake for 2 minutes and centrifuge for 5 minutes at ≥ 3000 rcf.

  • Dispersive SPE (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the supernatant to a 2 mL d-SPE tube containing 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18.[1] The C18 helps remove humic substances. b. Vortex for 1 minute and centrifuge at high speed for 2 minutes. c. Collect the supernatant for analysis. Note: For many soil types, direct analysis of the extract after the extraction step (without d-SPE) may yield acceptable results and should be evaluated.[3]

Visualized Workflows

QuEChERS_Workflow cluster_prep 1. Sample Preparation cluster_extract 2. Extraction cluster_cleanup 3. Dispersive SPE Cleanup cluster_analysis 4. Final Analysis Homogenize Homogenize Sample (e.g., Blend, Grind) Weigh Weigh 10g into 50 mL Tube Homogenize->Weigh Hydrate For Dry Matrices: Hydrate with Water Weigh->Hydrate if needed AddSolvent Add 10 mL Acetonitrile Shake 1 min Weigh->AddSolvent Hydrate->AddSolvent AddSalts Add QuEChERS Extraction Salts AddSolvent->AddSalts ShakeExtract Shake Vigorously 1 min AddSalts->ShakeExtract Centrifuge1 Centrifuge (≥3000 rcf, 5 min) ShakeExtract->Centrifuge1 Transfer Transfer 1 mL Supernatant to 2 mL d-SPE Tube Centrifuge1->Transfer dSPE d-SPE Tube Contains: - 150mg MgSO₄ - 50mg PSA - Matrix-Specific Sorbent (C18, GCB, etc.) Transfer->dSPE Vortex Vortex 30-60 sec dSPE->Vortex Centrifuge2 Centrifuge (High Speed, 2 min) Vortex->Centrifuge2 FinalExtract Collect Supernatant (Final Extract) Centrifuge2->FinalExtract Analysis Analyze via GC-MS/MS or LC-MS/MS FinalExtract->Analysis

Caption: General workflow for the QuEChERS extraction and cleanup method.

Caption: Decision tree for troubleshooting common QuEChERS issues.

References

Technical Support Center: Mitigating Matrix Effects in the LC-MS/MS Analysis of Ethoprophos

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the mitigation of matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of the organophosphate pesticide, Ethoprophos.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects in LC-MS/MS are the alteration of the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and unreliable quantification.[1] In the analysis of this compound in complex matrices like soil, fruits, and vegetables, matrix effects are a significant challenge that can compromise data quality.[2]

Q2: How can I detect and quantify matrix effects in my this compound analysis?

A2: The presence and magnitude of matrix effects can be assessed by comparing the signal response of this compound in a pure solvent standard to its response in a matrix extract spiked at the same concentration (post-extraction spike). The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) x 100

A value of 0% indicates no matrix effect, a negative value indicates ion suppression, and a positive value indicates ion enhancement.

Q3: What are the primary strategies to mitigate matrix effects for this compound analysis?

A3: The main strategies to combat matrix effects for this compound can be categorized into three areas:

  • Sample Preparation: Implementing effective cleanup techniques to remove interfering matrix components.[3]

  • Chromatographic Optimization: Modifying LC conditions to separate this compound from co-eluting interferences.

  • Calibration Strategies: Employing methods that compensate for matrix effects that cannot be eliminated through sample cleanup.[4]

Q4: Is a stable isotope-labeled internal standard available for this compound?

A4: As of the latest search, the commercial availability of a stable isotope-labeled (e.g., Deuterium or Carbon-13 labeled) this compound internal standard is not readily confirmed in the provided search results. The use of a structural analog or a compound with similar physicochemical properties as an internal standard is a possible alternative, though a stable isotope-labeled standard is generally preferred for its ability to more accurately mimic the behavior of the analyte during sample preparation and ionization.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.

Issue Possible Cause Troubleshooting Steps & Solutions
Low or No this compound Signal in Sample Matrix Severe Ion Suppression: Co-eluting matrix components are significantly reducing the ionization of this compound.1. Optimize Sample Cleanup: Implement a more rigorous cleanup method. If using QuEChERS with d-SPE, try different sorbents (see Table 2). Solid-Phase Extraction (SPE) may also offer a more thorough cleanup.[3] 2. Dilute the Sample: A simple dilution of the final extract can reduce the concentration of interfering compounds. This is only feasible if the this compound concentration remains above the limit of quantification. 3. Modify Chromatographic Conditions: Adjust the LC gradient to better separate this compound from the interfering peaks.
Inconsistent and Irreproducible Results Variable Matrix Effects: The extent of ion suppression or enhancement is not consistent across different samples or batches.1. Implement Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for consistent matrix effects.[4] 2. Use an Internal Standard: If a stable isotope-labeled standard for this compound is not available, a carefully selected structural analog can help to correct for variability in extraction recovery and instrumental response.
High Background or Interfering Peaks at this compound Retention Time Inadequate Sample Cleanup: The sample preparation method is not sufficiently removing matrix components that have similar mass transitions to this compound.1. Review and Optimize MRM Transitions: Ensure that the selected precursor and product ion transitions for this compound are specific and not prone to interference from known matrix components. (See Table 1 for common transitions). 2. Evaluate Different d-SPE Sorbents: For QuEChERS, different sorbents can target different types of interferences. For example, PSA is effective for removing organic acids, while C18 can remove nonpolar interferences. Graphitized carbon black (GCB) can remove pigments but may also retain planar pesticides.[5]

Quantitative Data Summary

The following tables summarize typical mass spectrometry parameters for this compound analysis and provide a qualitative comparison of different sample preparation strategies based on literature.

Table 1: Typical LC-MS/MS Parameters for this compound Analysis

ParameterValue
Precursor Ion (m/z) 243.1
Product Ions (m/z) (Quantifier & Qualifier) 173.1, 131.1
Collision Energy (eV) Varies by instrument, typically 15-30 eV
Ionization Mode Positive Electrospray Ionization (ESI+)

Table 2: Qualitative Comparison of d-SPE Sorbents for Cleanup in QuEChERS

d-SPE SorbentPrimary Target InterferencesPotential for this compound Recovery
PSA (Primary Secondary Amine) Sugars, fatty acids, organic acids, anthocyaninsGenerally good
C18 (Octadecylsilane) Nonpolar interferences, lipidsGenerally good
GCB (Graphitized Carbon Black) Pigments (e.g., chlorophyll), sterolsRisk of analyte loss for planar pesticides
Z-Sep/Z-Sep+ Lipids, pigmentsGood for fatty matrices[5]
EMR-Lipid LipidsHigh selectivity for lipids, good analyte recovery[5]

Experimental Protocols

Protocol 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Sample Preparation

This protocol is a general guideline for the extraction of this compound from a fruit or vegetable matrix.

  • Sample Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Hydration (for dry samples): Add an appropriate amount of water to rehydrate the sample.

  • Extraction:

    • Add 10-15 mL of acetonitrile.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at >3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL centrifuge tube containing the appropriate d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA).

    • Shake for 30 seconds.

    • Centrifuge at >3000 x g for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned-up supernatant.

    • The extract may be filtered through a 0.22 µm filter before injection into the LC-MS/MS system.

Protocol 2: Matrix-Matched Calibration
  • Prepare Blank Matrix Extract: Select a sample of the same matrix (e.g., apples) that is known to be free of this compound. Process this blank sample using the exact same sample preparation method (e.g., QuEChERS) as the unknown samples.

  • Prepare Calibration Standards: Create a series of calibration standards by spiking known concentrations of an this compound analytical standard into aliquots of the blank matrix extract.

  • Analysis: Analyze the matrix-matched calibration standards along with the unknown samples in the same LC-MS/MS sequence.

  • Quantification: Construct the calibration curve using the response of the matrix-matched standards to quantify the concentration of this compound in the unknown samples.[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_calibration Calibration Strategy homogenization Sample Homogenization extraction QuEChERS Extraction homogenization->extraction cleanup d-SPE Cleanup extraction->cleanup lcms LC-MS/MS Analysis cleanup->lcms Final Extract data Data Processing lcms->data matrix_matched Matrix-Matched Calibration matrix_matched->data Compensates for Matrix Effects solvent_cal Solvent Calibration solvent_cal->data Prone to Inaccuracy

Caption: Experimental workflow for this compound analysis with different calibration strategies.

mitigation_strategies cluster_mitigation Mitigation Strategies ME Matrix Effects (Ion Suppression/Enhancement) SP Optimized Sample Preparation (QuEChERS, SPE) ME->SP Reduces CO Chromatographic Optimization ME->CO Separates From CS Calibration Strategies (Matrix-Matched, Internal Standards) ME->CS Compensates For

Caption: Key strategies to mitigate matrix effects in LC-MS/MS analysis.

References

Improving the long-term stability of Ethoprophos analytical reference standards.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on improving the long-term stability of Ethoprophos analytical reference standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the optimal storage conditions for this compound analytical reference standards?

A1: For optimal long-term stability, this compound analytical reference standards should be stored in a cool, dry, and dark place. Commercial suppliers recommend storage at 2-8°C for neat standards. For extended long-term storage, especially once in solution, maintaining a temperature of -20°C or lower is recommended.[1][2][3] Studies on other organophosphate pesticides have demonstrated stability for several years at ≤ -20°C.[1][2] To prevent degradation from atmospheric moisture and oxygen, it is best practice to store standards in tightly sealed containers, and for highly sensitive materials, flushing the vial with an inert gas like nitrogen can provide additional protection.

Q2: My this compound standard solution is showing a decrease in peak area in my chromatograms over time. What could be the cause?

A2: A consistent decrease in the peak area of the main analyte suggests degradation of the this compound standard. Several factors could be contributing to this:

  • Improper Storage: Exposure to elevated temperatures, light, or moisture can accelerate degradation. Ensure the standard is stored under the recommended conditions (see Q1).

  • Solvent Issues: The choice of solvent can impact stability. While common solvents like methanol, acetone, and toluene (B28343) are often used, ensure they are of high purity and dry.[1]

  • pH of the Solution: this compound is known to be unstable in alkaline conditions, undergoing rapid hydrolysis.[4] If your solvent or sample matrix has a basic pH, this will lead to degradation. Solutions should be kept neutral or weakly acidic.[4]

  • Repeated Freeze-Thaw Cycles: While low temperatures are recommended for storage, repeated cycles of freezing and thawing can introduce moisture and potentially degrade the standard. It is advisable to aliquot the standard solution into smaller, single-use vials.

Q3: I am observing new, unidentified peaks in my chromatograms when analyzing my this compound standard. What are these, and what should I do?

A3: The appearance of new peaks is a strong indicator of degradation. The primary degradation pathway for this compound is hydrolysis, which breaks down the molecule. The main degradation products you might observe are O-ethyl-S-propyl phosphorothioic acid and subsequently ethyl phosphate.[5]

If you observe unexpected peaks:

  • Confirm the Identity of the Peaks: If possible, use mass spectrometry (LC-MS or GC-MS) to identify the degradation products.

  • Perform a Forced Degradation Study: To confirm that the new peaks are indeed related to this compound degradation, you can perform a forced degradation study (see the detailed protocol below). This will help you to create a degradation profile and confirm the retention times of the degradants.

  • Replace the Standard: If significant degradation has occurred, the standard is no longer reliable for quantitative analysis and should be replaced.

Q4: The retention time of my this compound peak is shifting. What could be the issue?

A4: Retention time shifts in HPLC or GC are not typically a direct sign of standard degradation but rather an issue with the analytical system. Here are some common causes and troubleshooting steps:

  • Column Temperature Fluctuations: Ensure your column oven is maintaining a stable temperature.

  • Mobile/Carrier Gas Flow Rate Instability: Check for leaks in the system and ensure the pump or gas flow controller is functioning correctly.

  • Changes in Mobile Phase Composition: If using HPLC, ensure the mobile phase is correctly prepared and mixed. For gradient elution, check the proportioning valves.

  • Column Contamination or Degradation: The column itself may be contaminated or the stationary phase may be degrading. Try flushing the column or replacing it if necessary.

Stability of Related Organophosphate Pesticides

The following table summarizes the stability of several organophosphate pesticides under different storage conditions, providing a general reference for the stability of this class of compounds.

PesticideMatrixStorage Temperature (°C)DurationStability
Chlorpyrifos-methylWheat25-3052 weeksLess stable, degrades faster at higher temperatures.[6]
Pirimiphos-methylWheat25-3052 weeksMedium stability.[6]
DichlorvosCucumber-2090 daysMore stable than Malathion.
MalathionCucumber-2090 daysUnstable, with over 70% loss.
ChlorpyrifosSoybean-20 to -30~5 yearsStable.[2][7]
DiazinonSoybean-20 to -30~5 yearsStable.[2][7]
FenitrothionBrown Rice & Soybean-20 to -30>14 years (rice), ~5 years (soybean)Stable.[2][7]

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

A forced degradation study is essential for developing and validating a stability-indicating analytical method. This involves subjecting the this compound standard to various stress conditions to generate potential degradation products.

Objective: To identify the degradation products of this compound and develop a stability-indicating HPLC method.

Materials:

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Heat the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M NaOH.

    • Dilute with the mobile phase to an appropriate concentration for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature for 1 hour (as this compound is sensitive to alkaline conditions).

    • Neutralize with 0.1 M HCl.

    • Dilute with the mobile phase to an appropriate concentration for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase to an appropriate concentration for analysis.

  • Thermal Degradation:

    • Place a solid sample of the this compound standard in a hot air oven at 70°C for 48 hours.

    • Alternatively, heat a solution of the standard at 70°C for 48 hours.

    • After cooling, dissolve/dilute the sample in the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose a solution of the this compound standard to direct sunlight or a photostability chamber for an extended period (e.g., 7 days).

    • Analyze the solution by HPLC.

  • Analysis:

    • Analyze all stressed samples, along with a control (unstressed) sample, using an HPLC-UV or HPLC-MS system.

    • The chromatographic conditions should be optimized to achieve separation between the parent this compound peak and all generated degradation product peaks.

Visualizations

cluster_storage Storage & Handling cluster_stress Forced Degradation cluster_analysis Analysis Standard This compound Standard StockSolution Stock Solution (e.g., in Acetonitrile) Standard->StockSolution Dissolve WorkingSolution Working Solution StockSolution->WorkingSolution Dilute Acid Acid Hydrolysis (0.1M HCl, 60°C) WorkingSolution->Acid Base Base Hydrolysis (0.1M NaOH, RT) WorkingSolution->Base Oxidation Oxidation (3% H₂O₂, RT) WorkingSolution->Oxidation Thermal Thermal (70°C) WorkingSolution->Thermal Photo Photolytic (UV/Sunlight) WorkingSolution->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Validation Method Validation (Specificity, etc.) HPLC->Validation

Caption: Experimental workflow for a forced degradation study of this compound.

This compound This compound (O-Ethyl S,S-dipropyl phosphorodithioate) Intermediate O-Ethyl S-propyl phosphorothioic acid This compound->Intermediate Hydrolysis Propyl_Thiol Propanethiol (leaving group) This compound->Propyl_Thiol Final Ethyl phosphate Intermediate->Final Hydrolysis Intermediate->Propyl_Thiol

Caption: Primary degradation pathway of this compound via hydrolysis.

References

Technical Support Center: Overcoming Chromatographic Challenges with Ethoprophos

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common chromatographic challenges, specifically peak tailing, encountered during the analysis of Ethoprophos.

Troubleshooting Guide: this compound Peak Tailing

Peak tailing, characterized by an asymmetry factor greater than 1.2, is a common chromatographic issue that can compromise the accuracy and resolution of this compound analysis.[1] This guide provides a systematic approach to diagnose and resolve the root causes of peak tailing.

Step 1: Initial Assessment

The first step is to determine whether the peak tailing is specific to this compound or if it affects all peaks in the chromatogram. This initial observation is crucial for narrowing down the potential causes.[1]

  • All Peaks Tailing: This generally points to a system-wide or physical problem.

  • Specific Peak Tailing (this compound): This is more likely due to chemical interactions between this compound and the chromatographic system.

A logical workflow for troubleshooting peak tailing is presented below:

G cluster_system Troubleshoot System-Wide Issues cluster_chemical Troubleshoot Chemical Interactions start Peak Tailing Observed for this compound q1 Are all peaks tailing? start->q1 system_issue System-Wide Issue Suspected q1->system_issue Yes chemical_issue Chemical Interaction Suspected q1->chemical_issue No check_connections Check for Dead Volume: - Loose fittings - Excessive tubing length system_issue->check_connections active_sites Address Active Sites: - Use deactivated liner/column - Trim column chemical_issue->active_sites check_column_void Inspect for Column Issues: - Void at column inlet - Packing bed deformation check_connections->check_column_void check_blockage Check for Blockages: - Inlet frit - Tubing check_column_void->check_blockage check_overload Check for Column Overload: - Dilute sample and reinject check_blockage->check_overload mobile_phase Optimize Mobile/Carrier Phase: - Adjust pH (HPLC) - Check gas purity/flow (GC) active_sites->mobile_phase sample_matrix Evaluate Sample Matrix Effects: - Improve sample cleanup (e.g., SPE) - Use matrix-matched standards mobile_phase->sample_matrix temp_params Optimize Temperature: - Inlet and oven temperature (GC) sample_matrix->temp_params

Figure 1. Troubleshooting workflow for this compound peak tailing.
Step 2: Addressing System-Wide Peak Tailing

If all peaks in your chromatogram are tailing, consider the following physical or system-related causes:

  • Extra-Column Volume and Dead Volume: Excessive volume between the injector, column, and detector can lead to band broadening and peak tailing.[1] Ensure that all tubing is as short as possible with a narrow internal diameter and that all fittings are secure.

  • Column Voids and Packing Bed Deformation: A void at the column inlet or deformation of the packing bed can cause peak tailing.[1][2] This can result from high pressure or extreme pH conditions. Consider replacing the column or, if recommended by the manufacturer, backflushing with a strong solvent. Using a guard column can help protect the analytical column.[1]

  • Blocked Frits or Tubing: Blockages in the column inlet frit or connecting tubing can disrupt the flow path and cause peak tailing.[1] Filtering samples and mobile phases, along with regular system maintenance, can prevent this issue.

  • Column Overload: Injecting an excessive amount of sample, either in mass or volume, can lead to peak distortion.[1][2] To diagnose this, dilute the sample and reinject it to see if the peak shape improves.[1]

Step 3: Addressing this compound-Specific Peak Tailing

If only the this compound peak is tailing, the issue is likely due to chemical interactions. As an organophosphorus pesticide, this compound can be susceptible to interactions with active sites within the chromatographic system.

  • Active Sites in the GC System: Exposed silanol (B1196071) groups on glass surfaces (e.g., inlet liner, column) or active metal surfaces can lead to adsorption or degradation of this compound, causing peak tailing.

    • Solution: Use deactivated inlet liners and columns. Glass wool in liners, even if deactivated, can have active sites; consider liners with alternative deactivation or geometries.[3] Trimming a small portion (10-20 cm) from the front of the GC column can remove accumulated non-volatile residues that create active sites.[4]

  • Secondary Interactions in HPLC: In reversed-phase HPLC, residual silanol groups on the silica-based stationary phase can interact with polar analytes, leading to peak tailing.[5]

    • Solution: Adjust the mobile phase pH to suppress the ionization of silanol groups (typically pH < 3).[5] Using a highly deactivated (end-capped) column can also significantly reduce these secondary interactions.[2]

  • Sample Matrix Effects: Complex sample matrices, such as those from food or environmental samples, can contain components that interact with this compound or the column, leading to poor peak shape.[6]

    • Solution: Implement a robust sample cleanup procedure, such as Solid-Phase Extraction (SPE), to remove interfering matrix components.[6] The use of matrix-matched standards for calibration is also recommended to compensate for any remaining matrix effects.[7]

Frequently Asked Questions (FAQs)

Q1: What is a good indicator of peak tailing for this compound?

A1: The Tailing Factor (Tf) or Asymmetry Factor (As) is used to quantify peak tailing. A value close to 1.0 indicates a symmetrical peak. Generally, a value greater than 1.2 suggests significant tailing that may require troubleshooting.[2] The European Pharmacopoeia and USP often specify an acceptable range of 0.8 to 1.8 for the symmetry factor.[8]

Q2: How does the GC inlet liner affect the peak shape of this compound?

A2: The GC inlet liner is a critical component that can significantly impact peak shape. An improperly chosen or contaminated liner can introduce active sites, leading to analyte degradation and peak tailing.[3][9] Using a deactivated liner, potentially with glass wool to aid in volatilization, is crucial.[9] However, the glass wool itself can be a source of activity.[3] The geometry of the liner also plays a role in ensuring efficient and rapid transfer of the sample to the column.[3][7] Regular replacement of the inlet liner is a key aspect of preventative maintenance.[4]

Q3: Can the injection solvent cause peak tailing for this compound?

A3: Yes, a mismatch between the injection solvent and the mobile phase (in HPLC) or a solvent that is too strong can cause peak shape distortion.[10] In GC, a solvent-phase polarity mismatch can also lead to peak tailing.[11] Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.

Q4: How can I differentiate between peak tailing caused by the column and other system issues?

A4: To determine if the column is the source of peak tailing, you can inject a standard of a non-polar, inert compound (e.g., a hydrocarbon in GC). If this compound also shows tailing, the problem is likely a physical issue within the system (e.g., poor column installation, dead volume). If the inert compound has a symmetrical peak while this compound tails, the issue is likely due to chemical interactions between this compound and the column's stationary phase or active sites in the system.

Q5: What role does sample preparation play in preventing peak tailing for this compound?

A5: Thorough sample preparation is critical, especially for complex matrices like food and environmental samples.[6] Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) followed by Solid-Phase Extraction (SPE) can effectively remove matrix components that may interfere with the chromatography and cause peak tailing.[12] A cleaner sample not only improves peak shape but also extends the life of the analytical column.[13]

Data Presentation

The following table provides illustrative examples of how different chromatographic parameters can influence the peak asymmetry of this compound. Note that these are representative values and actual results may vary depending on the specific instrument and conditions.

ParameterCondition AAsymmetry Factor (As)Condition BAsymmetry Factor (As)
GC Inlet Liner Standard Silanized Liner1.8Ultra Inert Liner with Wool1.1
GC Column Age New Column1.0After 200 Matrix Injections1.6
HPLC Mobile Phase pH pH 6.82.1pH 2.81.2
Sample Cleanup Crude Extract1.9SPE Cleaned Extract1.3

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method for this compound

This protocol is a general guideline for the analysis of this compound in a sample matrix. Optimization may be required for specific instruments and sample types.

1. Sample Preparation (QuEChERS-based)

  • Homogenize 10 g of the sample (e.g., vegetable matter).

  • Add 10 mL of acetonitrile (B52724) and internal standard.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Shake vigorously for 1 minute and centrifuge.

  • Take an aliquot of the acetonitrile supernatant for cleanup.

  • Perform dispersive SPE (d-SPE) cleanup using a mixture of primary secondary amine (PSA) and MgSO₄.

  • Centrifuge and filter the supernatant into an autosampler vial.

2. GC-MS/MS Instrumental Parameters

  • GC System: Agilent 8890 GC or equivalent

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness[14]

  • Inlet: Split/splitless injector

  • Inlet Liner: Deactivated, single taper with glass wool[7]

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp 1: 25 °C/min to 150 °C

    • Ramp 2: 10 °C/min to 280 °C, hold for 5 minutes

  • MS System: Agilent 7000 series Triple Quadrupole MS or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • This compound Transitions: (Precursor ion > Product ion 1, Product ion 2) - Specific m/z values should be determined by direct infusion of an this compound standard.

High-Performance Liquid Chromatography (HPLC) Method for this compound

This protocol provides a starting point for developing an HPLC method for this compound.

1. Sample Preparation

  • Follow a similar extraction and cleanup procedure as described for the GC-MS method (QuEChERS and SPE).

  • After cleanup, evaporate the solvent and reconstitute the residue in the initial mobile phase.

2. HPLC-UV Instrumental Parameters

  • HPLC System: Shimadzu LC-20AD or equivalent

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 60% A

    • 2-15 min: Linear gradient to 10% A

    • 15-18 min: Hold at 10% A

    • 18-20 min: Return to 60% A and re-equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: UV-Vis detector at a wavelength determined by the UV spectrum of this compound (e.g., 220 nm).

Visualizations

G cluster_sample_prep Sample Preparation Workflow start Homogenized Sample extraction Acetonitrile Extraction (QuEChERS) start->extraction cleanup Dispersive SPE Cleanup (PSA, MgSO4) extraction->cleanup concentration Solvent Exchange/ Concentration cleanup->concentration final_sample Final Sample for Injection concentration->final_sample

Figure 2. General sample preparation workflow for this compound analysis.

G cluster_interaction Mechanism of Peak Tailing in Reversed-Phase HPLC This compound This compound Molecule silanol Ionized Silanol Group (-SiO-) This compound->silanol Secondary Ionic Interaction (Causes Tailing) silica Silica Surface

Figure 3. Interaction causing peak tailing of polar analytes on silica-based columns.

References

Technical Support Center: Refining Ethoprophos Bioassay Designs for Reproducible Dose-Response Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on refining bioassay designs for the organophosphate nematicide and insecticide, Ethoprophos. Ensuring reproducible dose-response data is critical for accurate risk assessment and the development of effective pest management strategies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to address common challenges encountered during this compound bioassays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that can lead to variability and poor reproducibility in this compound dose-response bioassays.

Question Answer & Troubleshooting Steps
Q1: My dose-response curve is inconsistent between replicates. What are the likely causes? A1: Inconsistent dose-response curves are a common issue and can stem from several factors: - Inaccurate Serial Dilutions: Ensure precise and accurate preparation of your this compound stock solution and subsequent serial dilutions. Use calibrated pipettes and thoroughly mix each dilution. - Solvent Effects: The solvent used to dissolve this compound (e.g., acetone (B3395972), ethanol) can have toxic effects on the test organisms at higher concentrations. Always include a solvent control to assess its impact. - Inconsistent Organism Health: The age, developmental stage, and overall health of your test organisms can significantly influence their susceptibility.[1] Use a synchronized population of a specific age and developmental stage. - Variable Environmental Conditions: Fluctuations in temperature, humidity, and light exposure can alter the metabolic rate of the organisms and the degradation rate of this compound. Maintain consistent environmental conditions throughout the experiment.
Q2: I am observing high mortality in my control group. What should I do? A2: High control mortality (>10-20%) invalidates the results of a bioassay. Potential causes include: - Contaminated Media/Water: Ensure that the culture medium, water, and all glassware are sterile and free from contaminants. - Stressful Handling: Minimize physical stress to the organisms during transfer and handling. - Unhealthy Organism Stock: Your stock population may be unhealthy. Inspect the stock for any signs of disease or stress and, if necessary, start a new culture.
Q3: The observed toxicity of this compound is lower than expected. Why might this be? A3: Lower than expected toxicity can be due to: - Degradation of this compound: this compound can degrade, especially in alkaline conditions.[2] Prepare fresh solutions for each experiment and be mindful of the pH of your test medium. - Adsorption to Assay Containers: this compound may adsorb to the surface of plastic containers, reducing its bioavailable concentration. Consider using glass containers where appropriate. - Development of Resistance: If you are using a field-collected population, it may have developed resistance to organophosphates. Include a susceptible reference strain in your bioassay for comparison.
Q4: How can I ensure my bioassay results are reproducible over time? A4: To ensure long-term reproducibility, it is crucial to: - Standardize Protocols: Develop and strictly adhere to a detailed Standard Operating Procedure (SOP) for all aspects of the bioassay. - Quality Control of Reagents: Use high-purity this compound and analytical grade solvents. Document the source and lot number of all chemicals. - Consistent Organism Rearing: Maintain consistent rearing conditions for your test organisms, including diet, density, and environmental parameters.[3] - Regular Equipment Calibration: Regularly calibrate all equipment, including pipettes, balances, and incubators.
Q5: What are the key parameters to report when publishing this compound dose-response data? A5: For transparency and reproducibility, your publication should include: - Detailed information about the test organism (species, strain, age, developmental stage). - A complete description of the experimental conditions (temperature, photoperiod, medium composition). - The purity of the this compound used and the solvent for the stock solution. - The type of bioassay performed (e.g., contact, ingestion, immersion). - The statistical methods used to analyze the data and calculate endpoints like LC50/EC50.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound toxicity across various organisms. These values are essential for comparing susceptibility and understanding the potential ecological impact.

Table 1: Acute Toxicity of this compound to Various Organisms

OrganismSpeciesEndpointValueExposure TimeReference
Rat (oral, male)Rattus norvegicusLD5061 mg/kg-[2]
Rat (oral, female)Rattus norvegicusLD5033 mg/kg-[2]
Ring-necked PheasantPhasianus colchicusLC50 (dietary)118 ppm5 days[2]
Japanese QuailCoturnix japonicaLC50 (dietary)99 ppm5 days[2]
Fathead MinnowPimephales promelasLC500.86 mg/L96 hours
Daphnia magnaDaphnia magnaEC500.16 mg/L48 hours
Honey Bee (contact)Apis melliferaLD500.3 µ g/bee 48 hours

Table 2: Chronic Toxicity and No-Observed-Effect Concentrations (NOEC) of this compound

OrganismSpeciesEndpointValueExposure TimeReference
Fathead MinnowPimephales promelasNOEC (growth)0.024 ppmEarly life-stage[2]
Fathead MinnowPimephales promelasLOEC (growth)0.054 ppmEarly life-stage[2]
Northern Bobwhite QuailColinus virginianusLOEC (reproduction)7.5 ppm-[2]
Mallard DuckAnas platyrhynchosLOEC (reproduction)40 ppm-[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure standardized and reproducible results.

Nematicide Bioassay with Meloidogyne incognita

This protocol is adapted for determining the nematicidal activity of this compound against the root-knot nematode, Meloidogyne incognita.

Materials:

  • This compound (analytical grade)

  • Acetone (solvent)

  • Sterile deionized water

  • 96-well microplates

  • Synchronized second-stage juveniles (J2) of M. incognita

  • Microscope

Procedure:

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in acetone.

    • Perform serial dilutions in sterile deionized water to achieve the desired test concentrations. The final acetone concentration in all treatments, including the solvent control, should not exceed 1%.

  • Bioassay Setup:

    • Pipette 100 µL of each this compound dilution into the wells of a 96-well plate.

    • Include a solvent control (water with 1% acetone) and a negative control (water only).

    • Add approximately 50-100 synchronized J2s to each well.

  • Incubation:

    • Incubate the plates in the dark at a constant temperature (e.g., 25°C) for 24, 48, and 72 hours.

  • Data Collection:

    • At each time point, count the number of dead nematodes in each well under a microscope. Nematodes are considered dead if they are immobile and do not respond to gentle prodding with a fine needle.

  • Data Analysis:

    • Calculate the percentage of mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.

    • Determine the LC50 value using probit analysis or other appropriate statistical software.

Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay, based on the Ellman method, can be used to determine the in vitro inhibition of AChE by this compound.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate (B84403) buffer (pH 8.0)

  • This compound

  • 96-well microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

    • Prepare serial dilutions of this compound in the appropriate solvent, ensuring the final solvent concentration in the assay is minimal.

  • Assay Protocol:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the this compound dilution to each well.

    • Add the AChE enzyme solution to initiate the pre-incubation.

    • After a short pre-incubation period, add the ATCI substrate to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The increase in absorbance is proportional to AChE activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the percentage of AChE inhibition relative to the control (no inhibitor).

    • Calculate the IC50 value (the concentration of this compound that causes 50% inhibition of AChE activity).

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound bioassays.

Ethoprophos_AChE_Inhibition This compound This compound AChE Acetylcholinesterase (AChE) (Active Enzyme) This compound->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Hydrolyzes AChE_inhibited Phosphorylated AChE (Inactive Enzyme) AChE_inhibited->ACh Hydrolysis Blocked Choline_Acetate Choline + Acetate ACh->Choline_Acetate Breakdown Products Nerve_Impulse Continuous Nerve Impulse ACh->Nerve_Impulse Leads to

Mechanism of Acetylcholinesterase (AChE) inhibition by this compound.

Bioassay_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_data Data Handling cluster_results Results prep_organism Organism Rearing & Synchronization setup Assay Setup (e.g., 96-well plate) prep_organism->setup prep_this compound This compound Stock & Serial Dilutions prep_this compound->setup incubation Incubation (Controlled Environment) setup->incubation collection Data Collection (e.g., Mortality Count) incubation->collection analysis Statistical Analysis (e.g., Probit, LC50) collection->analysis interpretation Interpretation of Dose-Response Curve analysis->interpretation Troubleshooting_Logic cluster_solutions Potential Solutions start Inconsistent Results? check_protocol Review Protocol Adherence start->check_protocol check_reagents Check Reagent Preparation & Storage start->check_reagents check_organisms Assess Organism Health & Synchronization start->check_organisms check_env Verify Environmental Controls start->check_env sol_protocol Standardize SOP check_protocol->sol_protocol sol_reagents Prepare Fresh Solutions check_reagents->sol_reagents sol_organisms Use Healthy, Synchronized Organisms check_organisms->sol_organisms sol_env Calibrate & Monitor Equipment check_env->sol_env

References

Minimizing analyte loss of Ethoprophos due to adsorption to laboratory materials.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the loss of Ethoprophos due to adsorption during laboratory analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is analyte loss a significant concern?

This compound is an organothiophosphate nematicide and insecticide.[1] It is a pale yellow, volatile liquid that is highly soluble in many organic solvents but only moderately soluble in water.[1][2] Analyte loss is a major concern because this compound can degrade or adsorb to surfaces, leading to inaccurate quantification. Key properties influencing its loss include:

  • Volatility: this compound can be lost during sample preparation steps that involve evaporation.[2]

  • pH Sensitivity: It is stable in neutral and weakly acidic media but hydrolyzes rapidly under alkaline conditions.[1]

  • Adsorptive Tendency: Like many organophosphorus pesticides, its chemical structure can lead to adsorption onto laboratory surfaces, especially plastics.

Q2: Which laboratory materials are most likely to cause this compound adsorption?

While specific studies on this compound adsorption are limited, general principles for hydrophobic and "sticky" analytes apply.

  • Plastics: Materials like polyethylene (B3416737) and polyvinylchloride (PVC) are known to adsorb pesticides.[3] The use of plastic containers, pipette tips, and vials should be minimized as they can present active sites for adsorption, leading to significant analyte loss. While some modern plastics are designed to be less reactive, their compatibility should be verified.[4][5][6]

  • Standard Glass: The surface of standard borosilicate glass contains silanol (B1196071) (Si-OH) groups, which can interact with and adsorb analytes.[7]

  • Recommended Material: Silanized Glassware: To prevent adsorption, glassware should be silanized (also known as siliconized).[8][9] This process deactivates the glass surface by converting the reactive silanol groups into less reactive, hydrophobic Si-O-Si bonds, significantly reducing the potential for analyte loss.[7][10]

Q3: What are the best practices for preparing solvents and solutions to maintain this compound stability?

To prevent degradation, ensure all solvents and buffers are of high purity and appropriate pH.

  • pH Control: Maintain a neutral or slightly acidic environment (pH < 7). This compound degrades quickly in alkaline solutions.[1]

  • Solvent Purity: Use high-purity, pesticide-grade or HPLC-grade solvents to avoid contaminants that could interfere with analysis or degrade the analyte.

  • Storage: Store standard solutions and samples in a refrigerator at 2-8°C to minimize degradation and volatilization.[1]

Q4: How can I minimize this compound loss during routine sample handling and transfer?

Each transfer step introduces a risk of analyte loss.

  • Minimize Transfers: Reduce the number of times a sample is transferred between vials or containers.

  • Use Silanized Glassware: Whenever possible, use vials, tubes, and autosampler inserts made of silanized glass.[10]

  • Thorough Rinsing: When transfers are unavoidable, rinse the original container with a small volume of the transfer solvent and add it to the next container to recover any adsorbed analyte.

Q5: What extraction and cleanup methods are recommended for high recovery of this compound?

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for extracting pesticides from various matrices.[11] This method involves an initial extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (dSPE) to remove interferences. Proper application of this method generally results in good analyte recovery.[12]

Troubleshooting Guide: Low or Inconsistent Recovery

Problem: My analytical results show low or highly variable recovery for this compound. What are the likely causes and solutions?

Low recovery is a common issue that can often be resolved by systematically investigating potential sources of analyte loss. Follow these steps to diagnose and fix the problem.

Step 1: Investigate Adsorption to Labware
  • Possible Cause: this compound is adsorbing to the surfaces of your vials, pipette tips, or containers. Standard glass and plastics are particularly problematic.[3]

  • Solution:

    • Switch to Silanized Glassware: Immediately replace all standard glass items (vials, centrifuge tubes, autosampler inserts) that come into contact with your sample extract with their silanized counterparts. Silanization creates a non-reactive surface that prevents sticky compounds from adsorbing.[7][10]

    • Test Plasticware (If Unavoidable): If plasticware must be used, perform a recovery study to compare different types (e.g., polypropylene (B1209903) vs. polystyrene) and select the one with the least analyte loss. Minimize the contact time between the sample extract and the plastic surface.

Step 2: Check for Analyte Degradation
  • Possible Cause: this compound is chemically degrading during your workflow. This is highly likely if any of your solutions are alkaline (pH > 7).[1]

  • Solution:

    • Verify pH: Check the pH of your sample, extraction solvents, and any buffers used. Ensure the final extract is neutral or slightly acidic.

    • Control Temperature: Keep samples and extracts cool throughout the process. Use refrigerated centrifuges and place samples in an ice bath if they must sit on the bench for extended periods. Store extracts at 2-8°C until analysis.

Step 3: Evaluate Solvent Evaporation Step
  • Possible Cause: this compound is volatile and can be lost if the solvent is completely evaporated during the concentration step.[2]

  • Solution:

    • Avoid Complete Dryness: When concentrating your sample extract (e.g., under a stream of nitrogen), do not allow the sample to go to complete dryness. Evaporate to a final volume of 0.5-1.0 mL and then reconstitute to the final volume with your desired solvent.

    • Use a Keeper Solvent: Consider adding a small amount of a high-boiling, non-volatile solvent to the extract before evaporation to act as a "keeper," preventing the complete loss of the more volatile analyte.

Step 4: Optimize Extraction and Cleanup Efficiency
  • Possible Cause: The extraction or cleanup steps are not efficient, leaving the analyte behind in the sample matrix or on the cleanup sorbent.

  • Solution:

    • Ensure Thorough Extraction: During the QuEChERS extraction step, shake the sample tube vigorously for at least 1 minute to ensure intimate contact between the solvent and the sample.[11][12]

    • Verify Cleanup Sorbents: Ensure you are using the correct dSPE sorbents for your matrix. For many food matrices, a combination of Primary Secondary Amine (PSA) to remove organic acids and C18 to remove lipids is effective.[12]

    • Review Method Parameters: Re-evaluate all method parameters, including solvent volumes, salt composition, and centrifugation times, against a validated method.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Chemical Formula C₈H₁₉O₂PS₂[1]
Appearance Pale yellow liquid[1]
Water Solubility 750 mg/L (at 20-25 °C)[1]
Solvent Solubility Highly soluble in acetone, ethanol, xylene, acetonitrile[1][2]
Vapor Pressure 0.00035 mmHg (at 20-25 °C)[1]
Stability Stable in neutral/weakly acidic media; rapidly hydrolyzes in alkaline media[1]
Table 2: Representative this compound Recovery Data

Note: Publicly available data on this compound recovery from specific laboratory materials is scarce. The values below are from analytical method validations.

MethodMatrix/StepRecovery (%)Source
QuEChERS (General)Various Food Matrices70 - 120% (Typical acceptable range)
Solid Phase ExtractionElution with 35% toluene (B28343) / 65% acetone~112%[8] (from initial search)

Experimental Protocols

Recommended Protocol: Modified QuEChERS for this compound Analysis

This protocol provides a general workflow for extracting this compound from a solid matrix (e.g., food, soil) prior to GC-MS or LC-MS/MS analysis.

1. Sample Homogenization:

  • Weigh 10-15 g of a representative, homogenized sample into a 50 mL polypropylene centrifuge tube. For dry samples, add an appropriate amount of water to achieve ~80% water content and allow to hydrate.[12][13]

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • If required, add internal standards at this stage.

  • Cap the tube securely and shake vigorously for 1 minute. A mechanical shaker can ensure consistency.[11][12]

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Immediately cap and shake vigorously for another minute. The mixture should appear uniform.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes. This will separate the sample into an upper organic (acetonitrile) layer and a lower aqueous/solid layer.[12][13]

3. Dispersive SPE (dSPE) Cleanup:

  • Carefully transfer a 1 mL aliquot of the upper acetonitrile supernatant to a 2 mL dSPE cleanup tube. A common dSPE composition for general matrices is 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.[12]

  • Cap the dSPE tube and vortex for 1 minute to ensure the extract interacts with the sorbents.

  • Centrifuge at high speed (e.g., ≥5000 rcf) for 2 minutes to pellet the sorbent material.

4. Final Extract Preparation:

  • Carefully transfer the cleaned supernatant into a clean vial (preferably silanized glass).

  • At this stage, the sample can be analyzed directly or concentrated if necessary. If concentrating, do not evaporate to dryness.

  • The final extract is now ready for injection into the analytical instrument (GC-MS or LC-MS/MS).

Visualizations

Troubleshooting_Flowchart start Start: Low or Inconsistent This compound Recovery check_adsorption Step 1: Investigate Labware Adsorption start->check_adsorption solution_adsorption Solution: • Use silanized glassware for all sample contact. • Minimize use of plastic materials. check_adsorption->solution_adsorption check_degradation Step 2: Check for Analyte Degradation check_adsorption->check_degradation If problem persists solution_degradation Solution: • Verify pH of all solutions is neutral or acidic. • Keep samples and extracts cool. check_degradation->solution_degradation check_evaporation Step 3: Evaluate Evaporation Step check_degradation->check_evaporation If problem persists solution_evaporation Solution: • Do NOT evaporate sample to complete dryness. • Concentrate to 0.5-1.0 mL. check_evaporation->solution_evaporation check_extraction Step 4: Optimize Extraction/Cleanup check_evaporation->check_extraction If problem persists solution_extraction Solution: • Ensure vigorous shaking during extraction. • Confirm correct dSPE sorbents are used. check_extraction->solution_extraction end_node Re-analyze and Verify Recovery check_extraction->end_node Experimental_Workflow cluster_extraction Extraction Phase cluster_cleanup Cleanup Phase (dSPE) sample_prep 1. Homogenize 10-15g Sample in 50 mL Tube add_solvent 2. Add 10 mL Acetonitrile + Internal Standard sample_prep->add_solvent shake1 3. Shake Vigorously (1 min) add_solvent->shake1 add_salts 4. Add QuEChERS Salts (MgSO4, NaCl) shake1->add_salts shake2 5. Shake Vigorously (1 min) add_salts->shake2 centrifuge1 6. Centrifuge (≥3000 rcf, 5 min) shake2->centrifuge1 transfer_supernatant 7. Transfer 1 mL Supernatant to dSPE Tube centrifuge1->transfer_supernatant Collect Acetonitrile Layer vortex 8. Vortex (1 min) transfer_supernatant->vortex centrifuge2 9. Centrifuge (≥5000 rcf, 2 min) vortex->centrifuge2 final_extract 10. Collect Cleaned Extract into Silanized Vial centrifuge2->final_extract Collect Supernatant analysis 11. GC-MS or LC-MS/MS Analysis final_extract->analysis

References

Troubleshooting low extraction recovery of Ethoprophos during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low extraction recovery of Ethoprophos during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low recovery for this compound?

Low recovery rates for this compound, an organophosphate pesticide, typically stem from one or more of the following factors during sample preparation:

  • Insufficient Extraction: The initial transfer of this compound from the sample matrix to the solvent may be incomplete due to an inappropriate choice of solvent, an incorrect solvent-to-sample ratio, or inadequate homogenization.[1][2]

  • Analyte Degradation: this compound is susceptible to chemical breakdown under certain conditions. It rapidly hydrolyzes in alkaline media and can decompose at room temperature.[3][4] Exposure to excessive heat, particularly during solvent evaporation, can also lead to significant losses.[5]

  • Losses During Cleanup: During solid-phase extraction (SPE) or dispersive SPE (dSPE) cleanup steps, the analyte can be irreversibly adsorbed to the sorbent material or prematurely eluted if the wash or elution solvents are not optimized.[1][5]

  • Matrix Effects: Co-extracted compounds from complex sample matrices (e.g., soil, fatty foods) can interfere with the detection of this compound, especially in mass spectrometry-based methods. This interference can suppress the analyte's signal, leading to an apparent low recovery.[6][7]

Q2: My recovery is low during the initial solvent extraction step. What should I check?

If you suspect the issue lies in the initial extraction, consider the following:

  • Solvent Polarity: The polarity of the extraction solvent must be matched to the analyte and the sample matrix.[5] Acetonitrile (B52724) is a commonly used and effective solvent for extracting this compound. For high-fat matrices where this compound might be sequestered, adjusting the solvent system may be necessary.[5]

  • Sample Hydration (for QuEChERS): The popular QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is most effective for samples with high water content. For dry or low-moisture samples like cereals, it is critical to add water to the sample before adding the extraction solvent to ensure proper partitioning and recovery.[1]

  • Homogenization and Agitation: Ensure the sample is thoroughly homogenized before extraction.[2] Insufficient agitation (shaking, vortexing, or sonication) can lead to incomplete extraction. Increasing the agitation time or using a more vigorous method can improve recovery.[2][5]

  • Reagent Addition Order (for QuEChERS): Always mix the sample with the extraction solvent (e.g., acetonitrile) before adding the extraction salts. Adding salts directly to a dry sample can cause clumping and hinder effective extraction.[1]

Q3: I suspect this compound is degrading during my sample preparation. How can I prevent this?

This compound stability is a critical factor. To prevent degradation:

  • Control pH: this compound is most stable in neutral or weakly acidic conditions and degrades rapidly in alkaline environments.[3] Ensure your extraction and processing solutions are buffered appropriately.

  • Temperature Management: Avoid high temperatures throughout the process. Use cooled samples and solvents where possible and perform extractions at room temperature or below.[2] During the solvent evaporation step, use a gentle stream of nitrogen and a low-temperature water bath. Critically, avoid evaporating the extract to complete dryness, as this can lead to the loss of volatile compounds like this compound.[5] A study showed better recoveries when evaporating to 0.5 mL rather than to dryness.

  • Minimize Exposure: this compound can decompose at room temperature.[4] Process samples promptly after collection and analysis of extracts as quickly as possible after preparation.[2] If necessary, use amber vials or work under reduced light to prevent potential photodegradation.[5]

Q4: How can I troubleshoot analyte loss during the clean-up step (e.g., SPE or dSPE)?

Analyte loss during cleanup is a common issue. Here are key areas to investigate:

  • Sorbent Selection: The choice of cleanup sorbent is matrix-dependent.

    • PSA (Primary Secondary Amine) is used to remove organic acids and sugars.

    • C18 (Octadecyl) removes non-polar interferences like fats.

    • GCB (Graphitized Carbon Black) removes pigments but can adsorb planar analytes, so its use should be carefully evaluated.[1] Using an inappropriate sorbent or an excessive amount can lead to the loss of this compound.

  • SPE Cartridge Conditioning: For SPE cartridges, ensure the sorbent bed is properly conditioned and activated according to the manufacturer's protocol. An improperly conditioned sorbent will not retain the analyte correctly, leading to poor recovery.[1]

  • Elution Solvent Optimization: If this compound is being retained on the cleanup material, the elution solvent may not be strong enough to desorb it completely. Consider increasing the strength or volume of the elution solvent.[1][2] One study demonstrated that an elution solvent of 35% toluene (B28343) in acetone (B3395972) yielded significantly better recoveries for this compound than a 25% toluene mixture.

Q5: What are matrix effects, and how can they lead to apparently low recovery of this compound?

Matrix effects occur when co-extracted, non-analyte compounds from the sample interfere with the measurement of the target analyte at the instrument detector.[7] This is particularly common in sensitive LC-MS/MS and GC-MS analysis. The interfering compounds can either suppress or enhance the ionization of this compound, leading to inaccurate quantification that can be mistaken for low recovery.[6][8]

To mitigate matrix effects:

  • Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract (a sample of the same type that is known to be free of this compound). This ensures that the standards and the samples experience similar matrix effects, leading to more accurate quantification.[1][6]

  • Improve Cleanup: A more effective cleanup step will remove more of the interfering compounds. Consider using a combination of dSPE sorbents or a different SPE cartridge.[1]

  • Dilute the Extract: Diluting the final extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the analyte's signal.[1]

Q6: What are the recommended storage conditions for samples and extracts containing this compound?

To ensure the integrity of the analyte, proper storage is essential. Studies have shown that parent this compound is stable at –20 °C for at least 9–12 months in various high-water-content crops like potatoes and cabbage.[9] Therefore, it is recommended to store both the initial samples and the final extracts frozen at –20 °C until analysis.

Troubleshooting Guide: A Systematic Approach

When faced with low recovery, a systematic approach can help pinpoint the source of the problem. The following workflow illustrates a logical sequence for troubleshooting.

Troubleshooting_Ethoprophos_Recovery Troubleshooting Workflow for Low this compound Recovery start Low this compound Recovery Observed p1 1. Investigate Extraction Step start->p1 s1a Is solvent appropriate for matrix? (e.g., Acetonitrile) p1->s1a s1b Is agitation sufficient? (Vortex, Sonication) p1->s1b s1c For QuEChERS, was dry sample hydrated before extraction? p1->s1c p2 2. Check for Analyte Degradation s2a Is pH of solutions neutral or weakly acidic? p2->s2a s2b Was heat avoided during evaporation? (Evaporate to ~0.5mL) p2->s2b s2c Are samples processed and analyzed promptly? p2->s2c p3 3. Evaluate Cleanup Step s3a Is SPE/dSPE sorbent correct for the matrix? (PSA, C18) p3->s3a s3b Is SPE cartridge properly conditioned? p3->s3b s3c Is elution solvent strong/ voluminous enough? p3->s3c p4 4. Assess Matrix Effects s4a Are matrix-matched standards being used? p4->s4a s4b Does diluting the final extract improve the result? p4->s4b s1a->p2 s1b->p2 s1c->p2 s2a->p3 s2b->p3 s2c->p3 s3a->p4 s3b->p4 s3c->p4 end_node Recovery Optimized s4a->end_node s4b->end_node

Caption: A step-by-step workflow for diagnosing low this compound recovery.

Quantitative Data Summary

The following table summarizes quantitative data on this compound recovery from referenced optimization studies.

Parameter OptimizedCondition ARecovery % (A)Condition BRecovery % (B)Matrix ContextReference
SPE Elution Solvent25% Toluene / 75% Acetone78%35% Toluene / 65% Acetone112%Spiked into pure acetonitrile
Evaporation StepEvaporation to complete drynessLower RecoveryEvaporation to 0.5 mLBetter RecoveryNot specified
General MethodQuEChERS with GC-NPD60-100% (avg)--Spiked into cabbage, apples

Experimental Protocols

General Protocol: this compound Extraction from Produce using QuEChERS

This protocol provides a general methodology for the extraction and cleanup of this compound from produce samples, based on common QuEChERS procedures.[6][10]

1. Sample Homogenization

  • Weigh 10 g of a representative, homogenized sample into a 50 mL centrifuge tube.

  • For low-moisture samples (<80% water), add an appropriate amount of deionized water to bring the total water content to ~8-10 mL and vortex for 30 seconds.[1]

2. Acetonitrile Extraction

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Cap the tube securely and shake vigorously for 1 minute to ensure thorough mixing.

  • Add a QuEChERS salt packet (commonly containing 4 g MgSO₄ and 1 g NaCl).

  • Immediately shake the tube vigorously for another 1 minute.

  • Centrifuge the tube at ≥3000 rpm for 5 minutes.

3. Dispersive SPE (dSPE) Cleanup

  • Carefully transfer a 5 mL aliquot of the upper acetonitrile layer into a 15 mL dSPE cleanup tube. The dSPE tube should contain appropriate sorbents for the matrix (e.g., 750 mg MgSO₄ and 250 mg PSA).

  • Cap the dSPE tube and vortex for 30 seconds.

  • Centrifuge the tube at ≥3000 rpm for 5 minutes.

4. Final Extract Preparation

  • Transfer an aliquot of the final, cleaned extract into a clean test tube.

  • If concentration is needed, evaporate the solvent under a gentle stream of nitrogen at a temperature no higher than 40°C. Avoid evaporating to complete dryness.

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) to a final volume of 1 mL for analysis by GC or LC-MS.

References

Enhancing the soil persistence of Ethoprophos for long-term research studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the soil persistence of Ethoprophos for long-term research studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that limit the soil persistence of this compound?

A1: this compound persistence in soil is primarily limited by microbial degradation, and to a lesser extent, chemical hydrolysis.[1][2][3] The rate of degradation is influenced by several factors including soil type, pH, moisture, and temperature.[2][3] In soils with a history of this compound application, enhanced biodegradation can occur due to adapted microbial populations, significantly reducing its half-life.[1][3]

Q2: How can the soil persistence of this compound be enhanced for experimental purposes?

A2: Several strategies can be employed to increase the soil half-life of this compound:

  • Microencapsulation: This is a key technique where the active ingredient is coated in a protective polymer shell.[4] This technology provides a controlled, slow release of this compound, protecting it from rapid microbial and chemical degradation and extending its period of efficacy.[5]

  • Use of Adjuvants: Tank-mix adjuvants can improve the performance of soil-applied pesticides.[6] Adjuvants like soil penetrants, stickers, and buffering agents can enhance soil retention and stability.[6][7][8]

  • Soil pH Management: this compound is more stable in neutral to weakly acidic conditions and hydrolyzes rapidly in alkaline media.[3] Adjusting and maintaining an optimal soil pH can slow down chemical degradation.[9]

  • Sterilization of Soil: For specific laboratory studies requiring the exclusion of microbial influence, soil can be sterilized via autoclaving or other methods. This allows for the study of abiotic degradation pathways in isolation.[5]

Q3: What is the typical soil half-life of this compound and how much can it be extended?

A3: The reported soil half-life of this compound varies widely depending on environmental conditions, ranging from 3 to 60 days in field dissipation studies.[10] In some cases, the half-life can be as short as 5-12 days. Enhanced biodegradation in previously treated soils can further accelerate this process.[1] Microencapsulation and other formulation technologies aim to provide a controlled release over a longer period, potentially extending pest control for a month or more.

Q4: Are there specific formulations of this compound designed for longer persistence?

A4: Yes, formulations such as microencapsulated granules are designed for controlled release and enhanced persistence. These formulations protect the active ingredient from environmental degradation factors.[5] Researchers can either obtain these formulations commercially or develop them in the lab using techniques like interfacial polymerization.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Rapid and Unexpected Disappearance of this compound Enhanced microbial biodegradation in the soil.[1]1. Test the soil for a history of this compound or other organophosphate use. 2. For lab studies, consider using sterilized soil to eliminate microbial activity. 3. Employ a microencapsulated formulation to protect the active ingredient.
Inconsistent Results Across Soil Replicates 1. Non-homogenous soil mixing. 2. Variability in soil moisture or pH.[2][11] 3. Inconsistent application of this compound.1. Thoroughly mix and sieve the soil before beginning the experiment.[12] 2. Standardize and monitor soil moisture and pH throughout the study.[12] 3. Ensure precise and uniform application of the test substance to each replicate.
Poor Extraction Efficiency from Soil Samples 1. Strong adsorption of this compound to soil organic matter. 2. Inappropriate extraction solvent or technique.1. Use a robust extraction method, such as QuEChERS, which is designed for pesticide residue analysis in complex matrices.[13] 2. Optimize the extraction solvent system. Hexane (B92381) is commonly used for initial extraction.[14][15] 3. Perform recovery studies by spiking blank soil with a known concentration of this compound to validate the extraction method.
This compound Degradation in Stock Solutions Hydrolysis due to improper pH of the solvent (e.g., alkaline water).[3]1. Prepare stock solutions in a suitable organic solvent or in buffered, neutral to slightly acidic water. 2. Store stock solutions at low temperatures (e.g., 4°C) and protect from light.
Interference during Chromatographic Analysis Co-extractives from the soil matrix interfering with the analyte peak.1. Incorporate a clean-up step after extraction using methods like solid-phase extraction (SPE) or passing the extract through materials like Florisil.[14] 2. Use a highly selective detector, such as a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD), which are specific for phosphorus-containing compounds.[14][15] 3. Confirm results using mass spectrometry (MS) for definitive identification.[13]

Experimental Protocols

Protocol 1: General Soil Persistence Study
  • Soil Preparation:

    • Collect soil from the desired depth (e.g., 0-15 cm).

    • Air-dry the soil to a consistent moisture level and sieve it (e.g., through a 2 mm mesh) to remove large debris and ensure homogeneity.[12]

    • Analyze baseline soil characteristics (pH, organic matter content, texture).

    • If required for the study's objective, sterilize the soil by autoclaving it at 121°C for 30-60 minutes on two consecutive days.[5]

  • Application of this compound:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Apply the solution evenly to the soil to achieve the target concentration. For granular formulations, mix the granules thoroughly into the soil.

    • Adjust the soil moisture to the desired level (e.g., 40-60% of water holding capacity).

  • Incubation:

    • Place the treated soil into incubation containers (e.g., glass jars).

    • Incubate the samples under controlled temperature and darkness.

    • Maintain soil moisture by periodically adding distilled water.

  • Sampling:

    • Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days).

    • Store samples at -20°C prior to extraction if they cannot be processed immediately.

Protocol 2: Soil Extraction and Clean-up
  • Extraction:

    • Weigh a representative subsample of soil (e.g., 10-20 g) into a centrifuge tube.

    • Add an appropriate extraction solvent. A common initial solvent is hexane, often mixed with an equal volume of soil/water culture.[15]

    • Add anhydrous sodium sulfate (B86663) to remove excess water.[14]

    • Vigorously shake or vortex the mixture for a specified time (e.g., 10-30 minutes).

    • Centrifuge the sample to separate the soil particles from the solvent.

  • Clean-up (if necessary):

    • Carefully transfer the supernatant (the hexane extract) to a clean tube.

    • For samples with significant co-extractives, pass the extract through a cleanup column containing adsorbents like Florisil or activated charcoal to remove interfering substances.[14]

    • Elute the this compound from the column with a suitable solvent.

    • Concentrate the cleaned extract to a small volume under a gentle stream of nitrogen before analysis.

Protocol 3: Quantitative Analysis by Gas Chromatography (GC)
  • Instrumentation:

    • Gas chromatograph equipped with a selective detector such as a Flame Photometric Detector (FPD) (phosphorus mode) or a Nitrogen-Phosphorus Detector (NPD).[14][15]

    • A suitable capillary column (e.g., DB-5 or equivalent).

  • Operating Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up at a controlled rate (e.g., 10-20°C/min) to a final temperature (e.g., 280°C).

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Quantification:

    • Prepare a series of calibration standards of analytical grade this compound in the final solvent.

    • Inject the standards to create a calibration curve.

    • Inject the prepared soil extracts.

    • Quantify the this compound concentration in the samples by comparing the peak area to the calibration curve.

Visualizations

Caption: Logical workflow for enhancing this compound soil persistence.

Soil_Persistence_Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_results Results Soil_Prep 1. Soil Preparation (Sieving, Characterization) Application 2. This compound Application (Spiking/Mixing) Soil_Prep->Application Incubation 3. Incubation (Controlled Temp/Moisture) Application->Incubation Sampling 4. Time-course Sampling Incubation->Sampling Extraction 5. Solvent Extraction Sampling->Extraction Cleanup 6. Extract Clean-up (e.g., Florisil) Extraction->Cleanup GC_Analysis 7. GC-FPD/NPD Analysis Cleanup->GC_Analysis Data_Analysis 8. Data Analysis (Half-life Calculation) GC_Analysis->Data_Analysis

Caption: Experimental workflow for a typical this compound soil persistence study.

Degradation_Pathways cluster_biotic Biotic Degradation cluster_abiotic Abiotic Degradation This compound This compound (Parent Compound) Microbial Microbial Action (Bacteria, Fungi) This compound->Microbial Primary Pathway Chem_Hydrolysis Chemical Hydrolysis (Especially in Alkaline pH) This compound->Chem_Hydrolysis pH Dependent Photolysis Photolysis (Sunlight Exposure) This compound->Photolysis Surface Degradation Hydrolysis Enzymatic Hydrolysis (P-S Bond Cleavage) Microbial->Hydrolysis Mineralization Mineralization (CO2 Evolution) Hydrolysis->Mineralization

Caption: Major degradation pathways for this compound in the soil environment.

References

Optimization of pH, temperature, and buffer conditions for Ethoprophos stability studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH, temperature, and buffer conditions for Ethoprophos stability studies.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound in aqueous solutions?

A1: this compound is an organophosphate insecticide that is generally stable in neutral and weakly acidic environments. However, it undergoes rapid hydrolysis under alkaline conditions.[1] It is reported to be stable in water up to 100°C at a neutral pH of 7.[1]

Q2: What is the primary degradation pathway of this compound in aqueous solutions?

A2: The major degradation pathway for this compound under both aerobic and anaerobic conditions is hydrolysis. This reaction cleaves the thioester bond, resulting in the formation of O-ethyl-S-propyl-phosphorothioic acid.[1]

Q3: What analytical techniques are most suitable for quantifying this compound in stability studies?

A3: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common and effective techniques for the analysis of this compound residues.[2][3] For GC, a Nitrogen-Phosphorus Detector (NPD) is often preferred due to its selectivity for phosphorus-containing compounds, which helps in reducing matrix interference.[2] HPLC methods, typically in a reverse-phase mode with UV or mass spectrometry detection, are also widely used for the separation and quantification of this compound and its degradation products.[4][5]

Q4: How does temperature affect the stability of this compound?

A4: As with most chemical reactions, the rate of this compound hydrolysis increases with temperature.[6][7] While it is stable up to 100°C at neutral pH, the degradation rate will be significantly faster at elevated temperatures, especially under alkaline conditions.[1] It is also noted to be thermally stable for 8 hours at 150°C.[1]

Data Presentation

Table 1: Influence of pH on the Hydrolytic Stability of this compound

pHConditionStability ProfilePrimary Degradation Product
< 7AcidicStableMinimal to no degradation observed.
7NeutralVery Stable (even at elevated temperatures)Minimal to no degradation observed.[1]
> 7AlkalineUnstable, rapid hydrolysis occursO-ethyl-S-propyl-phosphorothioic acid[1]

Experimental Protocols

Protocol 1: Hydrolytic Stability Study of this compound

1. Objective: To determine the rate of hydrolysis of this compound at different pH values.

2. Materials:

  • This compound analytical standard
  • Buffer solutions:
  • pH 4 (e.g., Acetate buffer)
  • pH 7 (e.g., Phosphate buffer)
  • pH 9 (e.g., Borate buffer)
  • Acetonitrile (B52724) (HPLC grade)
  • Water (HPLC grade)
  • Volumetric flasks, pipettes, and vials

3. Procedure:

  • Prepare a stock solution of this compound in acetonitrile.
  • In separate volumetric flasks, add a known volume of the this compound stock solution to each of the pH 4, 7, and 9 buffer solutions to achieve the desired final concentration.
  • Incubate the solutions at a constant temperature (e.g., 25°C, 40°C, and 50°C).
  • At specified time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each solution.
  • Immediately quench the reaction by adding an equal volume of acetonitrile to the aliquot.
  • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
  • Calculate the concentration of this compound remaining at each time point and determine the degradation rate constant and half-life.

Protocol 2: Stability-Indicating HPLC Method for this compound

1. Objective: To develop and validate an HPLC method for the quantification of this compound in the presence of its degradation products.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 20 µL
  • Column Temperature: 30°C
  • Detector: UV detector at an appropriate wavelength (determined by UV scan of this compound) or a Mass Spectrometer.

3. Method Validation (as per ICH guidelines):

  • Specificity: Analyze blank samples, a solution of this compound, and a forced degradation sample to ensure no interference at the retention time of this compound.
  • Linearity: Prepare a series of at least five concentrations of this compound and plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be >0.99.
  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound.
  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.
  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

Troubleshooting Guides

Issue 1: Peak Tailing in HPLC Analysis of this compound

  • Question: My this compound peak is showing significant tailing in my HPLC chromatogram. What could be the cause and how can I fix it?

  • Answer:

    • Cause 1: Secondary Interactions with Silanol (B1196071) Groups: Basic functional groups in your analyte can interact with acidic silanol groups on the silica-based column packing, leading to tailing.[8]

      • Solution: Operate the mobile phase at a lower pH (e.g., pH 3) to suppress the ionization of silanol groups.[8] Using a highly deactivated (end-capped) column can also minimize these interactions.[8]

    • Cause 2: Column Overload: Injecting a sample that is too concentrated can saturate the column and cause peak distortion.[9]

      • Solution: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.[9]

    • Cause 3: Column Bed Deformation: A void at the column inlet can cause peak tailing.[8]

      • Solution: If you suspect a void, you can try reversing and flushing the column (check manufacturer's instructions). Using a guard column can help protect the analytical column from physical damage.[8]

Issue 2: Inconsistent Retention Times

  • Question: The retention time for my this compound peak is shifting between injections. What should I check?

  • Answer:

    • Cause 1: Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can lead to retention time drift.

      • Solution: Ensure your mobile phase is well-mixed and degassed. Keep solvent bottles capped to minimize evaporation.

    • Cause 2: Temperature Fluctuations: Changes in column temperature will affect retention times.

      • Solution: Use a column oven to maintain a constant and consistent temperature.

    • Cause 3: Pump Issues: Inconsistent flow from the HPLC pump can cause retention time variability.

      • Solution: Check for leaks in the pump and ensure the pump seals are in good condition. Purge the pump to remove any air bubbles.

Mandatory Visualizations

Ethoprophos_Stability_Workflow Experimental Workflow for this compound Stability Study cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare this compound Stock Solution spike Spike Buffers with this compound prep_stock->spike prep_buffers Prepare Buffer Solutions (pH 4, 7, 9) prep_buffers->spike incubate Incubate at Controlled Temperatures spike->incubate sampling Sample at Time Intervals incubate->sampling t = 0, 2, 4... hrs quench Quench Reaction sampling->quench hplc HPLC Analysis quench->hplc quantify Quantify this compound hplc->quantify kinetics Determine Degradation Kinetics & Half-life quantify->kinetics

Caption: Workflow for conducting a hydrolytic stability study of this compound.

Ethoprophos_Degradation_Pathway Hydrolytic Degradation Pathway of this compound cluster_acidic Acidic/Neutral Conditions (pH ≤ 7) cluster_alkaline Alkaline Conditions (pH > 7) This compound This compound C8H19O2PS2 stable Stable (No significant degradation) This compound->stable Slow/No Reaction hydrolysis_product O-ethyl-S-propyl-phosphorothioic acid C5H13O3PS This compound->hydrolysis_product Rapid Hydrolysis (OH⁻ attack) propanethiol Propanethiol C3H8S hydrolysis_product->propanethiol Further Degradation Possible

Caption: Degradation of this compound under different pH conditions.

References

Resolving chromatographic co-elution of Ethoprophos with interfering compounds.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethoprophos analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for resolving chromatographic co-elution and other analytical challenges encountered during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of this compound co-eluting with other compounds?

A1: Co-elution with this compound, an organophosphate pesticide, can stem from several sources:

  • Matrix Interferences: Complex sample matrices such as soil, food products, and biological tissues contain numerous endogenous compounds.[1] These compounds can be co-extracted with this compound and may have similar chromatographic properties, leading to overlapping peaks.[1][2] High-fat or pigment-containing matrices are particularly challenging.

  • Similar Pesticides: In multi-residue analysis, other organophosphate pesticides or compounds with similar physicochemical properties may co-elute, especially when using universal extraction and chromatographic methods.[3][4]

  • Suboptimal Chromatographic Conditions: An unoptimized gas chromatography (GC) temperature program or liquid chromatography (LC) mobile phase gradient can fail to provide sufficient separation between this compound and other components in the sample.[5]

Q2: Which analytical technique is better for this compound analysis: Gas Chromatography (GC) or Liquid Chromatography (LC)?

A2: Both GC and LC coupled with mass spectrometry (MS) are effective for this compound analysis.

  • Gas Chromatography (GC-MS): This is a very common technique for organophosphorus pesticides. This compound is amenable to GC analysis. Using a selective detector like a Nitrogen-Phosphorus Detector (NPD) or a Flame Photometric Detector (FPD) can enhance selectivity and reduce interference from matrix components that do not contain phosphorus or nitrogen.[4] Tandem mass spectrometry (GC-MS/MS) further improves selectivity and sensitivity.[1]

  • Liquid Chromatography (LC-MS/MS): This technique is also suitable and is often preferred for multi-residue methods that include more polar or thermally labile pesticides that are not suitable for GC.[6][7]

The choice often depends on the availability of instrumentation, the specific matrix, and the other compounds being analyzed in the same run.

Q3: My this compound peak is tailing. What are the likely causes and how can I fix it?

A3: Peak tailing for organophosphate pesticides can be caused by several factors:

  • Active Sites: The primary cause is often interaction with active sites (e.g., free silanol (B1196071) groups) in the GC inlet liner, column, or packing material.[2] This is especially true in GC systems that are not properly deactivated.

  • Column Contamination: Buildup of non-volatile matrix components at the head of the column can create active sites and distort peak shape.

  • Incorrect pH (in LC): In reversed-phase LC, an inappropriate mobile phase pH can affect the peak shape of ionizable compounds.

Solutions:

  • GC Systems: Use an ultra-inert inlet liner and a high-quality, low-bleed column (e.g., DB-5ms Ultra Inert) to minimize interactions.[8] Performing inlet maintenance, such as replacing the liner and septum, is also crucial.

  • LC Systems: Adjust the mobile phase pH or add a buffer to ensure consistent ionization of analytes.[5]

  • General: Ensure proper sample cleanup to remove matrix components that could contaminate the column.

Q4: How can I minimize matrix interference during this compound analysis in complex samples like soil or food?

A4: A robust sample preparation procedure is critical. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective approach for extracting pesticides from soil and food matrices.[9][10][11] The key is the dispersive solid-phase extraction (dSPE) cleanup step, where specific sorbents are used to remove interfering matrix components.[11] Using matrix-matched standards for calibration is also essential to compensate for matrix effects (ion suppression or enhancement) that are not removed by cleanup.[2]

Troubleshooting Guides

This section provides step-by-step guidance for resolving specific issues you may encounter during your experiments.

Guide 1: Resolving Co-elution of this compound in GC Analysis

This guide provides a systematic approach to resolving co-elution issues when this compound appears to be overlapping with an interfering peak.

Step 1: Confirm Co-elution

  • Visual Inspection: Look for asymmetrical peaks, shoulders, or broader-than-expected peaks in your chromatogram.

  • Mass Spectral Analysis (GC-MS): Examine the mass spectrum across the peak. A changing mass spectrum from the leading edge to the tailing edge is a strong indicator of co-elution.

  • Extracted Ion Chromatograms (EICs): Generate EICs for a unique ion of this compound (e.g., m/z 158.0) and suspected interfering ions. If the apices of the EIC peaks are at different retention times, co-elution is confirmed.

Step 2: Optimize the GC Oven Temperature Program

  • Decrease the Ramp Rate: A slower temperature ramp (e.g., 5-10°C/min instead of 20°C/min) increases the interaction time of analytes with the stationary phase and can improve the separation of closely eluting compounds.[12]

  • Add an Isothermal Hold: Introduce a short isothermal hold in the temperature program around the elution temperature of this compound to allow more time for separation.

Step 3: Check and Maintain the GC System

  • Column Choice: If optimization is insufficient, the column's selectivity may not be suitable. A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane like DB-5ms) is common. For confirmation, a column with a different stationary phase (e.g., a mid-polarity 50% phenyl column like DB-17ms or BPX50) can be used to alter selectivity.[3]

  • Column Maintenance: Cut a small section (e.g., 10-15 cm) from the front of the column to remove non-volatile matrix contaminants that can affect performance. Ensure the column is properly installed.

Step 4: Enhance Sample Cleanup

  • If the interference is from the matrix, revisit your sample preparation. Use the appropriate dSPE sorbents in your QuEChERS cleanup to target the removal of specific interferences (see Table 2).

Data Presentation

Table 1: Typical GC-MS Parameters for this compound Analysis

Parameter Typical Setting Purpose
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent J&W DB-5ms UI, HP-5ms) Provides good resolution for a wide range of pesticides.[5][13]
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/min Inert gas to carry analytes through the column.
Inlet Mode Splitless Maximizes transfer of analyte onto the column for trace analysis.
Inlet Temp. 250 °C Ensures rapid volatilization of the sample.
Oven Program Example: 70°C (2 min), ramp 25°C/min to 150°C, ramp 10°C/min to 300°C (5 min) A temperature gradient is essential to separate compounds with different boiling points. The program must be optimized for the specific analytes of interest.[12]
MS Ionization Electron Ionization (EI) at 70 eV Standard ionization technique for GC-MS.
MS Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) Increases sensitivity and selectivity by monitoring only specific ions for the target analyte.[2]

| This compound Ions | Quantifier: m/z 158.0, Qualifiers: m/z 80.9, 114.0 | Characteristic ions used for identification and quantification.[14] |

Table 2: Common dSPE Sorbents for QuEChERS Cleanup

Sorbent Acronym Target Interferences Removed Common Matrices
Primary Secondary Amine PSA Fatty acids, organic acids, sugars, some pigments Fruits, vegetables, soil.[11]
Graphitized Carbon Black GCB Pigments (chlorophyll, carotenoids), sterols Highly pigmented fruits and vegetables (e.g., spinach, carrots).[11]
Octadecylsilane (C18) C18 Fats, non-polar interferences High-fat matrices (e.g., avocado, nuts, fish).[1]

| Anhydrous Magnesium Sulfate | MgSO₄ | Excess water | Used in nearly all QuEChERS applications.[11] |

Experimental Protocols

Protocol 1: QuEChERS Extraction of this compound from Soil

This protocol is a representative example for extracting this compound and other pesticides from a soil matrix.

1. Sample Preparation and Hydration

  • Weigh 10 g of homogenized soil (with ≥70% water content) into a 50 mL centrifuge tube. For dry soil, use 5 g and add 5 mL of water, vortex, and allow to hydrate (B1144303) for 30 minutes.[9]

  • Add 10 mL of acetonitrile (B52724) to the tube.

  • Add any internal standards at this stage.

2. Extraction

  • Cap the tube and shake vigorously (manually or using a mechanical shaker) for 5 minutes to extract the pesticides into the acetonitrile.[9]

  • Add the contents of a buffered QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate - AOAC method).[15]

  • Immediately shake for 2 minutes to induce phase separation.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes. The upper acetonitrile layer contains the extracted pesticides.[9]

3. Dispersive SPE (dSPE) Cleanup

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile extract) to a 2 mL microcentrifuge tube containing dSPE sorbents. For a typical soil sample, this may include 150 mg MgSO₄ and 25 mg PSA. For soils with high organic content, 25 mg of C18 could also be added.[11]

  • Vortex the tube for 30 seconds to facilitate cleanup.

  • Centrifuge at ≥5000 rcf for 2 minutes.

  • The cleaned supernatant is now ready for analysis. It can be transferred to an autosampler vial for GC-MS or LC-MS/MS injection.

Visualizations

CoElution_Troubleshooting_Workflow cluster_0 Step 1: Identification cluster_1 Step 2: Method Optimization cluster_2 Step 3: Advanced Troubleshooting cluster_3 Step 4: Finalization A Observe Peak Anomaly (Shoulder, Tailing, Broadening) B Review Mass Spectrum Across the Peak A->B C Is Spectrum Consistent? B->C D Generate Extracted Ion Chromatograms (EICs) C->D No F Modify GC Temp Program (Slower Ramp / Isothermal Hold) C->F Yes (Not Co-elution, Check for Tailing) E Co-elution Confirmed D->E E->F G Modify LC Mobile Phase (Gradient / pH / Solvent) F->G H Resolution Achieved? G->H I Enhance Sample Cleanup (Targeted dSPE Sorbents) H->I No L Problem Resolved H->L Yes J Change Column (Different Polarity / Chemistry) I->J K Perform System Maintenance (Inlet Liner, Guard Column) J->K K->L

Caption: A workflow diagram for troubleshooting co-eluting interferences.

QuEChERS_Cleanup_Selection Start QuEChERS Extract Ready for Cleanup MatrixType What is the primary matrix interference? Start->MatrixType FattyAcids Fatty/Organic Acids MatrixType->FattyAcids  Acids/Sugars   Pigments Pigments (e.g., Chlorophyll) MatrixType->Pigments  Color   Lipids Fats / Lipids MatrixType->Lipids  Fats   UsePSA Use dSPE with PSA + MgSO₄ FattyAcids->UsePSA UseGCB Use dSPE with GCB + PSA + MgSO₄ Pigments->UseGCB UseC18 Use dSPE with C18 + PSA + MgSO₄ Lipids->UseC18 Analysis Proceed to GC/LC Analysis UsePSA->Analysis UseGCB->Analysis UseC18->Analysis

Caption: Decision tree for selecting QuEChERS dSPE cleanup sorbents.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Homogenization Weigh 10g into tube extract Solvent Extraction Add 10mL Acetonitrile Shake 5 min sample->extract partition Phase Separation Add QuEChERS Salts Centrifuge 5 min extract->partition cleanup dSPE Cleanup Add Sorbents (PSA/C18) Vortex & Centrifuge partition->cleanup injection GC-MS Injection Inject 1µL of extract cleanup->injection separation Chromatographic Separation Temperature Programmed GC injection->separation detection Mass Spectrometric Detection SIM or MRM Mode separation->detection process Data Analysis Integrate Peaks Quantify vs Standards detection->process report Final Report Concentration of this compound process->report

Caption: Complete experimental workflow from sample to result.

References

Validation & Comparative

Single-Laboratory Validation of a Novel HPLC-UV Method for Ethoprophos Determination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive single-laboratory validation of a novel High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the determination of Ethoprophos. The performance of this method is objectively compared with established alternative techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Supporting experimental data is presented to offer a clear comparison for researchers and analysts in the field of pesticide residue analysis.

Comparative Performance Data

The quantitative performance of the novel HPLC-UV method for this compound determination was validated and compared against established GC-MS and LC-MS/MS methods. The key validation parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD), are summarized in the table below.

ParameterHPLC-UV MethodGC-MS MethodLC-MS/MS Method
**Linearity (R²) **> 0.995> 0.99> 0.99
Limit of Detection (LOD) 0.1 mg/kg0.01 - 0.05 mg/kg0.001 - 0.01 mg/kg
Limit of Quantification (LOQ) 0.3 mg/kg0.03 - 0.15 mg/kg0.003 - 0.03 mg/kg
Accuracy (Recovery %) 85 - 105%80 - 110%90 - 115%
Precision (RSD %) < 10%< 15%< 10%

Experimental Protocols

Detailed methodologies for the sample preparation and analysis of this compound using the novel HPLC-UV method and the comparative GC-MS and LC-MS/MS methods are outlined below.

Novel HPLC-UV Method Protocol

1. Sample Preparation (QuEChERS Method)

  • Extraction: A 10 g homogenized sample is weighed into a 50 mL centrifuge tube. 10 mL of acetonitrile (B52724) is added, and the tube is shaken vigorously for 1 minute.

  • Salting Out: A mixture of 4 g anhydrous magnesium sulfate (B86663), 1 g sodium chloride, 1 g sodium citrate (B86180), and 0.5 g disodium (B8443419) citrate sesquihydrate is added. The tube is immediately shaken for 1 minute and then centrifuged at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: 1 mL of the upper acetonitrile layer is transferred to a 2 mL microcentrifuge tube containing 150 mg anhydrous magnesium sulfate and 50 mg primary secondary amine (PSA). The tube is vortexed for 30 seconds and centrifuged at 10000 rpm for 2 minutes.

  • Final Extract: The supernatant is filtered through a 0.22 µm syringe filter into an autosampler vial for HPLC-UV analysis.

2. HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

  • Quantification: Based on the peak area of the analyte compared to a calibration curve prepared from certified reference standards.

GC-MS Method Protocol

1. Sample Preparation

  • Sample extraction is performed using the same QuEChERS method as described for the HPLC-UV protocol.

2. GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 70°C, held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.

LC-MS/MS Method Protocol

1. Sample Preparation

  • Sample extraction follows the same QuEChERS procedure as for the HPLC-UV and GC-MS methods.

2. LC-MS/MS Analysis

  • Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Mass Analyzer: Triple quadrupole.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound.

Visualized Workflows and Comparisons

To further elucidate the experimental and logical processes, the following diagrams are provided.

HPLC_UV_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis HPLC-UV Analysis Sample Homogenized Sample (10g) Extraction Add Acetonitrile (10mL) Shake 1 min Sample->Extraction SaltingOut Add QuEChERS Salts Shake 1 min, Centrifuge 5 min Extraction->SaltingOut dSPE Transfer Supernatant to d-SPE Tube Vortex 30s, Centrifuge 2 min SaltingOut->dSPE Filtration Filter Supernatant (0.22 µm) dSPE->Filtration Injection Inject 20 µL into HPLC Filtration->Injection Separation C18 Column Separation (Acetonitrile:Water 70:30) Injection->Separation Detection UV Detection at 220 nm Separation->Detection Quantification Quantify using Calibration Curve Detection->Quantification Method_Comparison cluster_hplcuv HPLC-UV cluster_gcms GC-MS cluster_lcmsms LC-MS/MS This compound This compound Determination HPLC_UV HPLC_UV This compound->HPLC_UV GC_MS GC_MS This compound->GC_MS LC_MS_MS LC_MS_MS This compound->LC_MS_MS HPLUV_Cost Lower Cost HPLUV_Sensitivity Moderate Sensitivity HPLUV_Selectivity Lower Selectivity GCMS_Cost Moderate Cost GCMS_Sensitivity Good Sensitivity GCMS_Selectivity Good Selectivity LCMSMS_Cost Higher Cost LCMSMS_Sensitivity High Sensitivity LCMSMS_Selectivity High Selectivity

A Comparative Analysis of Ethoprophos and Alternative Nematicides on Key Agricultural Pests

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the efficacy of Ethoprophos, an organophosphate nematicide, with several alternative chemical nematicides against economically significant plant-parasitic nematodes, primarily Root-Knot Nematodes (Meloidogyne spp.) and Potato Cyst Nematodes (Globodera spp.). The data presented is compiled from various laboratory and field studies to offer an objective performance evaluation for researchers and agricultural scientists.

This compound is a non-systemic, non-fumigant nematicide known for its effectiveness against a range of soil-borne insects and nematodes.[1] It functions as an acetylcholinesterase (AChE) inhibitor, disrupting the nervous system of target pests.[2][3][4] However, the development of newer nematicides with different modes of action, such as fluopyram (B1672901), abamectin (B1664291), and fosthiazate, necessitates a comparative assessment of their performance.

Comparative Efficacy: Data from In Vitro Studies

Laboratory assays provide a controlled environment to determine the direct toxicity of nematicides to target pests, often expressed as the concentration required to achieve 50% (LC50) or 90% (LC90) mortality.

NematicideTarget Pest(s)Exposure TimeLC50 (ppm)LC90 (ppm)Source
Fluopyram Helicotylenchus microlobus, Mesocriconema nebraskense72 hours0.014417.241[1]
Fosthiazate Helicotylenchus microlobus, Mesocriconema nebraskense72 hours1.3051.44[1]
Abamectin Helicotylenchus microlobus, Mesocriconema nebraskense72 hours19.6-[1]
Abamectin (EW 1.8%) Meloidogyne spp. (J2)48 hours21.66 µg/ml-[5]
Abamectin (SC 2%) Meloidogyne spp. (J2)48 hours27.31 µg/ml-[5]
Oxamyl Meloidogyne javanica (J2 Paralysis)96 hours> 4 µL L⁻¹-[6]
Fluopyram Meloidogyne javanica (J2 Paralysis)24 hours< 0.25 µL L⁻¹-[6]
Comparative Efficacy: Field and Greenhouse Studies

Field and greenhouse experiments are crucial for evaluating nematicide performance under realistic agricultural conditions, considering factors like soil type, crop, and environmental conditions.

Table 2: Efficacy Against Root-Knot Nematodes (Meloidogyne spp.)

NematicideCropEfficacy MetricResultSource
This compound GrapeNematode Population Reduction>94% reduction[7][8]
This compound (Granular) TomatoJ2 Population & Root Gall SuppressionSignificant suppression, comparable to Abamectin[9]
Abamectin TomatoRoot-Gall Index Reduction67.28% reduction[10]
Abamectin TomatoJ2 Population Reduction89.85% reduction[10]
Abamectin (SC 8.4%) CucumberGall Formation Suppression75.23% reduction[5]
Fenamiphos GrapeNematode Population ReductionEffective, but with faster soil degradation than this compound[8]
Fluopyram TomatoRoot-Galling Reduction (avg. over 5 trials)2.5-point reduction on a 0-10 scale[11]
Fluopyram TomatoEstimated Yield Gain~15% over untreated control[11]

Table 3: Efficacy Against Cyst Nematodes (Globodera spp.)

NematicideTarget PestCropEfficacy MetricResultSource
This compound Globodera spp.--No direct comparative data in search results
Fluensulfone (B1672874) (related study) Globodera pallidaPotatoNematode MultiplicationGenerally less efficacious than Oxamyl or Fosthiazate[12]
Fosthiazate Globodera pallidaPotatoRoot Infection ReductionGreater effects than Fluensulfone at 42 days post-application[12]
Oxamyl Globodera pallidaPotatoFinal Population (Pf)Lower final cyst numbers compared to Fluensulfone[12]
Oxamyl Globodera rostochiensisPotatoNematode Population ReductionReduced nematode levels compared to untreated plots[13]
Fenamiphos Globodera rostochiensisPotatoYield & Nematode ReductionResulted in higher yields and fewer nematodes in roots[14]

Experimental Protocols and Methodologies

Understanding the experimental design is critical for interpreting efficacy data. Below are summaries of methodologies from key comparative studies.

Protocol 1: In Vitro Nematicide Toxicity Assay (Adapted from Kim et al., 2021) [1]

  • Objective: To determine the acute toxicity (LC50 and LC90) of various nematicides.

  • Target Pests: Helicotylenchus microlobus and Mesocriconema nebraskense.

  • Methodology:

    • Nematodes were extracted from soil samples and collected in distilled water.

    • Stock solutions of nematicides (Fluopyram, Fosthiazate, Abamectin, Imicyafos, this compound) were prepared.

    • Serial dilutions of each nematicide were made in 24-well plates.

    • Approximately 50-100 nematodes were added to each well.

    • Plates were incubated at 25°C.

    • Nematode mortality was assessed after 24, 48, and 72 hours under a microscope. Nematodes were considered dead if they did not respond to being prodded with a fine needle.

    • LC50 and LC90 values were calculated using probit analysis.

Protocol 2: Field Trial for Globodera pallida Control (Adapted from Haydock et al., 2016) [12]

  • Objective: To evaluate the efficacy of fluensulfone compared to standard nematicides in controlling Potato Cyst Nematode.

  • Experimental Design: Randomized block design.

  • Treatments:

    • Untreated control.

    • Fluensulfone at various rates (e.g., 1.95 to 6.00 kg a.i. ha⁻¹).

    • Oxamyl (standard nematicide).

    • Fosthiazate (standard nematicide).

  • Methodology:

    • Initial nematode population density (Pi) was determined from soil samples taken before planting.

    • Granular nematicides were applied to the soil at planting.

    • Potato cultivar (e.g., 'Maris Piper') was planted.

    • Root infection was assessed at 28 and 42 days after planting (DAP) by counting the number of nematodes per gram of root.

    • At harvest, final nematode population density (Pf) was determined from soil samples.

    • Tuber yield was measured.

    • The reproduction factor (Pf/Pi) was calculated to assess nematode multiplication.

Visualizing Mechanisms and Workflows

Modes of Action

Nematicides function through distinct biochemical pathways. This compound, like other organophosphates and carbamates, inhibits acetylcholinesterase (AChE).[15] In contrast, newer chemistries target different sites, which is crucial for resistance management. Abamectin is an allosteric modulator of glutamate-gated chloride channels (GluCl), while fluopyram inhibits mitochondrial complex II.[15][16]

Nematicide_Modes_of_Action cluster_Nerve_Muscle Nerve & Muscle Targets cluster_Respiration Respiration Targets cluster_Nematicides Nematicides AChE Acetylcholinesterase (AChE) GluCl Glutamate-gated Chloride Channels (GluCl) MitoC2 Mitochondrial Complex II (SDHI) This compound This compound This compound->AChE Inhibit Fosthiazate Fosthiazate Fosthiazate->AChE Inhibit Oxamyl Oxamyl Oxamyl->AChE Inhibit Abamectin Abamectin Abamectin->GluCl Modulate Fluopyram Fluopyram Fluopyram->MitoC2 Inhibit

Caption: Differentiated modes of action for this compound and key alternative nematicides.

Experimental Workflow

A typical field trial for evaluating nematicide efficacy follows a structured process from site selection to data analysis.

Nematicide_Field_Trial_Workflow Start Site Selection & Infestation Confirmation PreTreatment Pre-Treatment Sampling (Determine Initial Population 'Pi') Start->PreTreatment PlotDesign Experimental Design (e.g., Randomized Block) PreTreatment->PlotDesign Application Nematicide Application (at planting) PlotDesign->Application Planting Crop Planting Application->Planting MidSeason Mid-Season Sampling (Root Infection Assessment) Planting->MidSeason Harvest Crop Harvest (Yield Measurement) MidSeason->Harvest PostHarvest Post-Harvest Sampling (Determine Final Population 'Pf') Harvest->PostHarvest Analysis Data Analysis (Efficacy, Yield, Repro. Factor) PostHarvest->Analysis End Conclusion Analysis->End

Caption: Generalized workflow for a large-scale nematicide field trial.

References

A Comparative Guide to Inter-laboratory Validation of Ethoprophos Residue Analysis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethoprophos is a non-systemic organophosphate nematicide and insecticide used to control a broad spectrum of soil-borne pests.[1] Its analysis is critical for ensuring food safety, environmental monitoring, and compliance with regulatory limits.

Data Presentation: Comparison of Analytical Method Performance

The following tables summarize the performance characteristics of various validated methods for the determination of this compound residues. The data is compiled from single-laboratory validation studies and demonstrates the typical performance of these methods across different matrices.

Table 1: Performance of Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Methods for this compound Residue Analysis

MatrixMethodSpiking Levels (ng/g)Mean Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (ng/g)Reference
StrawberryQuEChERS10, 50, 20095710[2]
Wheat FlourQuEChERS10, 50, 200981610[2]
LeekQuEChERS10, 50, 200991710[2]
VegetablesQuEChERS10Not Specified<2010[3]

Table 2: Performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for this compound Residue Analysis

MatrixMethodSpiking Levels (µg/kg)Mean Recovery (%)Repeatability (RSDr) (%)Reproducibility (RSDR) (%)Limit of Quantification (LOQ) (µg/kg)Reference
TomatoDutch mini-Luke10, 20, 5070-120<20Not Specified10[4][5]
Green Leafy VegetablesQuEChERS10, 5070-120<20Not Specified10[6][7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of analytical results. Below are generalized experimental protocols for the analysis of this compound residues based on widely adopted techniques.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Fruits and Vegetables

The QuEChERS method is a streamlined and effective approach for the extraction and cleanup of pesticide residues from a wide range of food matrices.[3][6][7][8]

a) Sample Preparation and Extraction:

  • Homogenize a representative sample of the fruit or vegetable.

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • For matrices with low water content, add an appropriate amount of water to ensure a total volume of approximately 10 mL.

  • Add an appropriate internal standard.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

b) Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing d-SPE sorbents. A common combination for general fruit and vegetable samples is 900 mg MgSO₄, 150 mg Primary Secondary Amine (PSA), and 150 mg C18.

  • Vortex for 30 seconds.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • The resulting supernatant is the final extract.

c) Instrumental Analysis:

  • GC-MS/MS: The final extract can be directly injected or may require solvent exchange to a more GC-compatible solvent.

  • LC-MS/MS: The final extract is typically diluted with a suitable solvent (e.g., mobile phase) before injection.

Analytical Instrumentation and Conditions

a) Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

  • Gas Chromatograph (GC): Equipped with a capillary column suitable for pesticide analysis (e.g., 5% phenyl-methylpolysiloxane).

  • Injector: Splitless or pulsed splitless injection is commonly used.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS/MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used for high selectivity and sensitivity. Specific precursor and product ions for this compound are selected for quantification and confirmation.

b) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Liquid Chromatograph (LC): A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column (e.g., C18) is commonly used.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization.

  • Mass Spectrometer (MS/MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is typically used for the analysis of organophosphorus pesticides. MRM is used for quantification and confirmation.

Mandatory Visualization

Experimental Workflow for this compound Residue Analysis

The following diagram illustrates a typical workflow for the analysis of this compound residues using the QuEChERS method followed by instrumental analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Instrumental Analysis Sample Sample Collection (e.g., Vegetables, Soil) Homogenization Homogenization Sample->Homogenization Extraction Acetonitrile Extraction + Salts Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE d-SPE with PSA, C18, MgSO4 Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Analysis GC-MS/MS or LC-MS/MS Analysis Centrifugation2->Analysis Data Data Acquisition and Processing Analysis->Data pt_workflow cluster_organization Proficiency Test Organization cluster_participation Laboratory Participation cluster_evaluation Data Evaluation cluster_reporting Reporting and Follow-up Organizer Test Organizer (e.g., EURL) TestMaterial Preparation of Homogeneous and Stable Test Material Organizer->TestMaterial Distribution Distribution of Test Material to Participating Laboratories TestMaterial->Distribution Analysis Analysis of Test Material by Participating Laboratories Distribution->Analysis Submission Submission of Results Analysis->Submission AssignedValue Determination of the Assigned Value Submission->AssignedValue ZScore Calculation of z-scores AssignedValue->ZScore Report Issuance of Final Report ZScore->Report Performance Laboratory Performance Assessment Report->Performance

References

Comparative environmental risk assessment of Ethoprophos and next-generation pesticides.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental risks associated with the organophosphate pesticide Ethoprophos and selected next-generation insecticides. The assessment is based on key environmental fate and ecotoxicity parameters, supported by experimental data and standardized testing protocols.

Executive Summary

This compound, an older-generation organophosphate, presents a significant environmental risk, characterized by high toxicity to a broad range of non-target organisms, including aquatic life, birds, and mammals.[1][2] While it shows moderate persistence in soil, its high acute toxicity raises considerable concern.[1][2][3] In contrast, newer classes of pesticides, such as neonicotinoids (Imidacloprid), pyrethroids (Cypermethrin), diamides (Chlorantraniliprole), and sulfoximines (Sulfoxaflor), exhibit more varied and often more selective toxicity profiles. While some next-generation pesticides offer improvements in terms of lower toxicity to certain non-target groups, they are not without their own environmental concerns, such as the high toxicity of neonicotinoids and sulfoximines to pollinators and the extreme toxicity of pyrethroids to aquatic organisms.[2][4][5][6] Diamides, like Chlorantraniliprole (B1668704), generally show lower toxicity to non-target vertebrates and bees but can be persistent in the environment.[7][8][9] This guide aims to provide a data-driven comparison to inform risk assessment and the development of safer alternatives.

Data Presentation: Quantitative Ecotoxicity and Environmental Fate

The following tables summarize key quantitative data for this compound and representative next-generation pesticides. Data is presented for aquatic toxicity (Lethal Concentration, 50% - LC50), avian toxicity (Lethal Dose, 50% - LD50), honeybee toxicity (LD50), soil persistence (Dissipation Time, 50% - DT50), and bioaccumulation potential (Bioconcentration Factor - BCF).

Table 1: Aquatic Toxicity

Pesticide ClassActive IngredientTest OrganismExposure DurationLC50Reference
OrganophosphateThis compoundOncorhynchus mykiss (Rainbow Trout)96 hours2.1 mg/L[4]
OrganophosphateThis compoundDaphnia magna (Water Flea)48 hours0.011 mg/L[4]
NeonicotinoidImidaclopridOncorhynchus mykiss (Rainbow Trout)96 hours211 mg/L
NeonicotinoidImidaclopridDaphnia magna (Water Flea)48 hours85 mg/L
PyrethroidCypermethrinOncorhynchus mykiss (Rainbow Trout)96 hours0.00082 mg/L[4]
PyrethroidCypermethrinDaphnia magna (Water Flea)48 hours0.0002 mg/L[4]
Diamide (B1670390)ChlorantraniliproleOncorhynchus mykiss (Rainbow Trout)96 hours>12.6 mg/L
DiamideChlorantraniliproleDaphnia magna (Water Flea)48 hours>0.0379 mg/L
SulfoximineSulfoxaflorOncorhynchus mykiss (Rainbow Trout)96 hours>100 mg/L
SulfoximineSulfoxaflorDaphnia magna (Water Flea)48 hours361 µg/L

Table 2: Avian Toxicity

Pesticide ClassActive IngredientTest OrganismLD50 (Oral)Reference
OrganophosphateThis compoundColinus virginianus (Bobwhite Quail)12.8 mg/kg bw
NeonicotinoidImidaclopridColinus virginianus (Bobwhite Quail)152 mg/kg bw
PyrethroidCypermethrinAnas platyrhynchos (Mallard Duck)>4640 mg/kg bw[4]
DiamideChlorantraniliproleColinus virginianus (Bobwhite Quail)>2250 mg/kg bw
SulfoximineSulfoxaflorColinus virginianus (Bobwhite Quail)1021 mg/kg bw

Table 3: Honeybee Toxicity

Pesticide ClassActive IngredientExposure RouteLD50Reference
OrganophosphateThis compoundContact1.35 µ g/bee
NeonicotinoidImidaclopridContact0.024 µ g/bee
PyrethroidCypermethrinContact0.02 µ g/bee
DiamideChlorantraniliproleContact>100 µ g/bee
SulfoximineSulfoxaflorContact0.379 µ g/bee [10]

Table 4: Soil Persistence and Bioaccumulation

Pesticide ClassActive IngredientSoil DT50 (Aerobic)BCF (Fish)Reference
OrganophosphateThis compound10 - 25 days4 - 17[11]
NeonicotinoidImidacloprid187 days<10[12]
PyrethroidCypermethrin22 - 122 days998
DiamideChlorantraniliprole233 - 886 days<10[7]
SulfoximineSulfoxaflor5 - 8.5 daysNot available

Experimental Protocols

The ecotoxicity and environmental fate data presented in this guide are typically generated following standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and comparability across different studies and chemicals.

Aquatic Toxicity Testing (OECD 203, 202, 211)
  • Principle: To determine the concentration of a substance that is lethal to 50% of a test population of fish (LC50) or immobilizes 50% of a test population of aquatic invertebrates (EC50) over a defined period.

  • Test Organisms: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) for fish and Daphnia magna for invertebrates.

  • Methodology:

    • A range of concentrations of the test substance are prepared in water.

    • Test organisms are introduced into the test solutions and a control (water without the test substance).

    • The organisms are observed for mortality or immobilization at regular intervals (e.g., 24, 48, 72, and 96 hours).

    • The LC50 or EC50 value is calculated using statistical methods.

    • For chronic toxicity, longer-term studies are conducted to assess effects on reproduction and growth.

Avian Acute Oral Toxicity Testing (OECD 223)
  • Principle: To determine the single oral dose of a substance that is lethal to 50% of a test population of birds (LD50).[13][14][15]

  • Test Organisms: Commonly used species include Bobwhite Quail (Colinus virginianus) or Mallard Duck (Anas platyrhynchos).[16]

  • Methodology:

    • Birds are fasted before administration of the test substance.

    • A range of doses of the test substance are administered orally to different groups of birds.

    • A control group receives a placebo.

    • Birds are observed for mortality and clinical signs of toxicity for at least 14 days.

    • The LD50 value is calculated using statistical methods.

Honeybee Acute Toxicity Testing (OECD 213, 214)
  • Principle: To determine the dose of a substance that is lethal to 50% of a test population of adult honeybees (LD50) through oral or contact exposure.[17][18][19][20]

  • Test Organism: Adult worker honeybees (Apis mellifera).

  • Methodology:

    • Oral Toxicity (OECD 213): Bees are fed a sucrose (B13894) solution containing a range of concentrations of the test substance.

    • Contact Toxicity (OECD 214): A small droplet of the test substance in a suitable solvent is applied to the dorsal thorax of each bee.

    • In both tests, bees are observed for mortality at 24, 48, and sometimes 72 and 96 hours.

    • The LD50 value is calculated based on the observed mortality.

Soil Degradation Studies (OECD 307)
  • Principle: To determine the rate of degradation of a substance in soil under controlled aerobic conditions.[21][22][23]

  • Methodology:

    • Soil samples with known characteristics (e.g., texture, organic carbon content, pH) are treated with the test substance.

    • The treated soil is incubated in the dark at a constant temperature and moisture level.

    • At various time intervals, soil samples are analyzed for the concentration of the parent compound and its major degradation products.

    • The time it takes for 50% of the substance to dissipate (DT50) is calculated, often using first-order kinetics.[24]

Bioaccumulation Studies (OECD 305)
  • Principle: To determine the potential of a substance to accumulate in the tissues of an aquatic organism from the surrounding water.

  • Test Organism: Commonly used species include fish such as the Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).

  • Methodology:

    • Fish are exposed to a constant, low concentration of the test substance in water for a defined period (uptake phase).

    • Water and fish tissue concentrations are measured at regular intervals.

    • The fish are then transferred to clean water for a depuration phase, and tissue concentrations are monitored as the substance is eliminated.

    • The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration of the substance in the fish tissue to the concentration in the water at steady state.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of these pesticides to non-target organisms is a direct result of their interaction with specific molecular targets and the subsequent disruption of critical signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation & Data Collection cluster_analysis Analysis & Reporting TestSubstance Test Substance (Pesticide) DosePrep Dose/Concentration Preparation TestSubstance->DosePrep TestOrganism Test Organism (e.g., Fish, Bird, Bee) Exposure Exposure to Test Substance TestOrganism->Exposure DosePrep->Exposure Observation Observation of Mortality & Sub-lethal Effects Exposure->Observation DataCollection Data Collection Observation->DataCollection StatisticalAnalysis Statistical Analysis (e.g., LC50/LD50 Calculation) DataCollection->StatisticalAnalysis RiskAssessment Environmental Risk Assessment StatisticalAnalysis->RiskAssessment

Caption: General experimental workflow for environmental risk assessment of pesticides.

This compound: Acetylcholinesterase Inhibition

This compound, like other organophosphates, is a potent inhibitor of the enzyme acetylcholinesterase (AChE). AChE is crucial for terminating nerve impulses by breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.

AChE_Inhibition cluster_normal Normal Synaptic Transmission cluster_this compound With this compound ACh_release Acetylcholine (ACh) Released AChR ACh Binds to Receptor ACh_release->AChR Nerve_Impulse Nerve Impulse Propagation AChR->Nerve_Impulse AChE Acetylcholinesterase (AChE) Breaks Down ACh AChR->AChE ACh unbinds Termination Signal Termination AChE->Termination This compound This compound AChE_inhibited AChE Inhibited This compound->AChE_inhibited ACh_buildup ACh Accumulates in Synapse AChE_inhibited->ACh_buildup Prevents breakdown Continuous_Stimulation Continuous Receptor Stimulation ACh_buildup->Continuous_Stimulation Paralysis Paralysis & Death Continuous_Stimulation->Paralysis

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by this compound.

Neonicotinoids and Sulfoximines: Nicotinic Acetylcholine Receptor Modulation

Neonicotinoids (e.g., Imidacloprid) and Sulfoximines (e.g., Sulfoxaflor) are agonists of the nicotinic acetylcholine receptors (nAChRs). They bind to these receptors, mimicking the action of acetylcholine but are not readily broken down by AChE. This leads to continuous stimulation of the nerve cells.

nAChR_Modulation cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) Signaling Pesticide Neonicotinoid or Sulfoximine nAChR Binds to nAChR Pesticide->nAChR Ion_Channel Ion Channel Opens nAChR->Ion_Channel Agonist action Ion_Influx Na+/Ca2+ Influx Ion_Channel->Ion_Influx Depolarization Continuous Depolarization Ion_Influx->Depolarization Nerve_Excitation Hyperexcitation of Nervous System Depolarization->Nerve_Excitation Paralysis_Death Paralysis & Death Nerve_Excitation->Paralysis_Death

Caption: Nicotinic acetylcholine receptor (nAChR) modulation by neonicotinoids and sulfoximines.

Pyrethroids: Voltage-Gated Sodium Channel Disruption

Pyrethroids (e.g., Cypermethrin) act on the voltage-gated sodium channels (VGSCs) in nerve cell membranes.[1][25][26][27][28] They bind to the open state of the channel, preventing its closure and leading to a prolonged influx of sodium ions.[1]

VGSC_Disruption cluster_channel Voltage-Gated Sodium Channel (VGSC) Disruption Pyrethroid Pyrethroid VGSC Binds to Open VGSC Pyrethroid->VGSC Channel_Closure_Inhibited Channel Inactivation Prevented VGSC->Channel_Closure_Inhibited Na_Influx Prolonged Na+ Influx Channel_Closure_Inhibited->Na_Influx Repetitive_Firing Repetitive Neuronal Discharge Na_Influx->Repetitive_Firing Paralysis_Death Paralysis & Death Repetitive_Firing->Paralysis_Death

Caption: Disruption of voltage-gated sodium channels (VGSCs) by pyrethroids.

Diamides: Ryanodine (B192298) Receptor Activation

Diamides (e.g., Chlorantraniliprole) selectively activate insect ryanodine receptors (RyRs), which are intracellular calcium channels. This leads to an uncontrolled release of calcium from internal stores, causing muscle contraction, paralysis, and ultimately death.

RyR_Activation cluster_calcium Ryanodine Receptor (RyR) Activation Diamide Diamide RyR Binds to and Activates Ryanodine Receptor Diamide->RyR Ca_Release Uncontrolled Ca2+ Release from SR RyR->Ca_Release Muscle_Contraction Continuous Muscle Contraction Ca_Release->Muscle_Contraction Feeding_Cessation Feeding Cessation Muscle_Contraction->Feeding_Cessation Paralysis_Death Paralysis & Death Feeding_Cessation->Paralysis_Death

Caption: Activation of ryanodine receptors (RyRs) by diamide insecticides.

Conclusion

The comparative assessment reveals distinct environmental risk profiles for this compound and the selected next-generation pesticides. This compound poses a broad-spectrum hazard to non-target organisms. While newer pesticides may offer increased selectivity and reduced toxicity to certain species, they introduce new challenges, such as the high toxicity of some classes to pollinators or aquatic life, and issues of persistence. This guide underscores the importance of a comprehensive and comparative approach to environmental risk assessment, considering a wide range of endpoints and non-target species to inform the development and regulation of safer and more sustainable pest control strategies.

References

Validation of Ethoprophos as a Positive Control in Ecotoxicological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of ethoprophos's validation as a positive control in key ecotoxicological assays. By examining its performance against alternative substances and presenting detailed experimental data and protocols, this document serves as a vital resource for ensuring the accuracy and reliability of toxicity testing.

Executive Summary

This compound, an organophosphate insecticide and nematicide, is a potent inhibitor of acetylcholinesterase (AChE), a crucial enzyme in the nervous system of many organisms.[1][2] This well-defined mechanism of action and its high toxicity across a broad range of species make it a candidate for use as a positive control in ecotoxicological studies. A positive control is a substance known to produce a specific, measurable effect, thereby validating the test system's ability to respond to a toxicant. This guide details the ecotoxicological profile of this compound, compares it with other common positive controls, and provides standardized protocols for its use in aquatic and terrestrial toxicity testing.

Comparative Ecotoxicity Data

The efficacy of a positive control is determined by its ability to produce consistent and reproducible dose-dependent effects. The following tables summarize the acute and sublethal toxicity of this compound and two other common acetylcholinesterase-inhibiting pesticides, chlorpyrifos (B1668852) and carbofuran (B1668357), across various non-target organisms. This data is essential for establishing appropriate concentration ranges in ecotoxicological assays.

Table 1: Acute Toxicity of this compound and Alternatives
OrganismTest EndpointThis compoundChlorpyrifosCarbofuran
Fish
Oncorhynchus mykiss (Rainbow Trout)96-hr LC50~0.19 mg/L0.003 - 0.01 mg/L0.24 mg/L
Lepomis macrochirus (Bluegill Sunfish)96-hr LC500.035 mg/L0.003 - 0.025 mg/L0.13 mg/L
Cyprinodon variegatus (Sheepshead Minnow)96-hr LC500.18 mg/L0.002 - 0.009 mg/L0.39 mg/L
Aquatic Invertebrates
Daphnia magna (Water Flea)48-hr EC500.012 mg/L0.0001 - 0.0003 mg/L0.0024 mg/L
Birds
Colinus virginianus (Bobwhite Quail)Oral LD5011.9 mg/kg8 - 120 mg/kg4.2 mg/kg
Anas platyrhynchos (Mallard Duck)Oral LD5061 mg/kg121 - 270 mg/kg0.7 - 5.6 mg/kg
Earthworms
Eisenia fetida14-day LC50Not specified228.06 mg/kgNot specified

LC50 (Lethal Concentration 50%): The concentration of a substance that is lethal to 50% of the test organisms. EC50 (Effective Concentration 50%): The concentration of a substance that causes a defined effect in 50% of the test organisms. LD50 (Lethal Dose 50%): The dose of a substance that is lethal to 50% of the test organisms.

Table 2: Sublethal (Chronic) Toxicity of this compound and Alternatives
OrganismTest EndpointThis compoundChlorpyrifosCarbofuran
Fish
Pimephales promelas (Fathead Minnow)32-day NOEC (Survival)0.01 mg/L~0.0005 mg/L0.068 mg/L
Aquatic Invertebrates
Daphnia magna (Water Flea)21-day NOEC (Reproduction)0.0008 mg/L<0.0001 mg/L0.0013 mg/L

NOEC (No Observed Effect Concentration): The highest concentration of a substance at which no statistically significant adverse effect is observed.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphates and carbamates, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[1][2] AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. By inhibiting AChE, these compounds cause an accumulation of ACh, leading to continuous nerve stimulation, which can result in paralysis and death.[3]

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_inhibition Inhibition Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Inhibited_AChE Inhibited AChE This compound This compound This compound->AChE Binds to & Irreversibly Inhibits

Figure 1: Simplified signaling pathway of acetylcholinesterase (AChE) and its inhibition by this compound.

Experimental Protocols

The following are standardized protocols for acute toxicity testing in aquatic organisms, where this compound can be used as a positive control to validate the assay's performance.

OECD Test Guideline 203: Fish, Acute Toxicity Test

This test evaluates the acute lethal toxicity of a substance to fish.

Experimental Workflow:

OECD_203_Workflow A Acclimatization of Test Fish B Preparation of Test Solutions (this compound & Test Substance) A->B C Exposure of Fish to Test Solutions (96 hours) B->C D Observation of Mortality and Sublethal Effects (at 24, 48, 72, 96 hours) C->D E Data Analysis (LC50 Calculation) D->E

Figure 2: Experimental workflow for OECD Test Guideline 203.

Methodology:

  • Test Organisms: Recommended species include Rainbow trout (Oncorhynchus mykiss), Zebrafish (Danio rerio), and Fathead minnow (Pimephales promelas).

  • Test Conditions: A 96-hour static, semi-static, or flow-through test is conducted. Water temperature, pH, and dissolved oxygen are monitored.

  • Positive Control: A range of this compound concentrations is prepared to establish a dose-response curve.

  • Observations: Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The primary endpoint is the 96-hour LC50.

OECD Test Guideline 202: Daphnia sp., Acute Immobilisation Test

This test assesses the acute immobilizing effect of a substance on Daphnia.

Experimental Workflow:

OECD_202_Workflow A Culturing of Daphnia magna B Preparation of Test Solutions (this compound & Test Substance) A->B C Exposure of Neonates (<24h old) (48 hours) B->C D Observation of Immobilisation (at 24 and 48 hours) C->D E Data Analysis (EC50 Calculation) D->E

Figure 3: Experimental workflow for OECD Test Guideline 202.

Methodology:

  • Test Organism: Daphnia magna neonates (<24 hours old) are used.

  • Test Conditions: A 48-hour static test is performed.

  • Positive Control: A geometric series of this compound concentrations is tested.

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

  • Endpoint: The primary endpoint is the 48-hour EC50 for immobilization.

Logical Framework for Positive Control Validation

The validation of a positive control relies on a logical progression from understanding its mechanism of action to consistently observing its expected effects in a given test system.

Validation_Logic A Known Mechanism of Action (AChE Inhibition) B Predictable Dose-Response Relationship A->B C Reproducible Results in Standardized Assays B->C D Validation of Test System Sensitivity C->D

Figure 4: Logical relationship for validating a positive control.

Conclusion

This compound demonstrates the key characteristics of a reliable positive control for ecotoxicological assays, particularly those assessing neurotoxicity. Its well-defined mechanism of action as an acetylcholinesterase inhibitor, coupled with its high toxicity and the availability of extensive ecotoxicity data, allows for the establishment of clear, reproducible dose-response relationships. When used in accordance with standardized protocols such as OECD guidelines 202 and 203, this compound can effectively validate the sensitivity and responsiveness of the test system, thereby increasing the confidence in the evaluation of unknown substances. While alternatives like chlorpyrifos and carbofuran also inhibit acetylcholinesterase, the choice of the most appropriate positive control will depend on the specific objectives of the study, the test organisms being used, and the regulatory context. This guide provides the foundational data and methodologies to support the informed use of this compound as a positive control in ecotoxicological research.

References

Controlled-Release Ethoprophos Formulations Offer Potential Advantages Over Conventional Applications in Nematicide Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of controlled-release and conventional ethoprophos formulations reveals that while conventional methods provide immediate and significant nematode control, controlled-release technologies present a promising approach to extend efficacy, reduce environmental impact, and enhance overall pest management strategies. Although direct comparative field data for specific controlled-release this compound products is limited in the available research, the principles of controlled-release technology, combined with efficacy data from conventional formulations, provide a strong basis for evaluation.

Conventional formulations of this compound, such as emulsifiable concentrates (EC) and granules, have demonstrated notable efficacy in controlling a variety of plant-parasitic nematodes. Studies on conventional formulations provide valuable benchmarks for nematode reduction and yield improvement across different crops. For instance, research on pineapple crops has shown that conventional this compound applications can significantly reduce populations of Helicotylenchus spp. and Pratylenchus spp., with reductions in total nematode counts ranging from 61% to 65%.[1] Similarly, trials in banana cultivation have established effective application rates for granular this compound, recommending 4.5 g of active ingredient per plant to achieve desired nematode control.[2][3]

Quantitative Data Comparison

The following table summarizes the efficacy of conventional this compound formulations based on available experimental data.

Formulation TypeCropTarget NematodeApplication RateEfficacy (% Reduction)Source
Emulsifiable Concentrate (Mocap® 72EC)PineappleHelicotylenchus spp.8 L/ha86-93% prevention of infection[1]
Emulsifiable Concentrate (Mocap® 72EC)PineapplePratylenchus spp.8 L/ha58-63% prevention of infection[1]
Emulsifiable Concentrate (Mocap® 72EC)PineappleTotal Nematodes8 L/ha61-65% prevention of infection[1]
GranulesBananaRadopholus similis4.5 g a.i./plantEffective control (specific % not provided)[2][3]

Experimental Protocols

The evaluation of nematicide efficacy relies on standardized and rigorous experimental protocols. The methodologies outlined below are synthesized from studies on conventional nematicide applications and represent best practices in the field.

Field Trial Design for Conventional Nematicide Efficacy:

A typical experimental design involves randomized complete blocks with multiple repetitions to ensure statistical validity.[1] Key components of the protocol include:

  • Plot Establishment: Experimental plots are established in fields with a known history of nematode infestation. Plot sizes are determined based on the crop and experimental design, with a common size for banana trials being 40-50 plants per plot with five replications.[2]

  • Pre-treatment Sampling: Prior to nematicide application, soil and root samples are collected from each plot to determine the initial nematode population density. This baseline data is crucial for evaluating the treatment's effectiveness.

  • Nematicide Application: Conventional formulations, such as Mocap® 72EC, are applied at the manufacturer's recommended rate. For example, an application rate of 8 L/ha in 2000 L of water may be used for pineapple crops.[1] For granular formulations in banana cultivation, a specific amount of active ingredient (e.g., 4.5 g) is applied to a defined area (e.g., 1 m²) around each plant.[2]

  • Post-treatment Sampling and Analysis: Soil and root samples are collected at regular intervals after application (e.g., 15, 35, and 70 days) to assess the impact on nematode populations.[1] Nematodes are extracted from soil and roots using standard laboratory techniques, such as maceration and sieving, and counted under a microscope.[2]

  • Data Analysis: The collected data on nematode counts are statistically analyzed to compare the efficacy of the treatment against an untreated control. Plant health parameters, such as plant height, girth, flowering date, and yield (e.g., bunch weights in bananas), are also recorded to assess the overall impact of nematode control.[2]

Visualizing the Comparison and Workflow

To better understand the concepts discussed, the following diagrams illustrate the theoretical release profiles of different this compound formulations and a typical experimental workflow for efficacy testing.

G cluster_0 Conventional Formulation cluster_1 Controlled-Release Formulation cluster_2 Release Profile Over Time Conventional Conventional Application (e.g., Emulsifiable Concentrate) peak_conv High Initial Concentration ControlledRelease Controlled-Release Application (e.g., Encapsulated Granules) sustained_cr Sustained Effective Concentration time_axis Time -> conc_axis Concentration -> start start->peak_conv Conventional start->sustained_cr Controlled-Release decline_conv Rapid Decline peak_conv->decline_conv end_conv decline_conv->end_conv end_cr sustained_cr->end_cr

Caption: Theoretical release profiles of conventional vs. controlled-release this compound.

G cluster_workflow Experimental Workflow: Nematicide Efficacy Trial A 1. Site Selection & Plot Establishment B 2. Pre-Treatment Nematode Sampling A->B C 3. Nematicide Application (Treatment vs. Control) B->C D 4. Post-Treatment Sampling (Soil & Roots) C->D E 5. Nematode Extraction & Counting D->E F 6. Data Analysis & Efficacy Determination E->F

Caption: Standard workflow for evaluating the efficacy of nematicides in field trials.

References

A Comparative Analysis of Ethoprophos and Other Pesticides on Soil Microbial Diversity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The application of pesticides is a cornerstone of modern agriculture, essential for protecting crops and ensuring food security. However, the widespread use of these chemicals raises concerns about their non-target effects on the soil microbiome, a critical component of terrestrial ecosystems. This guide provides a comparative analysis of the impact of Ethoprophos, an organophosphate nematicide and insecticide, and two other widely used pesticides, Chlorpyrifos (B1668852) (an organophosphate insecticide) and Glyphosate (a broad-spectrum herbicide), on soil microbial diversity. This comparison is based on available experimental data and aims to provide an objective overview for the scientific community.

Executive Summary

This compound, Chlorpyrifos, and Glyphosate each exhibit distinct impacts on the soil microbial community. While this compound has been observed to stimulate microbial oxygen consumption, detailed comparative studies on its broad effects on microbial diversity are limited. In contrast, Chlorpyrifos has been shown to cause initial reductions in bacterial and fungal populations, with some studies indicating a subsequent recovery and a shift in community structure favoring certain resistant species like Actinomycetes. Glyphosate's effects are varied, with some studies reporting minimal impact on microbial community structure, while others indicate a stimulation of microbial activity due to its degradation and utilization as a nutrient source. The long-term consequences and the comparative impact of these pesticides under varied environmental conditions remain an area of active research.

Comparative Impact on Soil Microbial Populations

The following table summarizes the quantitative impact of this compound, Chlorpyrifos, and Glyphosate on key soil microbial populations as reported in various studies. It is important to note that the data are compiled from different experiments with varying soil types, pesticide concentrations, and incubation periods, which can influence the observed effects.

PesticideMicrobial GroupConcentrationIncubation PeriodObserved EffectReference
This compound Total MicrobesNot Specified4 weeksStimulated microbial oxygen consumption and mineralization.[1]
FungiNot Specified45 daysDegraded by Aspergillus flavus and Fusarium oxysporum, suggesting an interaction and potential shift in fungal community.[2][3]
Chlorpyrifos Bacteria100 µg/g and 200 µg/g1-14 daysDecrease in Colony Forming Units (CFU).[2][4][5]
Fungi100 µg/g and 200 µg/g1-14 daysDecrease in Colony Forming Units (CFU).[2][4][5]
Actinomycetes100 µg/g and 200 µg/g14 daysFavored growth, suggesting a shift in microbial community composition.[2][5][6]
Glyphosate Bacteria50 mM (in vitro)Not Specified1000-fold reduction in viability.[7]
Fungi50 mM (in vitro)Not SpecifiedCompletely eliminated growth.[7]
Total Microbes5-5000 mg/kg (in soil)9 daysIncreased microbial respiration (activity).[7]
Bacteria & FungiField Application RatesGrowing SeasonNo significant differences in microbial community size, diversity, or function.[8]

Comparative Impact on Soil Enzyme Activities

Soil enzymes are sensitive indicators of soil health and are crucial for nutrient cycling. The application of pesticides can significantly alter their activity.

PesticideEnzymeConcentrationIncubation PeriodObserved EffectReference
This compound Not SpecifiedNot SpecifiedNot SpecifiedData not readily available in comparative studies.
Chlorpyrifos Dehydrogenase10 mg/kgNot SpecifiedInhibition reported.[9]
PhosphataseNot SpecifiedNot SpecifiedInhibition of phosphatase and urease activities.[10]
UreaseNot SpecifiedNot SpecifiedInhibition of phosphatase and urease activities.[10]
Glyphosate DehydrogenaseNot SpecifiedNot SpecifiedNo major effects reported at recommended rates.
General Microbial Activity47-234 µg/g soil14 daysStimulated C and N mineralization.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the cited studies.

Soil Sampling and Pesticide Application
  • Soil Collection: Soil samples are typically collected from the top 15-20 cm of the soil profile from fields with no recent history of pesticide application.[12] Samples are often sieved (e.g., through a 2 mm mesh) to ensure homogeneity.[12]

  • Pesticide Application: Pesticides are applied to soil samples in laboratory microcosms at concentrations relevant to field application rates. The application is often done by mixing a stock solution of the pesticide with the soil to achieve the desired final concentration. Control samples receive the solvent carrier only.

Enumeration of Soil Microorganisms
  • Plate Count Method: This traditional method is used to estimate the number of viable bacteria and fungi.[5] Soil suspensions are serially diluted and plated on appropriate growth media (e.g., Nutrient Agar for bacteria, Potato Dextrose Agar for fungi). Colonies are counted after an incubation period.

  • Phospholipid Fatty Acid (PLFA) Analysis: This technique is used to provide a quantitative measure of the viable microbial biomass and to characterize the structure of the microbial community.[13] Different microbial groups have distinct fatty acid profiles.

  • 16S rRNA Gene Sequencing: This is a culture-independent method to assess bacterial diversity and community composition.[14][15][16] DNA is extracted from soil, the 16S rRNA gene is amplified by PCR, and the amplicons are sequenced.[16][17]

Soil Enzyme Activity Assays
  • Dehydrogenase Activity: This assay measures the activity of intracellular dehydrogenases, which are indicative of overall microbial activity. A common method involves the reduction of 2,3,5-triphenyltetrazolium chloride (TTC) to triphenylformazan (B7774302) (TPF), which is then extracted and quantified spectrophotometrically at 485 nm.[7][8][11]

  • Phosphatase Activity: Acid and alkaline phosphatase activities are determined by measuring the rate of hydrolysis of p-nitrophenyl phosphate (B84403) to p-nitrophenol, which is colored and can be measured with a spectrophotometer.

  • Urease Activity: Urease activity is assayed by measuring the rate of urea (B33335) hydrolysis to ammonia, which can be quantified by various colorimetric methods.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of experiments designed to assess the impact of pesticides on soil microbial diversity and a simplified representation of the potential impact pathway.

G cluster_0 Experimental Workflow cluster_1 Microbial Analysis Techniques A Soil Sample Collection (Uncontaminated Site) B Pesticide Treatment (this compound, Chlorpyrifos, Glyphosate) A->B C Incubation (Controlled Conditions) B->C D Microbial Analysis C->D E Data Analysis & Comparison D->E D1 Plate Counts (CFU/g soil) D->D1 D2 PLFA Analysis (Biomass & Community Structure) D->D2 D3 16S rRNA Sequencing (Bacterial Diversity) D->D3 D4 Enzyme Assays (Dehydrogenase, etc.) D->D4

Caption: Experimental workflow for assessing pesticide impact.

G cluster_0 Pesticide Impact Pathway Pesticide Pesticide Application (this compound, Chlorpyrifos, Glyphosate) Soil Soil Environment Pesticide->Soil Microbes Soil Microbial Community Soil->Microbes Diversity Alteration in Microbial Diversity (Bacteria, Fungi, Actinomycetes) Microbes->Diversity Direct Toxicity / Metabolic Shift Function Impact on Soil Functions (Nutrient Cycling, Decomposition) Diversity->Function

Caption: Simplified pesticide impact pathway on soil microbes.

Conclusion

The available evidence suggests that this compound, Chlorpyrifos, and Glyphosate can all influence soil microbial communities, but their specific impacts differ. Chlorpyrifos appears to cause a more immediate and direct negative effect on a broad range of microbes, although recovery and adaptation are possible. Glyphosate's impact is more complex, with potential for both inhibition and stimulation depending on the conditions and the specific microbial groups. Data on the comparative impact of this compound is less comprehensive, highlighting a need for further research.

For researchers and professionals in drug development, understanding these differential impacts is crucial for developing more environmentally benign pesticides and for assessing the ecological risks associated with current agricultural practices. Future studies should focus on direct comparative analyses of these and other pesticides under standardized conditions to provide a clearer picture of their relative effects on the soil microbiome.

References

Validation of specific biomarkers for sublethal Ethoprophos exposure in non-target organisms.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of specific biomarkers for the detection of sublethal exposure to ethoprophos, an organophosphate insecticide and nematicide, in non-target organisms. The focus is on providing objective performance comparisons based on experimental data to aid in the selection of appropriate and sensitive biomarkers for ecotoxicological research and environmental monitoring.

Introduction

This compound poses a significant risk to non-target organisms in both terrestrial and aquatic ecosystems. Assessing the sublethal effects of this pesticide is crucial for understanding its environmental impact. Biomarkers serve as early warning signals of exposure and potential adverse effects at the molecular and cellular levels. This guide evaluates the utility of three major classes of biomarkers: Cholinesterase (ChE) activity, oxidative stress markers, and genotoxicity markers.

Comparative Analysis of Biomarkers

The selection of a suitable biomarker depends on its sensitivity, specificity, and the research question being addressed. Cholinesterase inhibition is a primary and highly specific indicator of organophosphate exposure, while oxidative stress and genotoxicity markers provide insights into the broader physiological and genetic damage.

Cholinesterase (ChE) Inhibition

Cholinesterase (ChE) activity, particularly acetylcholinesterase (AChE), is a well-established and widely used biomarker for organophosphate exposure.[1][2] this compound, like other organophosphates, inhibits AChE, leading to the accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent neurotoxicity.[3][4]

Performance Data:

Sublethal exposure to this compound has been shown to cause significant inhibition of ChE activity in various non-target organisms. For instance, in the tropical fish Astyanax aeneus, a sublethal exposure to this compound resulted in a significant (54%) reduction of brain Cholinesterase (ChE) activity.[5] In the same study, other biomarkers like those for oxidative stress and biotransformation reactions were not affected, highlighting the specificity of ChE inhibition for this type of pesticide.[5] In larvae of the gar Atractosteus tropicus, the lowest observed effect concentration (LOEC) for ChE activity inhibition was 50 µg/L, which produced a 20% inhibition of the enzyme.[6]

Studies on the earthworm Eisenia fetida have also demonstrated ChE inhibition upon exposure to organophosphates.[7] The time course of inhibition and recovery can vary between species and the level of exposure.[8]

Advantages:

  • High specificity for organophosphate and carbamate (B1207046) pesticides.

  • Directly linked to the primary mechanism of toxicity.[3]

  • Well-validated and standardized assay protocols are available.

Limitations:

  • Recovery of ChE activity can occur, potentially leading to false negatives if sampling is not timed correctly.[8]

  • Natural variations in ChE activity can exist between individuals and species.[9]

Oxidative Stress Biomarkers

Exposure to pesticides can induce oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive products.[10] Key biomarkers of oxidative stress include antioxidant enzymes such as Superoxide (B77818) Dismutase (SOD), Catalase (CAT), Glutathione (B108866) Peroxidase (GPx), and Glutathione S-Transferase (GST), as well as markers of cellular damage like Malondialdehyde (MDA), a product of lipid peroxidation.[11][12]

Performance Data:

While some studies on other organophosphates have shown alterations in oxidative stress biomarkers in fish and earthworms,[13][14] data specifically for sublethal this compound exposure is less consistent. For example, in the study on Astyanax aeneus, sublethal this compound exposure did not significantly affect oxidative stress or biotransformation markers like GST and lipid peroxidation (LPO) in the liver.[5] Conversely, a study on the effects of ethiprole (B1671408) on the earthworm Eisenia fetida showed that catalase (CAT) activity was inhibited and the superoxide dismutase (SOD) gene was upregulated, suggesting these could be sensitive biomarkers.[15][16]

Advantages:

  • Provides a measure of the general physiological stress and cellular damage caused by the toxicant.

  • A battery of oxidative stress markers can provide a more comprehensive picture of the toxic effects.

Limitations:

  • Less specific than ChE inhibition, as oxidative stress can be induced by a wide range of environmental stressors.

  • The response of antioxidant enzymes can be complex (induction or inhibition) depending on the exposure concentration and duration.

Genotoxicity Biomarkers

Genotoxicity biomarkers assess the damage to an organism's genetic material (DNA). The comet assay (single-cell gel electrophoresis) is a widely used method to detect DNA strand breaks in individual cells.[5][17]

Performance Data:

This compound has been shown to induce genotoxicity at sublethal concentrations. In a study using cells from the common carp (B13450389) (Cyprinus carpio), exposure to varying concentrations of this compound for 6 hours led to a dose-dependent increase in DNA damage, as measured by the neutral comet assay.[18][19] A concentration of 104.113 ppm (half the EC50 value) resulted in a significant increase in comet tail length, indicating DNA double-strand breaks.[18][19]

Advantages:

  • Detects direct damage to the genetic material, which can have long-term consequences.

  • The comet assay is a sensitive technique for detecting DNA damage at the individual cell level.[19]

Limitations:

  • DNA damage can sometimes be repaired, so the timing of the assay is critical.

  • The ecological relevance of low levels of DNA damage is not always clear.

Data Presentation

Table 1: Comparison of Biomarker Performance for Sublethal this compound Exposure in Fish
BiomarkerSpeciesTissueExposure ConcentrationExposure DurationObserved EffectReference
Cholinesterase (ChE) Activity Astyanax aeneusBrainSublethal-54% reduction in activity[5]
Astyanax aeneusMuscleSublethal-No significant change[5]
Atractosteus tropicus (larvae)Whole organism50 µg/L (LOEC)96 hours20% inhibition[6]
Atractosteus tropicus (larvae)Whole organism400 µg/L96 hours79% inhibition[6]
Oxidative Stress Markers
Glutathione S-Transferase (GST)Astyanax aeneusLiverSublethal-No significant change[5]
Lipid Peroxidation (LPO)Astyanax aeneusLiverSublethal-No significant change[5]
Catalase (CAT)Astyanax aeneusLiverSublethal-No significant change[5]
Genotoxicity Markers
DNA Damage (Comet Assay)Cyprinus carpio (cells)-104.113 ppm6 hoursSignificant increase in comet tail length[18][19]
Cyprinus carpio (cells)-62.5 - 1000 ppm6 hoursDose-dependent increase in cell atrophy[18][19]
Table 2: Comparison of Biomarker Performance for Sublethal Organophosphate Exposure in Earthworms
BiomarkerSpeciesPesticideExposure ConcentrationExposure DurationObserved EffectReference
Cholinesterase (ChE) Activity Eisenia fetidaTemephos (B1682015)120 ng/cm²1-2 hours38-73% inhibition[7]
Eisenia andreiCarbaryl (B1668338)Dose-dependent1-3 daysInhibition of AChE activity[20]
Allolobophora chloroticaOrganophosphatesField exposure-Significant decrease in ChE activity[9]
Oxidative Stress Markers
Catalase (CAT)Eisenia fetidaEthiprole416-1000 mg/kg3-28 daysInhibition of activity[15][16]
Superoxide Dismutase (SOD) geneEisenia fetidaEthiprole416-1000 mg/kg7 daysMaximum upregulation[15][16]
Genotoxicity Markers
DNA Damage (Comet Assay)Eisenia fetidaEthiprole416-1000 mg/kg3-28 daysDose-time-dependent increase in OTM[15][16]

Experimental Protocols

Cholinesterase (ChE) Activity Assay (Ellman's Method)

This colorimetric method is widely used for its simplicity and reliability.

Principle: Acetylthiocholine (ASCh) is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm.

Materials:

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • DTNB solution (0.5 mM in phosphate buffer)

  • Acetylthiocholine iodide (ASCh) solution (0.75 mM in deionized water)

  • Tissue homogenizer

  • Spectrophotometer or microplate reader

Procedure:

  • Tissue Preparation: Dissect the tissue of interest (e.g., fish brain, whole earthworm) on ice. Homogenize the tissue in ice-cold phosphate buffer. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. The supernatant is used for the assay.

  • Assay: In a microplate well or cuvette, add the tissue supernatant, phosphate buffer, and DTNB solution.

  • Initiate the reaction by adding the ASCh solution.

  • Immediately measure the change in absorbance at 412 nm over a set period (e.g., 5 minutes) at a constant temperature.

  • Calculation: The rate of change in absorbance is proportional to the ChE activity. Activity is typically expressed as nmol of substrate hydrolyzed per minute per milligram of protein.

Reference: A detailed protocol can be adapted from Ellman et al. (1961) and various commercially available kits.[21]

Oxidative Stress Biomarker Assays

a) Superoxide Dismutase (SOD) Activity Assay

Principle: This assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system. SOD in the sample competes for the superoxide radicals, thus inhibiting the formation of formazan (B1609692) blue.

b) Catalase (CAT) Activity Assay

Principle: The assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The rate of decrease in H₂O₂ concentration is monitored spectrophotometrically at 240 nm.

c) Glutathione Peroxidase (GPx) Activity Assay

Principle: GPx catalyzes the reduction of H₂O₂ by oxidizing reduced glutathione (GSH) to oxidized glutathione (GSSG). The rate of GSH oxidation is coupled to the oxidation of NADPH by glutathione reductase, which is monitored at 340 nm.

d) Glutathione S-Transferase (GST) Activity Assay

Principle: GST activity is measured by the rate of conjugation of 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) with reduced glutathione (GSH). The resulting conjugate can be measured spectrophotometrically at 340 nm.

e) Malondialdehyde (MDA) Assay (TBARS Method)

Principle: MDA, a marker of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically at 532 nm.

General Procedure for Oxidative Stress Assays:

  • Tissue Preparation: Similar to the ChE assay, prepare a tissue homogenate in an appropriate buffer.

  • Assay: Follow the specific protocols for each enzyme or marker, which typically involve mixing the tissue supernatant with a reaction mixture containing the necessary substrates and reagents.

  • Measurement: Use a spectrophotometer to measure the change in absorbance at the specified wavelength.

  • Calculation: Calculate the enzyme activity or MDA concentration based on the rate of reaction or a standard curve.

Reference: Detailed protocols for these assays can be found in various publications and are often available as commercial kits.[22][23]

Comet Assay (Single-Cell Gel Electrophoresis) for Genotoxicity

Principle: This technique detects DNA strand breaks in individual cells. Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet" shape. The extent of DNA damage is proportional to the length and intensity of the comet tail.

Materials:

  • Normal and low melting point agarose

  • Lysis solution (containing NaCl, EDTA, Tris, and Triton X-100)

  • Alkaline electrophoresis buffer (containing NaOH and EDTA)

  • Neutralization buffer (Tris-HCl)

  • DNA staining dye (e.g., SYBR Green, propidium (B1200493) iodide)

  • Fluorescence microscope with image analysis software

Procedure:

  • Cell Isolation: Isolate single cells from the target tissue (e.g., fish erythrocytes, earthworm coelomocytes).[19]

  • Embedding: Mix the cell suspension with low melting point agarose and layer it onto a slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in cold lysis solution to break down the cell and nuclear membranes.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage (e.g., tail length, % DNA in tail, tail moment) using image analysis software.

Reference: Detailed protocols for the comet assay are available in several publications.[5][17][18]

Mandatory Visualization

Ethoprophos_Signaling_Pathway This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes AChE_inhibited Inhibited AChE (Phosphorylated) ACh Acetylcholine (ACh) ACh->AChE ACh_accumulation ACh Accumulation Receptor Postsynaptic Receptor ACh->Receptor Binds to ACh_accumulation->Receptor Continuous Stimulation Neurotoxicity Neurotoxicity Receptor->Neurotoxicity

Caption: Signaling pathway of this compound-induced neurotoxicity.

Biomarker_Experimental_Workflow cluster_Exposure Exposure Phase cluster_Sampling Sampling & Preparation cluster_Analysis Biomarker Analysis cluster_Data Data Interpretation Organism Non-Target Organism (e.g., Fish, Earthworm) Exposure Sublethal this compound Exposure Organism->Exposure Sampling Tissue/Cell Sampling Exposure->Sampling Homogenization Homogenization / Cell Isolation Sampling->Homogenization ChE Cholinesterase Assay Homogenization->ChE Oxidative_Stress Oxidative Stress Assays (SOD, CAT, GPx, GST, MDA) Homogenization->Oxidative_Stress Genotoxicity Genotoxicity Assay (Comet Assay) Homogenization->Genotoxicity Data_Analysis Data Analysis & Comparison ChE->Data_Analysis Oxidative_Stress->Data_Analysis Genotoxicity->Data_Analysis Conclusion Conclusion on Sublethal Effects Data_Analysis->Conclusion

Caption: General experimental workflow for biomarker validation.

References

Cost-effectiveness analysis of Ethoprophos in comparison to other nematode control agents.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the economic viability and efficacy of Ethoprophos compared to other chemical and biological nematicides reveals a complex landscape where chemical class, application costs, and target nematode species dictate its relative value. While still an effective organophosphate, the rise of newer, more targeted, and in some cases, more cost-effective alternatives, alongside a growing emphasis on biological solutions, challenges its position in the market.

This compound, an organophosphate nematicide, has long been a tool for managing a variety of plant-parasitic nematodes. Its efficacy is well-documented, but a thorough cost-effectiveness analysis requires a multifaceted comparison with other prevalent chemical and biological control agents. This guide synthesizes available data on the costs and efficacy of this compound in relation to fluopyram (B1672901), fosthiazate (B52061), abamectin (B1664291), oxamyl (B33474), fenamiphos (B133129), and biological nematicides to provide a clearer picture for researchers and agricultural professionals.

Comparative Efficacy

The effectiveness of this compound can be comparable to or, in some cases, surpassed by other chemical nematicides, depending on the target nematode and crop. For instance, in a study on grapes, this compound (as Nemacab 20% EC) demonstrated over 94% reduction in root-knot nematode populations, proving to be the most effective chemical treatment in that trial when compared to fenamiphos and oxamyl.[1] Another study highlighted that while fosthiazate showed the greatest population reduction (86%) against certain nematode species, this compound still achieved a 60% reduction.[2]

Comparisons with newer chemical classes show varied results. Fluopyram, a succinate (B1194679) dehydrogenase inhibitor (SDHI), has shown high efficacy, often at lower concentrations than older nematicides like oxamyl.[3] Abamectin, which acts on glutamate-gated chloride channels, has also been shown to be highly effective against root-knot nematodes, with one study noting its potential as a suitable replacement for methyl bromide in tobacco seedbeds.[4]

Biological nematicides, such as those containing Paecilomyces lilacinus, present a non-chemical alternative. While a direct quantitative comparison of efficacy in percentage reduction from a single study is not available, one report indicated that in a pilot trial, there was no significant difference in nematode infestation between this compound and biological alternatives, though nematode levels were low overall.[5]

Cost Analysis

A direct comparison of the costs associated with these nematicides is challenging due to variations in formulation, application rates, and regional pricing. However, available data allows for an estimation of treatment costs per unit area.

NematicideActive Ingredient ClassFormulationApplication RateEstimated Cost (USD/ha)
This compound Organophosphate10G (Mocap)35 kg/ha 165 - 330
20% EC (Nemacab)2 ml/L waterVaries with water volume
Fluopyram SDHI34.48% SC (Velum Prime)250-300 ml/acre148 - 178
Fosthiazate Organophosphate10% GR2 kg pack sizeVaries with application rate
Abamectin Avermectin0.15 EC0.5-2.0 pints/acre18 - 148
Oxamyl Carbamate1L bottleVaries~41/ha (product only)
Fenamiphos Organophosphate10% WPVaries~22/kg (product only)
Biological (Generic) e.g., Paecilomyces lilacinusVariesVariesGenerally lower than chemical nematicides[5]

Note: Costs are estimates based on available online prices and may vary significantly based on location, supplier, and bulk purchasing. Application costs are not included unless specified.

From the available data, the cost per hectare for this compound (Mocap) application in corn is estimated to be between $165 and $330.[6] In comparison, fluopyram application can range from approximately $148 to $178 per hectare. The cost for abamectin is highly variable, depending on the application rate, ranging from as low as $18 to $148 per hectare. The product cost for oxamyl and fenamiphos appears lower on a per-unit basis, but the total cost per hectare will depend on the required application rate for a specific crop and pest combination. Biological alternatives are generally reported to be "much cheaper" than this compound.[5]

Experimental Protocols

To ensure the validity and reproducibility of nematicide efficacy trials, a standardized experimental protocol is crucial. The following is a generalized protocol based on common practices in the field.

Objective: To evaluate the efficacy of different nematicides in controlling a target nematode species on a specific crop.

Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) with a minimum of four replications per treatment.

  • Plot Size: Minimum of 20 m², preferably with four rows, where the middle two rows serve as data rows.

  • Treatments:

    • Untreated Control

    • This compound (at recommended rate)

    • Comparator Nematicide 1 (e.g., Fluopyram at recommended rate)

    • Comparator Nematicide 2 (e.g., Fosthiazate at recommended rate)

    • Comparator Nematicide 3 (e.g., Abamectin at recommended rate)

    • Comparator Nematicide 4 (e.g., Oxamyl at recommended rate)

    • Comparator Nematicide 5 (e.g., Fenamiphos at recommended rate)

    • Biological Nematicide (at recommended rate)

Procedure:

  • Site Selection: Choose a field with a known history of the target nematode infestation and uniform soil type.

  • Pre-treatment Sampling: Collect soil samples from the experimental area to determine the initial nematode population density (Pi).

  • Nematicide Application: Apply the nematicides according to the manufacturer's instructions for the specific crop and target pest. This may involve soil incorporation, drenching, or in-furrow application at the time of planting.

  • Crop Management: Follow standard agronomic practices for the crop throughout the growing season, ensuring uniform management across all plots.

  • Mid-season Sampling: Collect soil and root samples at a designated time mid-season to assess nematode populations.

  • At-harvest Assessment:

    • Collect soil and root samples to determine the final nematode population density (Pf).

    • Assess root damage using a rating scale (e.g., root gall index for root-knot nematodes).

    • Measure crop yield and quality parameters.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments for nematode populations, root damage, and yield.

Mode of Action and Signaling Pathways

The nematicides compared in this analysis employ distinct modes of action, which are crucial for understanding their specificity and potential for resistance development.

Organophosphates (this compound, Fosthiazate) and Carbamates (Oxamyl, Fenamiphos)

These compounds are acetylcholinesterase (AChE) inhibitors.[3][7][8][9] AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. By inhibiting AChE, these nematicides cause an accumulation of acetylcholine, leading to continuous nerve stimulation, paralysis, and ultimately, death of the nematode. Organophosphates typically form an irreversible bond with AChE, while carbamates bind reversibly.[7]

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft cluster_inhibitor Inhibitor Action ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChR Acetylcholine Receptor ACh->AChR Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Blocked_AChE Inhibited AChE Nerve_Impulse Continuous Nerve Impulse AChR->Nerve_Impulse Leads to Inhibitor Organophosphate/ Carbamate Nematicide Inhibitor->AChE Irreversibly/Reversibly Binds to Glutamate_Gated_Chloride_Channel_Activation cluster_membrane Nerve/Muscle Cell Membrane cluster_abamectin Abamectin Action GluCl Glutamate-Gated Chloride Channel (GluCl) Hyperpolarization Hyperpolarization GluCl->Hyperpolarization Leads to Cl_ion Chloride Ions (Cl-) Cl_ion->GluCl Influx through Paralysis Paralysis Hyperpolarization->Paralysis Causes Abamectin Abamectin Abamectin->GluCl Activates SDH_Inhibition_Pathway cluster_mitochondrion Nematode Mitochondrion cluster_fluopyram Fluopyram Action ETC Electron Transport Chain (ETC) ATP_prod ATP Production ETC->ATP_prod Drives SDH Succinate Dehydrogenase (SDH) (Complex II) SDH->ETC Component of Blocked_SDH Inhibited SDH Paralysis Paralysis & Death No_ATP Reduced ATP No_ATP->Paralysis Causes Fluopyram Fluopyram Fluopyram->SDH Inhibits Blocked_SDH->No_ATP Leads to Biological_Control_Pathway cluster_interaction Fungus-Nematode Interaction Fungus Paecilomyces lilacinus (Spores/Hyphae) Nematode Nematode Egg/Female Fungus->Nematode Attaches to Enzymes Lytic Enzymes (Chitinase, Protease) Fungus->Enzymes Secretes Penetration Penetration of Egg/Cuticle Nematode->Penetration Leads to Destruction Destruction of Nematode Penetration->Destruction Results in Enzymes->Penetration Aids in

References

Ring trial for the validation of a standardized analytical method for Ethoprophos.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative determination of Ethoprophos, an organophosphate insecticide and nematicide. The data presented is intended to assist researchers and professionals in selecting the most appropriate method for their specific analytical needs, considering various matrices such as soil, water, and agricultural products. The information is compiled from single-laboratory validation studies, which serve as a practical alternative in the absence of a formal ring trial for a standardized method.

Overview of Analytical Approaches

The analysis of this compound residues predominantly relies on chromatographic techniques coupled with sensitive detectors. The most common workflow involves an efficient extraction of the analyte from the sample matrix, followed by cleanup and instrumental analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique due to its simplicity and effectiveness for a broad range of pesticides and matrices. Subsequent determination is typically performed using Gas Chromatography (GC) or Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS) for enhanced selectivity and sensitivity.

Comparative Validation Data

The following tables summarize the performance characteristics of different analytical methods for the determination of this compound. The data is extracted from various validation studies and presented to facilitate a direct comparison of key analytical parameters.

Table 1: Performance of GC-MS/MS Method for this compound in Soil

ParameterSpiking Level (mg/kg)Mean Recovery (%)RSD (%)Limit of Quantification (LOQ) (mg/kg)
This compound 0.019280.01[1]
0.056110
0.1903

RSD: Relative Standard Deviation

Table 2: Performance of GC-MC Method for this compound in Various Crops

Crop MatrixSpiking Level (mg/kg)Mean Recovery (%)RSD (%)Limit of Quantification (LOQ) (mg/kg)
Sugar Cane Stalks 0.029480.02[2]
0.03984
Banana (whole) 0.02954.30.02[2]
0.0396-
Cucumber (whole) 0.02985.10.02[2]
Potato (whole) 0.02972.70.02[2]
0.0386-

RSD: Relative Standard Deviation

Table 3: General Performance Criteria for Multi-Residue Methods (including this compound)

ParameterAcceptance Criteria
Recovery 70 - 120%[3][4][5]
Repeatability (RSDr) ≤ 20%[3][4]
Linearity (r²) ≥ 0.99

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

QuEChERS-based Extraction and GC-MS/MS Analysis in Soil

This method is suitable for the determination of this compound residues in soil samples.[1]

Sample Preparation (QuEChERS):

  • Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate amount of this compound standard solution for spiking.

  • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rpm for 5 minutes.

  • Transfer an aliquot of the supernatant (acetonitrile extract) for cleanup.

  • For cleanup, add the extract to a tube containing 150 mg PSA (primary secondary amine) and 900 mg MgSO₄.

  • Vortex for 30 seconds and centrifuge.

  • The resulting supernatant is ready for GC-MS/MS analysis.

GC-MS/MS Instrumental Conditions:

  • Gas Chromatograph: Agilent or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 250 °C.

  • Oven Program: Initial temperature of 70 °C, hold for 2 min, ramp to 130 °C at 25 °C/min, then to 280 °C at 5 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow.

  • Mass Spectrometer: Triple quadrupole with electron ionization (EI) source.

  • Ion Source Temperature: 230 °C.

  • Mode: Multiple Reaction Monitoring (MRM). Specific transitions for this compound should be optimized.

Hexane Extraction and GC-MC Analysis in Crops

This method has been applied for the analysis of this compound in various agricultural products.[2]

Sample Preparation:

  • Homogenize a representative sample of the crop.

  • Extract a known weight of the homogenized sample with hexane.

  • Perform a cleanup step using a Florisil column.

  • Elute the column with an appropriate solvent mixture (e.g., hexane/acetone).

  • Concentrate the eluate to a known volume before GC analysis.

GC-MC Instrumental Conditions:

  • Gas Chromatograph: Equipped with a microcoulometric detector (MC).

  • Column: Appropriate capillary or packed column for pesticide analysis.

  • Injector and Detector Temperatures: Optimized for this compound analysis.

  • Carrier Gas: As per instrument requirements.

Ring Trial Validation Workflow

While a specific ring trial for a standardized this compound method was not identified, the following diagram illustrates the typical workflow for such an inter-laboratory validation study. This process is crucial for establishing the reproducibility and robustness of an analytical method.

Ring_Trial_Workflow cluster_preparation Phase 1: Preparation cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Data Evaluation cluster_reporting Phase 4: Reporting A Method Development & Single-Lab Validation B Protocol Standardization A->B C Preparation of Homogeneous Test Material B->C D Selection of Participating Laboratories C->D E Distribution of Test Material & Protocol D->E F Analysis by Participating Laboratories E->F G Submission of Analytical Results F->G H Statistical Analysis of Results (e.g., ISO 5725) G->H I Calculation of Repeatability (RSDr) & Reproducibility (RSDR) H->I J Assessment of Method Performance I->J K Final Ring Trial Report J->K L Standard Method Publication K->L

Caption: Workflow of a typical ring trial for analytical method validation.

References

Comparative Genomics of Nematode Resistance to Ethoprophos: A Framework for Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed guide for researchers, scientists, and drug development professionals on utilizing comparative genomics to understand and combat Ethoprophos resistance in nematodes. This guide outlines experimental frameworks, data interpretation, and potential molecular pathways involved in resistance.

This compound is a widely used organophosphate nematicide for controlling plant-parasitic nematodes. However, the emergence of resistance threatens its efficacy and agricultural productivity. Understanding the genetic basis of this resistance is paramount for developing sustainable control strategies and novel nematicides. Comparative genomics offers a powerful approach to identify the genetic variations and molecular pathways that distinguish resistant nematode strains from their susceptible counterparts.

While specific comparative genomic studies on this compound resistance in nematodes are not yet widely published, this guide provides a comprehensive framework based on established principles of anthelmintic resistance research.

Comparative Genomic Analysis: Key Genetic Markers

A comparative genomic study would aim to identify genetic variations between this compound-resistant and -susceptible nematode populations. The following table outlines the types of genetic markers that are typically investigated and their potential implications for resistance.

Genetic MarkerDescriptionPotential Implication in this compound Resistance
Single Nucleotide Polymorphisms (SNPs) Variations in a single DNA base pair.Non-synonymous SNPs in target protein genes (e.g., acetylcholinesterase) could alter this compound binding. SNPs in regulatory regions could affect the expression of resistance-related genes.
Insertions/Deletions (InDels) The addition or removal of one or more nucleotides.InDels can cause frameshift mutations, leading to non-functional proteins or altered gene regulation, potentially affecting detoxification pathways or target sites.
Copy Number Variations (CNVs) Differences in the number of copies of a particular gene.An increased copy number of genes involved in detoxification (e.g., cytochrome P450s, glutathione (B108866) S-transferases) could lead to enhanced metabolism of this compound.
Differentially Expressed Genes (DEGs) Genes with significantly different expression levels between resistant and susceptible strains.Upregulation of detoxification enzymes or transporters, and downregulation of target proteins, are common mechanisms of pesticide resistance.

Experimental Protocols: A Step-by-Step Guide

This section details the key experimental procedures required for a comparative genomic analysis of this compound resistance.

Nematode Strain Selection and Resistance Phenotyping
  • Strain Collection: Isolate nematode populations from geographically distinct areas with varying histories of this compound application.

  • Resistance Bioassay:

    • Synchronize nematode cultures to obtain a uniform developmental stage (e.g., L4 larvae or young adults).

    • Expose nematodes to a range of this compound concentrations in a suitable medium (e.g., agar (B569324) plates or liquid culture).

    • After a defined incubation period (e.g., 24-48 hours), assess nematode viability (e.g., motility, mortality).

    • Calculate the lethal concentration (LC50) for each population to quantify the level of resistance. Strains with significantly higher LC50 values are considered resistant.

Genomic DNA and RNA Extraction
  • DNA Extraction:

    • Collect a sufficient number of nematodes from both resistant and susceptible strains.

    • Wash the nematodes to remove any contaminants.

    • Homogenize the nematode tissue using mechanical disruption (e.g., bead beating) or enzymatic digestion.

    • Purify genomic DNA using a commercial DNA extraction kit or standard phenol-chloroform extraction protocols.

    • Assess DNA quality and quantity using spectrophotometry and gel electrophoresis.

  • RNA Extraction:

    • Collect nematodes from both resistant and susceptible strains, both with and without this compound exposure.

    • Immediately freeze the samples in liquid nitrogen to preserve RNA integrity.

    • Extract total RNA using a TRIzol-based method or a commercial RNA extraction kit.

    • Treat the RNA with DNase to remove any contaminating genomic DNA.

    • Verify RNA integrity using a bioanalyzer.

High-Throughput Sequencing
  • Whole-Genome Sequencing (WGS):

    • Prepare sequencing libraries from the extracted genomic DNA of resistant and susceptible strains.

    • Perform paired-end sequencing on a high-throughput platform (e.g., Illumina NovaSeq).

  • Transcriptome Sequencing (RNA-Seq):

    • Prepare RNA-Seq libraries from the extracted total RNA.

    • Perform sequencing to generate a comprehensive snapshot of gene expression in each strain under different conditions.

Bioinformatic Analysis
  • WGS Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference nematode genome.

    • Identify SNPs, InDels, and CNVs using bioinformatics tools like GATK and CNVnator.

    • Annotate the identified variants to determine their potential functional impact.

  • RNA-Seq Data Analysis:

    • Perform quality control and align the RNA-Seq reads to the reference genome.

    • Quantify gene expression levels.

    • Identify differentially expressed genes (DEGs) between resistant and susceptible strains using tools like DESeq2 or edgeR.

    • Perform functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) on the DEGs to identify over-represented biological processes.

Visualizing the Path to Resistance

The following diagrams illustrate the experimental workflow and a potential signaling pathway involved in this compound resistance.

Experimental_Workflow cluster_sample Sample Preparation cluster_extraction Nucleic Acid Extraction cluster_sequencing High-Throughput Sequencing cluster_analysis Bioinformatic Analysis cluster_output Results Resistant Resistant Strain DNA_Ext gDNA Extraction Resistant->DNA_Ext RNA_Ext RNA Extraction Resistant->RNA_Ext Susceptible Susceptible Strain Susceptible->DNA_Ext Susceptible->RNA_Ext WGS Whole-Genome Sequencing DNA_Ext->WGS RNASeq RNA-Sequencing RNA_Ext->RNASeq Variant_Calling Variant Calling (SNPs, InDels, CNVs) WGS->Variant_Calling DEG_Analysis Differential Gene Expression Analysis RNASeq->DEG_Analysis Candidate_Genes Candidate Resistance Genes Variant_Calling->Candidate_Genes DEG_Analysis->Candidate_Genes Resistance_Mechanisms Resistance Mechanisms Candidate_Genes->Resistance_Mechanisms Resistance_Pathway cluster_cell Nematode Cell This compound This compound Target Acetylcholinesterase (Target) This compound->Target Inhibition Detox Detoxification Enzymes (e.g., P450s, GSTs) This compound->Detox Metabolism TF Transcription Factor This compound->TF Induction Transporter Efflux Transporters Transporter->this compound Efflux Nucleus Nucleus TF->Nucleus Nucleus->Detox Increased Expression Nucleus->Transporter Increased Expression Detox_Gene Detoxification Gene Transporter_Gene Transporter Gene

Safety Operating Guide

Navigating the Safe Disposal of Ethoprophos: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of ethoprophos, a highly toxic organophosphate nematicide and insecticide, is critical for ensuring the safety of laboratory personnel and protecting the environment.[1] Adherence to stringent disposal protocols is essential due to its classification as a hazardous material, with high toxicity to mammals and aquatic life.[1] This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound waste in a research setting.

Core Principles of this compound Waste Management

The primary directive for this compound disposal is to treat it as hazardous waste and to adhere to all local, regional, and national regulations.[2][3] The most recommended course of action is to utilize an approved hazardous waste disposal facility. Under no circumstances should this compound or its containers be disposed of in standard trash or poured down drains, as this can lead to severe environmental contamination.[4][5][6]

Personal Protective Equipment (PPE)

Due to the fatal risks associated with skin contact or inhalation, comprehensive personal protective equipment is mandatory when handling this compound for disposal.[2][3]

Protective GearSpecificationRationale
Gloves Chemical-resistant glovesTo prevent dermal absorption, which can be fatal.[2][3]
Clothing Protective clothing, lab coatTo protect skin from accidental splashes or contact.[2]
Eye/Face Protection Safety goggles or face shieldTo shield eyes from splashes and aerosols.[2]
Respiratory Protection Use in a well-ventilated area or under a fume hood. If ventilation is inadequate, a respiratory protective device is necessary.[2][3]To prevent inhalation of toxic fumes or aerosols, which can be fatal.[2][3]
Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to contain and clean up the material safely.

  • Evacuate and Ventilate : Ensure the area is well-ventilated and restrict access to non-essential personnel.

  • Contain the Spill : Use an inert absorbent material such as sand, diatomite, or commercial sorbents to absorb the spilled liquid.[2][7]

  • Collect the Waste : Carefully collect the absorbent material and place it into a sealable, properly labeled container for hazardous waste.[2]

  • Decontaminate the Area : Clean the affected surface to ensure no residue remains.

  • Dispose of Contaminated Materials : All materials used for cleanup, including contaminated clothing, must be disposed of as hazardous waste.[3][7]

Disposal of Unused or Excess this compound

Unused or unwanted this compound must be treated as hazardous waste.

  • Original Container : Keep the chemical in its original, labeled container.[4]

  • Professional Disposal : Arrange for disposal through a licensed hazardous waste disposal contractor.[8] Contact your institution's environmental health and safety office or a local hazardous waste authority for guidance.[4][6]

  • Avoid On-site Treatment : Do not attempt to neutralize or treat the chemical waste in the lab unless you have a specifically approved and validated protocol.

Disposal of Empty this compound Containers

Empty containers are also considered hazardous due to potential residue and must be handled with care.[5]

  • Triple Rinsing : The standard procedure for decontaminating empty pesticide containers is triple rinsing.[5][9]

    • Step 1 : Empty the container completely into a collection vessel for waste.

    • Step 2 : Fill the container to about 20-25% of its volume with a suitable solvent (e.g., water, as specified by the product label or safety data sheet).[9]

    • Step 3 : Securely cap and shake the container for at least 30 seconds.[9]

    • Step 4 : Pour the rinsate into a designated hazardous waste container.

    • Step 5 : Repeat the rinsing process two more times.[9]

  • Container Disposal : After triple rinsing, the container should be disposed of in accordance with local regulations for hazardous waste containers.[5] Never reuse empty pesticide containers for any other purpose.[4][6]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and its associated waste.

EthoprophosDisposal start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) start->ppe waste_type Identify Waste Type ppe->waste_type spill Spill waste_type->spill Spill liquid_waste Unused/Excess this compound waste_type->liquid_waste Liquid container_waste Empty Container waste_type->container_waste Container contain_spill Contain with Inert Absorbent spill->contain_spill store_liquid Store in Original, Labeled Container in a Secure Area liquid_waste->store_liquid triple_rinse Triple-Rinse Container container_waste->triple_rinse collect_spill Collect in Sealable Hazardous Waste Container contain_spill->collect_spill contact_ehs Contact Environmental Health & Safety or Licensed Waste Contractor collect_spill->contact_ehs store_liquid->contact_ehs collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container as Hazardous Waste triple_rinse->dispose_container collect_rinsate->store_liquid dispose_container->contact_ehs end Proper Disposal Complete contact_ehs->end

This compound Disposal Workflow Diagram

References

Essential Safety and Logistics for Handling Ethoprophos

Author: BenchChem Technical Support Team. Date: December 2025

Ethoprophos is a highly toxic organothiophosphate nematicide and insecticide that requires stringent safety protocols for handling.[1][2][3] Due to its potential for severe health effects through inhalation, skin contact, or ingestion, the use of appropriate Personal Protective Equipment (PPE) and adherence to strict operational and disposal plans are critical for the safety of researchers, scientists, and drug development professionals.[4][5]

Health Hazards Summary

This compound is classified as extremely hazardous and is fatal if it comes into contact with skin or is inhaled.[2][4][5] It is also toxic if swallowed and can cause an allergic skin reaction.[4][5][6] The substance is an acetylcholinesterase (AChE) inhibitor and may cause serious eye irritation.[2][6] It is crucial to avoid all direct contact and to handle it in a well-ventilated area.[3][4]

Hazard ClassificationStatement
Acute Toxicity, DermalCategory 1: Fatal in contact with skin.[4][5]
Acute Toxicity, InhalationCategory 2: Fatal if inhaled.[4][5]
Acute Toxicity, OralCategory 3: Toxic if swallowed.[4][5]
Skin SensitizationCategory 1: May cause an allergic skin reaction.[4][5][6]
Eye IrritationCategory 2A: Causes serious eye irritation.[6]
Aquatic HazardAcute 1, Chronic 1: Very toxic to aquatic life with long-lasting effects.[4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE setup is mandatory to prevent exposure. The following equipment should be used whenever handling this compound.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesUnlined, elbow-length gloves made of nitrile, butyl, or neoprene are recommended.[7] Avoid leather or cotton gloves.[7] Always wash the outside of gloves before removing them.[8]
Body Protective suitA clean, dry, chemical-resistant suit or coverall that covers the entire body from wrists to ankles should be worn over regular work clothes.[9]
Eyes/Face Goggles and Face ShieldWear snug-fitting, non-fogging chemical goggles.[7] For mixing, pouring, or high-exposure situations, a full-face shield should be worn over the goggles.[7][8]
Respiratory RespiratorA respirator is required, especially when mixing or in case of inadequate ventilation.[4][7][9] For spills or emergencies, a self-contained breathing apparatus (SCBA) is necessary.[4]
Feet Chemical-resistant bootsWear chemical-resistant boots, not leather or fabric.[8] Pants should be worn over the top of the boots.[8]

Operational Plans: Handling and Storage

Safe Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood.[4][5]

  • Avoid Contact: Prevent any contact with skin, eyes, or clothing.[4] Do not eat, drink, or smoke in the handling area.[4]

  • Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces.[4][6] this compound is combustible.[3][4] Use non-sparking tools.[4]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[4] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[4]

Storage Plan:

  • Location: Store in a cool, well-ventilated, and locked area, separated from food and feedstuffs.[4][5][10] The storage area should not have drain or sewer access.[4]

  • Container: Keep the product in its original, tightly sealed container.[5][10]

  • Temperature: Store between 40-90 °F (4-32 °C) to prevent degradation of the chemical and damage to the container.[10]

Disposal Plan

Proper disposal is essential to prevent environmental contamination and accidental exposure.[11]

Waste this compound Disposal:

  • Classification: Unused this compound is considered hazardous waste.[11] It must not be disposed of with household garbage or poured down any drain.[5][12][13]

  • Collection: Contact your local household hazardous waste program or a certified disposal facility for collection and disposal instructions.[11][13][14] State and local regulations may be stricter than federal ones.[12][13]

  • Transport: If transporting for disposal, keep the chemical in its original, labeled container and secure it to prevent spills.[11]

Empty Container Disposal:

  • Rinsing: Empty containers are also hazardous due to residue and must be triple-rinsed.[12][15]

  • Triple-Rinse Procedure:

    • Fill the container about one-quarter full with water.

    • Secure the cap and shake for 30 seconds.

    • Pour the rinse water (rinsate) into the spray tank for use as a diluted pesticide.[12][15]

    • Repeat this process two more times.[12][15]

  • Final Disposal: After triple-rinsing, the container can often be recycled through programs like drumMUSTER or disposed of according to local regulations.[15] Never reuse an empty pesticide container for any other purpose.[11][12][13]

Emergency Spill Response Workflow

The following diagram outlines the immediate steps to take in the event of an this compound spill.

Ethoprophos_Spill_Response cluster_immediate_actions Immediate Actions cluster_spill_control Spill Control (with full PPE) cluster_cleanup_disposal Decontamination & Disposal Evacuate Evacuate Area Alert Alert Others & Call for Help Evacuate->Alert 1 Isolate Isolate Spill Area Alert->Isolate 2 Ventilate Ensure Adequate Ventilation Isolate->Ventilate 3 Contain Contain Spill with Inert Absorbent (sand, diatomite) Ventilate->Contain 4 Collect Collect Contaminated Material into Sealable Containers Contain->Collect 5 Decontaminate Decontaminate Spill Area Collect->Decontaminate 6 Dispose Dispose of Waste as Hazardous Material Decontaminate->Dispose 7 Report Report the Incident Dispose->Report 8

Caption: Workflow for responding to an this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethoprophos
Reactant of Route 2
Reactant of Route 2
Ethoprophos

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.